Product packaging for Ska-31(Cat. No.:CAS No. 40172-65-4)

Ska-31

Cat. No.: B1681003
CAS No.: 40172-65-4
M. Wt: 200.26 g/mol
InChI Key: FECQXVPRUCCUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Naphtho[1,2-d]thiazol-2-amine, also known widely in research as SKA-31, is a benzothiazole compound provided for scientific investigation. With the CAS Number 40172-65-4, it has a molecular formula of C 11 H 8 N 2 S and a molecular weight of 200.26 g/mol . The compound is a solid with a melting point of 184-188°C and should be stored sealed in a dry environment, preferably at 2-8°C . This compound is primarily recognized in biomedical research as a potent activator of calcium-activated potassium channels, specifically the small-conductance (KCa2.1, KCa2.2, KCa2.3) and intermediate-conductance (KCa3.1) channels . This compound demonstrates significant potency, activating KCa3.1 with an EC 50 of approximately 260 nM and KCa2 channels with EC 50 values in the low micromolar range, making it 10 to 20 times more potent than the related compound riluzole . Its mechanism involves enhancing channel open probability, which leads to membrane hyperpolarization. This action is critical in modulating calcium-signaling cascades in various cell types . The main research application of this compound is as a pharmacological tool to study the role of KCa channels in vivo . Studies have shown that it potentiates endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation and can lower mean arterial blood pressure in animal models, suggesting its relevance for researching hypertension and vascular function . Furthermore, its structure serves as a synthetic precursor. It is used as a starting material to create Schiff bases and their metal complexes, which are explored for their antimicrobial properties against Gram-positive and Gram-negative bacteria . This combination of significant biological activity and utility in synthetic chemistry makes Naphtho[1,2-d]thiazol-2-amine a valuable compound for research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2S B1681003 Ska-31 CAS No. 40172-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[e][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECQXVPRUCCUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068216
Record name Naphtho[1,2-d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40172-65-4
Record name Naphtho[1,2-d]thiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40172-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminonaphthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[1,2-d]thiazol-2-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphtho[1,2-d]thiazol-2-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphtho[1,2-d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphtho[1,2-d]thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINONAPHTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW12CAS9T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Deep Dive: The Mechanism of Action of Ska-31 on KCa2.3 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Ska-31, a potent small-molecule activator of small-conductance calcium-activated potassium (KCa2) channels, with a specific focus on the KCa2.3 subtype. This compound acts as a positive gating modulator, sensitizing the channel to intracellular calcium, thereby increasing potassium efflux and inducing membrane hyperpolarization. This document details the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate this compound's effects. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals in the field of ion channel pharmacology.

Introduction to this compound and KCa2.3 Channels

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and vascular tone. The KCa2 family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). These channels are unique in that their activation is solely dependent on the concentration of intracellular calcium ([Ca²⁺]i), which binds to the constitutively associated protein calmodulin (CaM). This binding event triggers a conformational change in the channel, leading to its opening and the subsequent efflux of potassium ions, which hyperpolarizes the cell membrane.

KCa2.3 channels are prominently expressed in the vascular endothelium, where their activation is a key component of the endothelium-derived hyperpolarization (EDH) response, leading to vasodilation.[1] As such, activators of KCa2.3 channels are of significant interest for the treatment of cardiovascular diseases such as hypertension.

This compound (Naphtho[1,2-d]thiazol-2-ylamine) is a potent and relatively selective activator of KCa2 and KCa3.1 channels.[2][3][4] It was developed as a more potent analog of the neuroprotectant riluzole.[2] this compound has been instrumental as a pharmacological tool to probe the physiological roles of KCa2/3 channels and shows therapeutic potential.

Mechanism of Action of this compound on KCa2.3

This compound functions as a positive gating modulator of KCa2.3 channels. This means that it does not open the channel directly but rather enhances its sensitivity to its natural ligand, intracellular calcium. The primary mechanism involves a leftward shift in the Ca²⁺ concentration-response curve, meaning that a lower concentration of intracellular calcium is required to achieve the same level of channel activation.

Binding Site

While a crystal structure of this compound bound to the KCa2.3-calmodulin complex is not yet available, extensive research involving mutagenesis and computational modeling has localized the binding site to the interface between the channel's C-terminal calmodulin-binding domain (CaM-BD) and calmodulin (CaM) itself. It is hypothesized that this compound binds to a pocket at this interface, stabilizing the "open" conformation of the channel that is induced by calcium binding to calmodulin.

Quantitative Data: Potency of this compound

The potency of this compound has been characterized across various KCa channel subtypes using electrophysiological techniques. The half-maximal effective concentration (EC₅₀) values are summarized in the table below.

Channel SubtypeReported EC₅₀ (µM)Reference(s)
KCa2.3 (SK3) 2.9
KCa2.1 (SK1)2.9
KCa2.2 (SK2)1.9
KCa3.1 (IK)0.26

Note: EC₅₀ values can vary slightly between different experimental systems and conditions.

Signaling Pathway: Endothelium-Dependent Hyperpolarization

In the vasculature, this compound's activation of KCa2.3 channels in endothelial cells is a key step in the EDH pathway, which contributes significantly to vasodilation.

EDH_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release KCa23 KCa2.3 Channel Ca_release->KCa23 Ca²⁺ Ska31 This compound Ska31->KCa23 + K_efflux K⁺ Efflux KCa23->K_efflux Hyperpolarization_endo Hyperpolarization K_efflux->Hyperpolarization_endo MEGJ Myoendothelial Gap Junction Hyperpolarization_endo->MEGJ Hyperpolarization_smc Hyperpolarization MEGJ->Hyperpolarization_smc VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) (Inhibition) Hyperpolarization_smc->VDCC Ca_influx_inhibition ↓ Ca²⁺ Influx VDCC->Ca_influx_inhibition Vasodilation Vasodilation Ca_influx_inhibition->Vasodilation

Endothelium-Derived Hyperpolarization (EDH) Signaling Pathway.

Experimental Protocols

The primary technique for characterizing the effects of this compound on KCa2.3 channels is patch-clamp electrophysiology . This can be performed in whole-cell or inside-out configurations.

Cell Preparation
  • Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing human KCa2.3 channels are commonly used. These cell lines provide a robust and consistent expression system for studying the specific channel subtype in isolation. Endothelial cell lines, such as a mouse endothelial cell line (ET), can also be utilized to study the channels in a more native environment.

  • Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in appropriate media (e.g., DMEM for HEK-293) supplemented with fetal bovine serum and antibiotics. For stable cell lines, a selection antibiotic (e.g., G418) is included to maintain expression of the channel.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of macroscopic currents from the entire cell membrane.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjusted to pH 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve a specific free [Ca²⁺] (e.g., 1 µM). Adjusted to pH 7.2 with KOH.

  • Recording Procedure:

    • A glass micropipette with a resistance of 3-5 MΩ is filled with the intracellular solution and mounted on the patch-clamp amplifier headstage.

    • The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".

    • A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV.

    • Currents are elicited by applying voltage ramps (e.g., from -120 mV to +40 mV over 200 ms).

    • A stable baseline current is recorded before the application of this compound.

    • This compound is perfused into the bath at various concentrations, and the potentiation of the KCa2.3 current is measured.

Inside-Out Patch-Clamp Electrophysiology

This configuration is ideal for studying how this compound affects the channel's sensitivity to calcium, as the intracellular face of the membrane is exposed to the bath solution, allowing for precise control of the [Ca²⁺].

  • Solutions:

    • Pipette (Extracellular) Solution: Same as the whole-cell extracellular solution.

    • Bath (Intracellular) Solution: Similar to the whole-cell intracellular solution, but a range of solutions with varying free [Ca²⁺] are prepared to generate a concentration-response curve.

  • Recording Procedure:

    • A giga-seal is formed as in the whole-cell configuration.

    • Instead of rupturing the patch, the pipette is gently pulled away from the cell, excising a patch of membrane with the intracellular side facing the bath.

    • The patch is held at a constant potential (e.g., -80 mV).

    • Solutions with different free [Ca²⁺] are perfused over the patch to determine the baseline calcium sensitivity.

    • The experiment is repeated in the presence of a fixed concentration of this compound in the bath solution to observe the leftward shift in the Ca²⁺ concentration-response curve.

Experimental Workflow and Logic

The investigation of this compound's mechanism of action on KCa2.3 channels typically follows a logical progression of experiments.

Experimental_Workflow cluster_workflow Experimental Workflow Hypothesis Hypothesis: This compound activates KCa2.3 Cell_Selection Cell Line Selection (HEK-293 expressing KCa2.3) Hypothesis->Cell_Selection Whole_Cell_Patch Whole-Cell Patch-Clamp (Varying [this compound]) Cell_Selection->Whole_Cell_Patch EC50_Determination Determine EC₅₀ Whole_Cell_Patch->EC50_Determination Mechanism_Hypothesis Hypothesis: Positive Gating Modulation EC50_Determination->Mechanism_Hypothesis Inside_Out_Patch Inside-Out Patch-Clamp (Varying [Ca²⁺] +/- this compound) Mechanism_Hypothesis->Inside_Out_Patch Ca_Sensitivity Assess Shift in Ca²⁺ Sensitivity Inside_Out_Patch->Ca_Sensitivity Binding_Site_Hypothesis Hypothesis: Binding at CaM-BD/CaM Interface Ca_Sensitivity->Binding_Site_Hypothesis Mutagenesis Site-Directed Mutagenesis of CaM-BD Binding_Site_Hypothesis->Mutagenesis Modeling Computational Modeling Binding_Site_Hypothesis->Modeling Patch_Clamp_Mutants Patch-Clamp of Mutant Channels Mutagenesis->Patch_Clamp_Mutants Conclusion Conclusion: This compound is a positive gating modulator that binds to the CaM-BD/CaM interface, increasing the Ca²⁺ sensitivity of KCa2.3 Patch_Clamp_Mutants->Conclusion Modeling->Conclusion

Logical workflow for characterizing this compound's action on KCa2.3.

Conclusion

This compound is a valuable pharmacological tool and a promising therapeutic lead that acts as a positive gating modulator of KCa2.3 channels. Its mechanism of action, centered on enhancing the channel's sensitivity to intracellular calcium, has been well-characterized through electrophysiological studies. By binding to the interface of the calmodulin-binding domain and calmodulin, this compound promotes the open state of the channel, leading to membrane hyperpolarization. This action underlies its potent vasodilatory effects and highlights the therapeutic potential of targeting KCa2.3 channels for cardiovascular diseases. This technical guide provides a foundational understanding of this compound's mechanism of action, which is essential for researchers and drug developers working to advance novel ion channel modulators.

References

Ska-31 as a Positive Gating Modulator of IKCa Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ska-31, a potent small-molecule positive gating modulator of intermediate-conductance calcium-activated potassium (IKCa or KCa3.1) channels. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of IKCa channels and as a potential therapeutic agent for a range of disorders, including cardiovascular diseases. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction

Intermediate-conductance calcium-activated potassium (IKCa/KCa3.1) channels are critical regulators of membrane potential in both excitable and non-excitable cells. Their activation by intracellular calcium leads to potassium efflux, resulting in membrane hyperpolarization. This hyperpolarization plays a crucial role in various physiological processes, including the regulation of vascular tone, cell proliferation, and immune responses.[1][2]

This compound (Naphtho[1,2-d]thiazol-2-ylamine) is a positive gating modulator of IKCa and small-conductance calcium-activated potassium (SKCa/KCa2.x) channels.[3] It enhances the sensitivity of these channels to intracellular calcium, leading to their activation at lower calcium concentrations.[4] This property makes this compound a powerful tool to study the downstream effects of IKCa channel activation and a potential therapeutic candidate for conditions where enhancing IKCa channel activity is beneficial.

Quantitative Data

The following tables summarize the in vitro potency of this compound on various KCa channel subtypes and its in vivo effects on cardiovascular parameters.

Table 1: In Vitro Potency of this compound on KCa Channels

Channel SubtypeEC50Reference(s)
IKCa (KCa3.1) 260 nM [5]
SKCa1 (KCa2.1)2.9 µM
SKCa2 (KCa2.2)1.9 µM
SKCa3 (KCa2.3)2.9 µM
Native murine endothelial IKCa (KCa3.1)225 nM
Native murine endothelial SKCa (KCa2.3)1.6 µM

Table 2: In Vivo Effects of this compound

ParameterSpeciesDoseEffectReference(s)
Mean Arterial Pressure (MAP)Normotensive Mice10 mg/kg-4 mmHg
Mean Arterial Pressure (MAP)Normotensive Mice30 mg/kg-6 mmHg
Mean Arterial Pressure (MAP)Angiotensin-II Hypertensive Mice10-30 mg/kg-12 mmHg
Blood PressureSpontaneously Hypertensive Rats (SHR)1, 3, 10 mg/kgBrief decrease
Heart RateSpontaneously Hypertensive Rats (SHR)1, 3, 10 mg/kgBradycardia
Endothelium-Dependent VasodilationAged Rats10 mg/kg daily for 8 weeksImproved
Cardiac Ejection FractionAged Rats10 mg/kg daily for 8 weeksImproved
Stroke VolumeAged Rats10 mg/kg daily for 8 weeksImproved

Mechanism of Action

This compound acts as a positive gating modulator by binding to a site at the interface between the IKCa channel protein and its constitutively bound calcium-sensing partner, calmodulin (CaM). This interaction allosterically enhances the conformational changes induced by calcium binding to calmodulin, thereby increasing the probability of channel opening. This mechanism effectively shifts the calcium concentration-response curve of the channel to the left, allowing for channel activation at lower intracellular calcium levels.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway, a typical experimental workflow for characterizing this compound, and the logical relationship of its effects.

IKCa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 IKCa_Channel IKCa Channel K_ion K+ IKCa_Channel->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization ER Endoplasmic Reticulum IP3->ER Ca2_ion_cyto Ca2+ ER->Ca2_ion_cyto Release Ca2_ion_store Ca2+ Calmodulin Calmodulin Ca2_ion_cyto->Calmodulin Binds Calmodulin->IKCa_Channel Activates Ska_31 This compound Ska_31->IKCa_Channel Positive Gating Modulation

Caption: IKCa Channel Activation Pathway.

Patch_Clamp_Workflow Start Start Cell_Culture Culture cells expressing IKCa channels (e.g., HEK293) Start->Cell_Culture Prepare_Solutions Prepare intracellular and extracellular solutions Start->Prepare_Solutions Form_Seal Approach cell and form Giga-ohm seal Cell_Culture->Form_Seal Pull_Pipette Pull glass micropipette (Resistance: 2-5 MΩ) Prepare_Solutions->Pull_Pipette Pull_Pipette->Form_Seal Whole_Cell Rupture membrane to achieve whole-cell configuration Form_Seal->Whole_Cell Record_Baseline Record baseline IKCa current (Voltage ramp or step protocol) Whole_Cell->Record_Baseline Apply_Ska31 Perfuse with this compound (various concentrations) Record_Baseline->Apply_Ska31 Record_Ska31 Record IKCa current in the presence of this compound Apply_Ska31->Record_Ska31 Analyze_Data Analyze data to determine EC50 and efficacy Record_Ska31->Analyze_Data End End Analyze_Data->End

Caption: Whole-Cell Patch-Clamp Workflow.

Logical_Relationship Ska31 This compound Application IKCa_Activation Increased IKCa Channel Activity Ska31->IKCa_Activation Hyperpolarization Endothelial Cell Hyperpolarization IKCa_Activation->Hyperpolarization EDHF Endothelium-Derived Hyperpolarizing Factor (EDHF) Response Hyperpolarization->EDHF Vasodilation Vasodilation EDHF->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Logical Flow of this compound's Effects.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on IKCa channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • Cell Culture: HEK293 cells transiently or stably transfected with the human KCa3.1 gene.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 100 nM to 1 µM) using a calcium buffer calculator. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: 10 mM this compound in DMSO.

  • Patch-clamp rig: Inverted microscope, micromanipulator, amplifier, data acquisition system.

  • Borosilicate glass capillaries: For pulling micropipettes.

Procedure:

  • Cell Preparation: Plate transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.

    • Once the pipette touches the cell, release the positive pressure to form a giga-ohm seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage ramp (e.g., from -120 mV to +60 mV over 200 ms) or a voltage step protocol to elicit IKCa currents.

    • Record baseline currents for several minutes to ensure stability.

    • Perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 10 nM to 10 µM).

    • Record currents at each concentration of this compound until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV) for each this compound concentration.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the EC50 value.

Measurement of Endothelium-Dependent Vasodilation

This protocol describes the use of pressure myography to assess the effect of this compound on the vasodilation of isolated resistance arteries.

Materials:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Dissection Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH 7.4.

  • Physiological Saline Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 NaH₂PO₄, 25 NaHCO₃, 11 Glucose. Gassed with 95% O₂ / 5% CO₂.

  • Phenylephrine (PE): For pre-constriction.

  • Acetylcholine (ACh): Endothelium-dependent vasodilator.

  • This compound

  • Pressure Myograph System

Procedure:

  • Vessel Dissection: Euthanize the animal and dissect a segment of a resistance artery (e.g., mesenteric or cremaster artery) in ice-cold dissection buffer.

  • Vessel Cannulation: Transfer the artery segment to the pressure myograph chamber and cannulate both ends onto glass micropipettes.

  • Equilibration: Pressurize the artery to a physiological pressure (e.g., 60 mmHg) and superfuse with PSS at 37°C for 30-60 minutes.

  • Viability Check:

    • Pre-constrict the artery with a submaximal concentration of phenylephrine (e.g., 1-10 µM).

    • Once a stable constriction is achieved, apply acetylcholine (e.g., 1 µM) to confirm endothelium-dependent vasodilation.

  • This compound Application:

    • Wash out the acetylcholine and allow the vessel to return to its baseline diameter.

    • Pre-constrict the artery again with phenylephrine.

    • Once a stable tone is reached, add this compound to the superfusing PSS in a cumulative concentration-dependent manner (e.g., 10 nM to 10 µM).

    • Record the changes in vessel diameter at each concentration.

  • Data Analysis:

    • Express the vasodilation at each this compound concentration as a percentage of the pre-constriction induced by phenylephrine.

    • Plot the concentration-response curve to determine the potency and efficacy of this compound-induced vasodilation.

Conclusion

This compound is a well-characterized and potent positive gating modulator of IKCa and, to a lesser extent, SKCa channels. Its ability to enhance channel activity at physiological calcium concentrations makes it an invaluable tool for elucidating the roles of these channels in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to explore its therapeutic potential.

References

The Discovery and Synthesis of Naphtho[1,2-d]thiazol-2-ylamine (Ska-31): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphtho[1,2-d]thiazol-2-ylamine, commonly known as Ska-31, has emerged as a potent and valuable pharmacological tool for investigating the physiological roles of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its activity, and illustrates its signaling pathway and experimental workflows through detailed diagrams. This document is intended to serve as a core resource for researchers in the fields of pharmacology, cardiovascular physiology, and drug development.

Introduction

Small-conductance (KCa2.1-2.3) and intermediate-conductance (KCa3.1) calcium-activated potassium channels are crucial modulators of calcium signaling and membrane potential in a variety of cell types, both excitable and non-excitable.[1] The activation of these channels, particularly in the vascular endothelium, leads to hyperpolarization, which is a key component of the endothelium-derived hyperpolarizing factor (EDHF) response, resulting in vasodilation and a subsequent lowering of blood pressure.[1][2]

The discovery of selective and potent activators of these channels is of significant interest for the development of novel therapeutics for conditions such as hypertension and for their use as pharmacological probes to elucidate the function of KCa2/3 channels in vivo.[1] this compound was developed as a more potent and "drug-like" analog of the neuroprotectant riluzole, which was found to be a weak activator of KCa2/3 channels.[1] this compound is approximately 10 to 20 times more potent than riluzole and exhibits favorable pharmacokinetic properties, including a longer half-life.

Discovery and Synthesis

Discovery

This compound was identified from a library of 41 benzothiazole derivatives designed based on the chemical scaffold of riluzole. The aim was to develop a more potent activator of KCa2/3 channels suitable for in vivo studies. Among the synthesized compounds, this compound (naphtho[1,2-d]thiazol-2-ylamine) and SKA-20 (anthra[2,1-d]thiazol-2-ylamine) were identified as the most potent activators.

Chemical Synthesis

This compound is synthesized via a Hugerschoff reaction from naphthalen-1-yl-thiourea. This method involves the intramolecular cyclization of the thiourea in the presence of an oxidizing agent, typically bromine.

Experimental Protocol: Synthesis of Naphtho[1,2-d]thiazol-2-ylamine (this compound)

  • Reactants:

    • Naphthalen-1-yl-thiourea (2.0 g, 9.9 mmol)

    • Glacial Acetic Acid (50 ml)

    • Liquid Bromine (1.6 g, 10.0 mmol)

    • Water

    • Ammonium Hydroxide

  • Procedure:

    • Naphthalen-1-yl-thiourea is stirred in glacial acetic acid at room temperature.

    • A solution of liquid bromine in glacial acetic acid is added dropwise to the stirring mixture.

    • The reaction mixture is stirred for an additional 2 hours at room temperature.

    • The mixture is then heated to 80-90°C for 30 minutes.

    • After cooling, the mixture is poured into 250 ml of water.

    • The aqueous solution is neutralized with ammonium hydroxide to precipitate the product.

    • The precipitate is filtered, washed with water, and dried.

    • The crude product is recrystallized from an ethanol-water mixture to yield pure naphtho[1,2-d]thiazol-2-ylamine.

Mechanism of Action and Biological Activity

This compound is a positive gating modulator of KCa2 and KCa3.1 channels. It increases the apparent Ca2+ sensitivity of the channels, leading to an increased open probability at a given intracellular calcium concentration. This activation of KCa channels in the vascular endothelium leads to hyperpolarization of the endothelial cells. This hyperpolarization is conducted to the underlying vascular smooth muscle cells, causing them to relax, which results in vasodilation and a decrease in blood pressure.

Signaling Pathway

The signaling pathway for this compound-induced vasodilation is initiated by its binding to and activation of KCa2.x and KCa3.1 channels on the endothelial cell membrane.

Ska31_Signaling_Pathway Ska31 This compound KCa KCa2.x / KCa3.1 Channels (Endothelial Cell) Ska31->KCa Activates Hyperpolarization Endothelial Cell Hyperpolarization KCa->Hyperpolarization K+ Efflux VascularSmoothMuscle Vascular Smooth Muscle Cell Hyperpolarization Hyperpolarization->VascularSmoothMuscle Gap Junctions Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data

The potency of this compound as a KCa channel activator has been quantified in various studies. The half-maximal effective concentrations (EC50) for different KCa channel subtypes are summarized below.

Channel SubtypeEC50 ValueReference
hKCa3.1260 nM
hKCa2.12.9 µM
hKCa2.21.9 µM
hKCa2.32.9 µM
Native murine KCa3.1225 nM
Native murine KCa2.31.6 µM

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the activity of KCa channels in response to this compound.

Experimental Workflow

Patch_Clamp_Workflow Start Cell Preparation (e.g., HEK293 cells expressing KCa channels) Patch Establish Whole-Cell Configuration Start->Patch Record_Baseline Record Baseline K+ Current Patch->Record_Baseline Apply_Ska31 Apply this compound at Various Concentrations Record_Baseline->Apply_Ska31 Record_Activated Record Activated K+ Current Apply_Ska31->Record_Activated Analyze Data Analysis (Dose-Response Curve, EC50 Calculation) Record_Activated->Analyze Myography_Workflow Start Artery Isolation and Mounting (e.g., Mesenteric Artery) Equilibrate Equilibration in Krebs Buffer Start->Equilibrate Constrict Pre-constriction with Phenylephrine Equilibrate->Constrict Apply_Ska31 Cumulative Addition of this compound Constrict->Apply_Ska31 Record_Relaxation Record Arterial Relaxation Apply_Ska31->Record_Relaxation Analyze Data Analysis (Concentration-Response Curve, IC50 Calculation) Record_Relaxation->Analyze

References

A Technical Guide to the Structure-Activity Relationship of Ska-31 and Its Analogs: Modulators of KCa2/KCa3.1 Channels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ska-31, a notable activator of small-conductance (KCa2.x, also known as SK) and intermediate-conductance (KCa3.1, also known as IK) calcium-activated potassium channels. These channels are critical in regulating membrane potential and calcium signaling in a variety of cells, making them promising therapeutic targets for conditions like hypertension and endothelial dysfunction.[1] This document details the quantitative data on this compound and its analogs, outlines key experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction to this compound

This compound (naphtho[1,2-d]thiazol-2-ylamine) is a positive gating modulator of KCa2 and KCa3.1 channels.[2] It was developed from a library of benzothiazoles using the neuroprotective agent riluzole as a structural template.[1][3] The primary mechanism of this compound involves enhancing the open probability of these channels, which leads to potassium ion (K+) efflux and cell membrane hyperpolarization. In the vascular endothelium, this process is a key component of endothelium-derived hyperpolarization (EDH), a crucial pathway for vasodilation that acts in parallel with the nitric oxide (NO) system.[4] By potentiating EDH-mediated responses, this compound has been shown to induce vasodilation, increase coronary flow, and lower blood pressure in various animal models, highlighting its therapeutic potential.

Structure-Activity Relationship (SAR)

The development of this compound and its analogs has provided valuable insights into the structural requirements for activating KCa2/3.1 channels. The core of these molecules is a thiazole ring fused to an aromatic system.

Chemical Structure of this compound:

  • Name: Naphtho[1,2-d]thiazol-2-ylamine

  • Molecular Formula: C₁₁H₈N₂S

  • Molecular Weight: 200.26 g/mol

The SAR is best understood by comparing the potency of the parent compound, riluzole, with this compound and its analogs, such as SKA-20 and the more recent, selective analog SKA-346.

Key SAR Insights:

  • Aromatic System Extension: The primary driver for increased potency compared to the riluzole template is the extension of the fused aromatic system. Moving from a benzothiazole (riluzole) to a naphthothiazole (this compound) or an anthrathiazole (SKA-20) scaffold increases potency by 10 to 20 times.

  • Potency and Selectivity: this compound exhibits greater potency for the KCa3.1 channel over the KCa2 subtypes. Its analog, SKA-20, shows even higher potency for KCa3.1 but was not pursued for in vivo studies to the same extent as this compound.

  • Development of Selectivity: While this compound activates both KCa3.1 and KCa2 channels, this lack of selectivity can be a drawback for targeted therapies. The development of SKA-346, a quinoline derivative, demonstrated that modifying the core structure can yield analogs with high selectivity for the KCa3.1 channel. SKA-346 activates KCa3.1 with an EC₅₀ of 1.9 μM while showing minimal activity on other related channels. This finding is crucial for developing drugs that can, for example, boost T-cell immunity in a tumor microenvironment without causing systemic cardiovascular effects.

Quantitative Data on this compound and Analogs

The following tables summarize the potency of this compound and related compounds on various KCa channel subtypes as determined by electrophysiological studies.

Table 1: Potency (EC₅₀) of this compound on KCa Channel Subtypes

CompoundKCa3.1 (IK)KCa2.1 (SK1)KCa2.2 (SK2)KCa2.3 (SK3)
This compound 260 nM2.9 µM1.9 µM2.9 µM

Table 2: Comparative Potency (EC₅₀) of Riluzole and this compound Analogs

CompoundKCa3.1 (IK)KCa2.1 (SK1)KCa2.3 (SK3)Reference
Riluzole ~5 µM>30 µM~10 µM
SKA-20 115 nM430 nM1.2 µM
This compound 260 nM2.9 µM2.9 µM
SKA-346 1.9 µM>30 µM>30 µM

Signaling Pathway and Mechanism of Action

This compound's primary effect in the vasculature is to promote vasodilation by activating KCa channels in endothelial cells. This activation leads to membrane hyperpolarization, which is transmitted to the underlying vascular smooth muscle cells, causing relaxation.

Ska31_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) Ska31 This compound KCa KCa2.3 / KCa3.1 Channels Ska31->KCa Positive Allosteric Modulator K_efflux K+ Efflux KCa->K_efflux Hyperpol Membrane Hyperpolarization (EDH) K_efflux->Hyperpol VSMC_Hyperpol VSMC Hyperpolarization Hyperpol->VSMC_Hyperpol Conduction via Gap Junctions Agonist Vasodilatory Stimuli (e.g., Acetylcholine) Ca_increase ↑ Intracellular Ca2+ Agonist->Ca_increase Activates Ca_increase->KCa Sensitizes VGCC Voltage-Gated Ca2+ Channels (VGCCs) VSMC_Hyperpol->VGCC Induces Closure Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation

Caption: Mechanism of this compound induced vasodilation via KCa channel activation.

Experimental Protocols

The characterization of this compound and its analogs involves a range of standardized experimental procedures.

A. Whole-Cell Patch-Clamp Electrophysiology This technique is used to measure the activity of KCa channels in response to compounds and determine EC₅₀ values.

  • Cell Preparation: HEK293 or CHO cells stably expressing the human KCa channel subtype of interest (e.g., KCa3.1, KCa2.1) are cultured on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH. Free Ca²⁺ is buffered to a specific concentration (e.g., 300 nM) to sub-maximally activate the channels.

  • Procedure:

    • A glass micropipette with a tip resistance of 2-5 MΩ is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV), and currents are elicited by voltage ramps (e.g., from -120 mV to +40 mV over 200 ms).

    • A baseline current is established before the compound is applied via a perfusion system at increasing concentrations.

    • The increase in current at a specific voltage (e.g., +40 mV) is measured for each concentration.

    • Data are plotted as a concentration-response curve and fitted with the Hill equation to determine the EC₅₀.

B. In Vivo Blood Pressure Measurement This protocol assesses the systemic effect of this compound on cardiovascular function.

  • Animal Model: Normotensive (e.g., C57BL/6) or hypertensive mice (e.g., Angiotensin-II induced) are used. KCa3.1 knockout mice (KCa3.1⁻/⁻) are often used as a negative control to confirm the target of action.

  • Drug Administration: this compound is dissolved in a suitable vehicle, such as peanut oil, and administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 30 mg/kg.

  • Measurement:

    • Mice are implanted with radiotelemetry devices that continuously monitor mean arterial pressure (MAP) and heart rate.

    • After a recovery period, baseline MAP is recorded for 24-48 hours.

    • Mice are injected with the vehicle or this compound, and MAP is monitored for the next 24 hours to observe the drug's effect and duration of action.

C. Ex Vivo Arterial Vasodilation (Wire Myography) This method evaluates the direct effect of compounds on vascular tone in isolated arteries.

  • Tissue Preparation: Mesenteric or carotid arteries are dissected from euthanized rats or mice and mounted on a wire myograph in a chamber filled with physiological salt solution (PSS), gassed with 95% O₂/5% CO₂, and maintained at 37°C.

  • Procedure:

    • The artery is stretched to its optimal resting tension.

    • The vessel is pre-constricted with an agent like phenylephrine (PE) to induce a stable tone.

    • Once the contraction is stable, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for vasodilation.

    • In parallel experiments, the effect of this compound on agonist-induced (e.g., acetylcholine) vasodilation is tested by incubating the artery with a fixed concentration of this compound before applying the agonist.

    • Relaxation is expressed as a percentage of the pre-constriction induced by PE.

Drug Discovery and Evaluation Workflow

The process of identifying and validating new KCa channel activators like this compound follows a logical progression from in vitro screening to in vivo efficacy studies.

SAR_Workflow cluster_discovery Discovery & In Vitro Screening cluster_preclinical Preclinical Evaluation Synthesis Analog Synthesis (e.g., Riluzole Scaffold) Screening Primary Screening (Patch-Clamp on KCa3.1) Synthesis->Screening Selectivity Selectivity Profiling (Panel of KCa2.x & other channels) Screening->Selectivity SAR SAR Analysis Selectivity->SAR Identify Hits SAR->Synthesis Iterative Design ExVivo Ex Vivo Validation (Wire Myography) SAR->ExVivo Lead Candidate Selection PK_Studies Pharmacokinetics (Half-life, Cmax) ExVivo->PK_Studies InVivo In Vivo Efficacy (Blood Pressure in Mice) PK_Studies->InVivo Tox Preliminary Toxicology InVivo->Tox

Caption: Workflow for the development of this compound analogs.

Conclusion

The study of this compound and its analogs has established a clear structure-activity relationship for the activation of KCa2 and KCa3.1 channels. Potency is significantly enhanced by extending the aromatic system fused to the core benzothiazole structure. While this compound itself is a potent but non-selective activator, its development has paved the way for more recent analogs like SKA-346, which demonstrate that high selectivity for the KCa3.1 channel is achievable. This selectivity is a critical advancement, opening possibilities for targeted therapies in immunology and oncology while minimizing the systemic cardiovascular effects associated with dual KCa2/KCa3.1 activation. Future research will likely focus on refining these selective activators to improve their pharmacokinetic properties and therapeutic potential.

References

The Role of SKA-31 in Endothelium-Derived Hyperpolarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelium-derived hyperpolarization (EDH) is a crucial mechanism regulating vascular tone, acting in concert with nitric oxide (NO) and prostacyclin to induce vasodilation. A key step in this pathway is the activation of small- and intermediate-conductance calcium-activated potassium channels (KCa2.3 and KCa3.1, respectively) on endothelial cells. SKA-31, a naphtho[1,2-d]thiazol-2-ylamine derivative, has emerged as a potent and selective activator of these channels. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in potentiating EDH-mediated responses, and its therapeutic potential in cardiovascular diseases characterized by endothelial dysfunction. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and Endothelial KCa Channels

The vascular endothelium plays a pivotal role in regulating blood flow and pressure through the release of various vasoactive substances. Beyond the well-established nitric oxide (NO) pathway, endothelium-derived hyperpolarization (EDH) represents a significant contributor to vasodilation, particularly in resistance arteries. The hyperpolarization of endothelial cells, initiated by an increase in intracellular calcium ([Ca2+]i), is primarily mediated by the opening of two types of potassium channels: the small-conductance (KCa2.3 or SK3) and the intermediate-conductance (KCa3.1 or IK1) calcium-activated potassium channels.[1][2]

This compound is a positive gating modulator that enhances the sensitivity of KCa2.3 and KCa3.1 channels to calcium, thereby promoting their opening at physiological calcium concentrations.[2] This action leads to an efflux of potassium ions, resulting in hyperpolarization of the endothelial cell membrane. This hyperpolarization is then transmitted to the adjacent vascular smooth muscle cells (VSMCs), primarily through myoendothelial gap junctions, leading to VSMC hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium in the smooth muscle, and subsequent vasorelaxation.[1][2]

Mechanism of Action of this compound

This compound acts as a potent activator of both KCa2.3 and KCa3.1 channels, although it exhibits a higher potency for KCa3.1. The activation of these channels by this compound is independent of NO synthase (eNOS) activity, highlighting its direct effect on the EDH pathway. The vasodilatory effects of this compound are largely abolished by endothelial denudation or by the co-application of selective blockers for KCa2.3 (like apamin or UCL1684) and KCa3.1 (like TRAM-34), confirming its endothelium- and KCa channel-dependent mechanism of action.

Signaling Pathway of this compound-Induced Vasodilation

SKA31_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Agonist Agonist (e.g., ACh, Bradykinin) GPCR GPCR Agonist->GPCR binds PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3R IP3->IP3R activates Ca_i ↑ [Ca²⁺]i IP3R->Ca_i releases Ca²⁺ from ER ER Endoplasmic Reticulum KCa31 KCa3.1 (IK) Ca_i->KCa31 KCa23 KCa2.3 (SK) Ca_i->KCa23 SKA31 This compound SKA31->KCa31 activates SKA31->KCa23 activates K_efflux K⁺ Efflux KCa31->K_efflux KCa23->K_efflux Hyperpol_EC Endothelial Hyperpolarization K_efflux->Hyperpol_EC Hyperpol_VSMC VSMC Hyperpolarization Hyperpol_EC->Hyperpol_VSMC via MEGJ VGCC L-type Ca²⁺ Channel (VGCC) Hyperpol_VSMC->VGCC inhibits Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation

Caption: Signaling pathway of this compound-induced endothelium-dependent vasodilation.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's activity from various studies.

Table 1: Potency of this compound on KCa Channels
ChannelEC50SpeciesReference
KCa3.1 (IK)260 nMMurine
KCa2.3 (SK)2.9 µMMurine
KCa2.2 (SK)1.9 µMMurine
KCa2.1 (SK)2.9 µMMurine
Table 2: Vasodilatory Effects of this compound
VesselIC50 / EffectSpeciesConditionReference
Rat Mesenteric ArteryIC50 = 0.22 µMRatPhenylephrine pre-constriction
Rat Cremaster ArteryIC50 ≈ 2 µMRatMyogenic tone
Rat Middle Cerebral ArteryIC50 ≈ 2 µMRatMyogenic tone
Murine Carotid ArteryPotentiates EDHF dilationMouseL-NNA + Indomethacin
Hypertensive MiceLowers MAP by 12 mmHg (30 mg/kg)MouseAngiotensin-II induced
Normotensive MiceLowers MAP by 4-6 mmHg (10-30 mg/kg)MouseNormotensive
Anesthetized PigDecreases mean aortic pressurePig-
Table 3: Electrophysiological Effects of this compound
Cell TypeEffectMagnitudeSpeciesReference
Murine Carotid Artery Endothelial CellsMembrane Hyperpolarization-45 mVMouse (wt)
Murine Carotid Artery Endothelial CellsMembrane Hyperpolarization-8 mVMouse (KCa3.1-/-)

Detailed Experimental Protocols

Arterial Pressure Myography for Vasodilation Assessment

This protocol is used to assess the direct effect of this compound on the diameter of isolated small arteries.

Objective: To determine the concentration-response relationship of this compound-induced vasodilation in pre-constricted resistance arteries.

Materials:

  • Isolated resistance arteries (e.g., third-order mesenteric arteries)

  • Pressure myograph system (e.g., DMT)

  • Krebs buffer solution

  • Phenylephrine (or other vasoconstrictor)

  • This compound stock solution

  • Blockers for KCa channels (e.g., TRAM-34 and apamin)

  • Blocker for eNOS (e.g., L-NAME)

Procedure:

  • Isolate third-order mesenteric arteries and mount them on two glass cannulas in the myograph chamber.

  • Pressurize the artery to a physiological intraluminal pressure (e.g., 70 mmHg) and equilibrate at 36°C in Krebs buffer.

  • Induce a stable submaximal constriction with a vasoconstrictor, typically phenylephrine (1 µM).

  • Once a stable tone is achieved, add this compound to the bath in a cumulative concentration-dependent manner.

  • Record the changes in arterial diameter at each concentration.

  • To confirm the mechanism, repeat the experiment in the presence of TRAM-34 and apamin, or after endothelial denudation.

  • Data are typically expressed as the percentage reversal of the pre-constriction.

Myography_Workflow A Isolate & Mount Artery B Pressurize (70 mmHg) & Equilibrate (36°C) A->B C Pre-constrict with Phenylephrine (1 µM) B->C D Cumulative Addition of this compound C->D G Repeat with Blockers / Denudation (TRAM-34, Apamin) C->G Control Experiments E Record Arterial Diameter D->E F Analyze Concentration-Response E->F G->D

References

Beyond the Endothelium: An In-depth Technical Guide to the Cellular Targets of Ska-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ska-31 is a potent, small-molecule activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1). Its primary mechanism of action involves the positive modulation of these channels, leading to membrane hyperpolarization and subsequent vasodilation. This has established this compound as a valuable tool for studying endothelium-dependent hyperpolarization and a potential therapeutic agent for cardiovascular diseases. However, emerging evidence suggests that the bioactivity of this compound may extend beyond its well-characterized effects on endothelial KCa channels. This technical guide provides a comprehensive overview of the known and potential cellular targets of this compound, with a particular focus on its effects on non-endothelial cell types, including cancer cells and cardiac myocytes. We present quantitative data from key studies, detailed experimental protocols, and signaling pathway diagrams to facilitate further research into the pleiotropic effects of this compound.

Introduction

This compound (Naphtho[1,2-d]thiazol-2-ylamine) was developed as a positive gating modulator of KCa2.x (SK) and KCa3.1 (IK) channels[1]. These channels are critical players in regulating cellular excitability and calcium signaling in a variety of tissues. In the vascular endothelium, their activation by this compound leads to hyperpolarization, which is transmitted to the underlying smooth muscle cells, causing vasorelaxation and a subsequent reduction in blood pressure[1][2]. The effects of this compound on blood pressure have been shown to be absent in KCa3.1-deficient mice, underscoring the primary role of this channel in its vasodilatory action[1]. While the endothelial targets of this compound are well-documented, recent studies have hinted at a broader range of cellular effects, prompting a deeper investigation into its non-canonical targets. This guide will delve into these emerging areas of this compound research.

On-Target Effects: KCa2.x and KCa3.1 Channels

The principal cellular targets of this compound are the KCa2.x and KCa3.1 channels. This compound enhances the apparent calcium sensitivity of these channels, leading to their opening at lower intracellular calcium concentrations.

Quantitative Data: Potency of this compound on KCa Channels
Channel SubtypeEC50 (nM)Cell LineReference
hKCa3.1260HEK-293[1]
hKCa2.12900HEK-293
rKCa2.21900HEK-293
hKCa2.32900HEK-293

EC50: Half-maximal effective concentration

Signaling Pathway: Endothelium-Dependent Vasodilation

Ska31 This compound KCa23_KCa31 KCa2.3 / KCa3.1 (Endothelial Cell) Ska31->KCa23_KCa31 Activates Hyperpolarization Membrane Hyperpolarization KCa23_KCa31->Hyperpolarization K+ efflux EDH Endothelium-Dependent Hyperpolarization (EDH) Hyperpolarization->EDH VSMC_Hyperpolarization VSMC Hyperpolarization EDH->VSMC_Hyperpolarization via Gap Junctions VGCC_inhibition Inhibition of Voltage-Gated Ca2+ Channels VSMC_Hyperpolarization->VGCC_inhibition Vasodilation Vasodilation VGCC_inhibition->Vasodilation Reduced Ca2+ influx

Figure 1: Simplified signaling pathway of this compound-induced vasodilation.

Beyond the Endothelium: Potential Non-Canonical Targets

While the cardiovascular effects of this compound are predominantly linked to endothelial KCa channels, intriguing observations in other cell types suggest a wider therapeutic potential and a more complex pharmacology than previously understood.

Effects on Colon Cancer Cells

Recent findings indicate that this compound exhibits anti-proliferative and pro-apoptotic effects in human colon cancer cell lines HCT-116 and HCT-8.

Cell LineEffectMetricValueReference
HCT-116Reduced Cell ViabilityIC505.3 µM(Implied from secondary sources)
HCT-8Reduced Cell ViabilityIC5046.9 µM(Implied from secondary sources)
HCT-116Apoptosis-Increased(Implied from secondary sources)
HCT-8Apoptosis-Increased(Implied from secondary sources)
HCT-116Cell Cycle-G0/G1 Arrest(Implied from secondary sources)
HCT-8Cell Cycle-G0/G1 Arrest(Implied from secondary sources)

IC50: Half-maximal inhibitory concentration. Note: The primary research article detailing these specific findings was not available in the search results, this information is derived from a supplier's technical data which may not be peer-reviewed.

The molecular mechanism underlying these effects is not yet fully elucidated. KCa3.1 channels are known to be expressed in some cancer cells, including in the inner mitochondrial membrane, where they can influence apoptosis. Therefore, it is plausible that the observed anti-cancer effects of this compound are, at least in part, mediated by on-target activation of KCa3.1 channels in these cells. However, the possibility of off-target effects cannot be ruled out without further investigation, such as proteomics-based target identification studies.

cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays HCT116 HCT-116 Cells Ska31_treatment Treat with this compound (Various Concentrations) HCT116->Ska31_treatment Viability Cell Viability Assay (e.g., MTT) Ska31_treatment->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) Ska31_treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining & FACS) Ska31_treatment->CellCycle IC50_calc Calculate IC50 Viability->IC50_calc Apop_quant Quantify Apoptotic Cells Apoptosis->Apop_quant Phase_dist Determine Cell Cycle Phase Distribution CellCycle->Phase_dist

Figure 2: Experimental workflow for assessing the anti-cancer effects of this compound.
Effects on Cardiac Myocytes

Studies in aged animal models have revealed that chronic treatment with this compound can reverse age-related cardiac hypertrophy and fibrosis. This suggests a potential role for this compound in modulating cardiac remodeling.

ParameterEffect of AgingEffect of this compound TreatmentReference
Ventricular Myocyte SizeIncreasedAbrogated Increase
Left Ventricular Collagen ContentIncreasedAbrogated Increase
Left Ventricular Systolic Pressure-Modest, secondary increase
Heart Rate-Modest, secondary increase

The mechanisms responsible for these cardioprotective effects are currently unknown. They could be a secondary consequence of the improved vascular function and reduced afterload resulting from this compound's vasodilatory actions. Alternatively, this compound may have direct effects on cardiac myocytes or fibroblasts. The expression and function of KCa2.x and KCa3.1 channels in the context of cardiac hypertrophy are not well-established, leaving open the possibility of off-target interactions.

Ska31 This compound UnknownTarget Unknown Target(s) in Cardiac Myocytes/ Fibroblasts Ska31->UnknownTarget Direct or Indirect Interaction (?) AntiHypertrophic Anti-Hypertrophic Signaling Cascade UnknownTarget->AntiHypertrophic AntiFibrotic Anti-Fibrotic Signaling Cascade UnknownTarget->AntiFibrotic ReducedHypertrophy Reduced Myocyte Size AntiHypertrophic->ReducedHypertrophy ReducedFibrosis Reduced Collagen Deposition AntiFibrotic->ReducedFibrosis

Figure 3: Hypothesized mechanism of this compound's cardioprotective effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's cellular effects.

Whole-Cell Patch Clamp Electrophysiology for KCa Channel Activation

Objective: To measure the effect of this compound on KCa2.x and KCa3.1 channel currents in a heterologous expression system.

Materials:

  • HEK-293 cells stably expressing the KCa channel of interest.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and CaCl2 to achieve desired free [Ca2+]i, pH 7.2.

  • This compound stock solution in DMSO.

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Culture HEK-293 cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit currents.

  • Perfuse the cell with external solution containing various concentrations of this compound.

  • Record currents at each this compound concentration and after washout.

  • Analyze the current-voltage relationship and construct a dose-response curve to determine the EC50.

Pressure Myography for Vasodilation Assessment

Objective: To assess the vasodilatory effect of this compound on isolated resistance arteries.

Materials:

  • Isolated resistance arteries (e.g., mesenteric or cerebral).

  • Pressure myograph system.

  • Krebs buffer (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose, gassed with 95% O2/5% CO2.

  • Phenylephrine (PE) for pre-constriction.

  • This compound stock solution in DMSO.

Procedure:

  • Isolate and mount a segment of the artery on the cannulas of the pressure myograph.

  • Pressurize the artery to a physiological pressure (e.g., 60 mmHg) and equilibrate in Krebs buffer at 37°C.

  • Pre-constrict the artery with a sub-maximal concentration of phenylephrine.

  • Once a stable constriction is achieved, add cumulative concentrations of this compound to the bath.

  • Record the internal diameter of the artery at each concentration.

  • Calculate vasodilation as a percentage of the pre-constriction and plot a concentration-response curve.

Apoptosis Detection by TUNEL Assay

Objective: To quantify apoptosis in HCT-116 cells following this compound treatment.

Materials:

  • HCT-116 cells.

  • This compound.

  • TUNEL assay kit.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Seed HCT-116 cells in appropriate culture vessels.

  • Treat cells with this compound at the desired concentration (e.g., 5 µM) for a specified time (e.g., 24-48 hours). Include vehicle-treated and positive controls.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with the permeabilization solution.

  • Perform the TUNEL reaction according to the kit manufacturer's instructions to label DNA strand breaks.

  • Counterstain nuclei with a DNA dye (e.g., DAPI).

  • Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy or flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To analyze the cell cycle distribution of HCT-116 cells after this compound treatment.

Materials:

  • HCT-116 cells.

  • This compound.

  • 70% ethanol (ice-cold).

  • Propidium iodide (PI) staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Culture and treat HCT-116 cells with this compound as described for the TUNEL assay.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a powerful pharmacological tool whose primary targets, the KCa2.x and KCa3.1 channels, are well-established. Its pro-vasodilatory effects are a direct consequence of activating these channels in the vascular endothelium. However, the observed anti-proliferative and pro-apoptotic effects in colon cancer cells, along with its ability to mitigate cardiac hypertrophy in aged animals, suggest a broader biological activity profile.

Future research should focus on elucidating the precise molecular mechanisms underlying these non-endothelial effects. Key unanswered questions include:

  • Are the anti-cancer and cardioprotective effects of this compound mediated by KCa channels in these tissues, or do they involve off-target interactions?

  • What are the specific downstream signaling pathways activated by this compound in cancer cells and cardiac myocytes?

  • Can this compound's structure be modified to enhance its effects on these non-canonical targets or to improve its selectivity?

Answering these questions will require a multi-pronged approach, including:

  • Unbiased proteomic screening (e.g., affinity purification-mass spectrometry) to identify direct binding partners of this compound in relevant cell types.

  • Transcriptomic and proteomic analyses of this compound-treated cancer cells and cardiac myocytes to identify modulated signaling pathways.

  • In vivo studies using tissue-specific KCa channel knockout models to dissect the channel-dependent and -independent effects of this compound.

A deeper understanding of the full spectrum of this compound's cellular targets will not only refine its use as a research tool but also potentially unlock new therapeutic applications for this versatile molecule.

References

The Pharmacological Profile of SKA-31: A KCa Channel Opener

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SKA-31 (naphtho[1,2-d]thiazol-2-ylamine) is a novel small-molecule activator of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels.[1][2] These channels are critical regulators of membrane potential and calcium signaling in a variety of cell types, including vascular endothelial cells.[3][4] By acting as a positive gating modulator, this compound enhances the open probability of KCa2/3 channels at a given intracellular calcium concentration, leading to membrane hyperpolarization.[3] This unique mechanism of action has positioned this compound as a valuable pharmacological tool for investigating the physiological roles of KCa2/3 channels and as a potential therapeutic agent for cardiovascular diseases such as hypertension. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the activity of this compound on KCa channels and its physiological effects.

Table 1: Potency of this compound on KCa Channel Subtypes

Channel SubtypeEC50Reference(s)
KCa3.1 (IKCa)260 nM
KCa2.1 (SK1)2.9 µM
KCa2.2 (SK2)1.9 µM
KCa2.3 (SK3)2.9 µM
Native KCa3.1 (murine carotid endothelium)225 nM
Native KCa2.3 (murine carotid endothelium)1.6 µM

Table 2: Vasodilatory Effects of this compound

Experimental ModelParameterValueReference(s)
Rat Mesenteric ArteriesIC50 for inhibition of phenylephrine-induced tone0.22 µM
Murine Carotid ArteriesEnhancement of ACh-induced EDHF-vasodilation (200 nM this compound)1.5-fold
Murine Carotid ArteriesEnhancement of ACh-induced EDHF-vasodilation (500 nM this compound)2-fold
Langendorff-perfused Rat HeartsIncrease in total coronary flow (0.01-5 µg bolus)25-30%

Table 3: In Vivo Effects of this compound

Animal ModelParameterDoseEffectReference(s)
Normotensive MiceMean Arterial Pressure (MAP)10 mg/kg i.p.-4 mmHg
Normotensive MiceMean Arterial Pressure (MAP)30 mg/kg i.p.-6 mmHg
Angiotensin-II Hypertensive MiceMean Arterial Pressure (MAP)30 mg/kg i.p.-12 mmHg

Signaling Pathway

The primary mechanism by which this compound induces vasodilation is through the activation of KCa2/3 channels on endothelial cells, leading to endothelium-dependent hyperpolarization (EDH). The following diagram illustrates this signaling cascade.

SKA31_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell SKA31 This compound KCa KCa2/3 Channels SKA31->KCa Activates K_efflux K⁺ Efflux KCa->K_efflux CaM Calmodulin (CaM) CaM->KCa Binds Ca2_increase ↑ [Ca²⁺]i Ca2_increase->CaM Hyperpolarization Membrane Hyperpolarization MEGJ Myoendothelial Gap Junctions Hyperpolarization->MEGJ K_efflux->Hyperpolarization Hyperpolarization_SMC Membrane Hyperpolarization MEGJ->Hyperpolarization_SMC VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Hyperpolarization_SMC->VGCC Inhibits Ca2_decrease ↓ [Ca²⁺]i VGCC->Ca2_decrease Relaxation Vasodilation (Relaxation) Ca2_decrease->Relaxation

This compound induced vasodilation signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure KCa channel currents in isolated cells.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis Cell_Isolation Isolate endothelial or transfected cells Plating Plate cells on glass coverslips Cell_Isolation->Plating Pipette Pull glass micropipettes (3-7 MΩ resistance) Internal_Sol Fill pipette with internal solution Pipette->Internal_Sol Giga_Seal Form a gigaohm seal with the cell membrane Internal_Sol->Giga_Seal Whole_Cell Rupture membrane to achieve whole-cell configuration Giga_Seal->Whole_Cell Recording Record K⁺ currents using a voltage-clamp protocol Whole_Cell->Recording Drug_App Apply this compound via perfusion Recording->Drug_App Analysis Analyze current-voltage (I-V) relationships and dose-response curves cluster_prep cluster_prep cluster_recording cluster_recording cluster_analysis cluster_analysis

Workflow for whole-cell patch-clamp electrophysiology.

Solutions:

  • External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal Pipette Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH.

Procedure:

  • Isolate cells (e.g., endothelial cells or a cell line expressing the KCa channel of interest) and plate them on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution at ~1.5 mL/min.

  • Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.

  • Hold the cell at a holding potential (e.g., -70 mV) and apply voltage steps or ramps to elicit K⁺ currents.

  • Apply this compound at various concentrations to the external solution to determine its effect on KCa channel currents.

  • Analyze the data to construct current-voltage relationships and dose-response curves to calculate the EC50.

Pressure Myography

This technique is used to assess the effect of this compound on the diameter of isolated small arteries.

Pressure_Myography_Workflow cluster_prep Artery Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Dissection Dissect a segment of a small resistance artery Mounting Mount the artery segment on two glass cannulas Dissection->Mounting Pressurize Pressurize the artery to a physiological pressure (e.g., 60 mmHg) Equilibrate Equilibrate in physiological saline solution (PSS) at 37°C Pressurize->Equilibrate Preconstrict Pre-constrict the artery with an agonist (e.g., phenylephrine) Equilibrate->Preconstrict Apply_SKA31 Apply this compound cumulatively to the bath solution Preconstrict->Apply_SKA31 Record Record changes in arterial diameter Apply_SKA31->Record Analysis Calculate vasodilation as a percentage of the pre-constriction tone cluster_prep cluster_prep cluster_exp cluster_exp cluster_analysis cluster_analysis

Workflow for pressure myography vasodilation assay.

Solutions:

  • Physiological Saline Solution (PSS): (in mM) 145 NaCl, 1.2 NaH2PO4, 4.7 KCl, 1.2 MgSO4, 2 CaCl2, 5 glucose, 2 pyruvate, and 3 MOPS buffer (pH 7.4 at 37°C). To study EDHF-mediated responses, L-NNA (300 µmol/L) and indomethacin (10 µmol/L) can be added to block nitric oxide and prostaglandin synthesis, respectively.

Procedure:

  • Dissect a segment (2-3 mm) of a third-order mesenteric artery or other small resistance artery.

  • Mount the artery segment onto two glass microcannulas in a pressure myograph chamber.

  • Pressurize the artery to a physiological pressure (e.g., 60 mmHg) and equilibrate in PSS at 37°C for 45-60 minutes.

  • Assess vessel viability by constricting with a high-potassium solution (e.g., 60 mM KCl).

  • After washing, pre-constrict the artery to approximately 50-70% of its resting diameter with an agonist such as phenylephrine (e.g., 1 µM).

  • Once a stable constriction is achieved, add this compound in increasing cumulative concentrations to the bath solution.

  • Record the changes in the internal diameter of the artery using a video camera and analysis software.

  • Calculate vasodilation at each concentration as a percentage of the pre-constriction tone and plot a dose-response curve to determine the IC50.

Langendorff-Perfused Heart

This ex vivo model is used to study the effects of this compound on coronary flow and cardiac function in an intact heart.

Langendorff_Workflow cluster_prep Heart Preparation cluster_perfusion Perfusion and Measurement cluster_analysis Data Analysis Excision Excise the heart from an anesthetized animal Cannulation Cannulate the aorta on a Langendorff apparatus Excision->Cannulation Retrograde Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer Equilibrate Allow the heart to equilibrate and stabilize Retrograde->Equilibrate Data_Acq Measure baseline coronary flow, LV pressure, and heart rate Equilibrate->Data_Acq Bolus_Admin Administer bolus injections of this compound Data_Acq->Bolus_Admin Record_Response Record the changes in measured parameters Bolus_Admin->Record_Response Analysis Quantify the change in coronary flow and other cardiac parameters cluster_prep cluster_prep cluster_perfusion cluster_perfusion cluster_analysis cluster_analysis

Workflow for Langendorff-perfused heart experiment.

Solutions:

  • Krebs-Henseleit Buffer: (in mM) 120 NaCl, 20 NaHCO3, 4.8 KCl, 1.2 NaH2PO4, 1.2 MgSO4, 11 Glucose, 2.5 CaCl2, oxygenated with 95% O2/5% CO2.

Procedure:

  • Anesthetize the animal and quickly excise the heart.

  • Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) or constant flow.

  • Allow the heart to equilibrate until a stable heart rate, left ventricular developed pressure (LVDP), and coronary flow are achieved.

  • Measure baseline parameters. A balloon can be inserted into the left ventricle to measure isovolumetric pressure.

  • Administer bolus injections of this compound into the perfusion line just above the aorta.

  • Continuously record coronary flow, LVDP, and heart rate.

  • Analyze the data to determine the dose-dependent effects of this compound on coronary vasodilation and cardiac function.

Conclusion

This compound is a potent and valuable pharmacological tool for the study of KCa2/3 channels. Its ability to selectively activate these channels has provided significant insights into their role in regulating vascular tone and blood pressure. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the therapeutic potential of this compound and similar KCa channel openers is warranted, particularly in the context of cardiovascular diseases characterized by endothelial dysfunction.

References

Investigating the Downstream Signaling Pathways of Ska-31 Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ska-31 is a potent activator of the intermediate-conductance (KCa3.1) and small-conductance (KCa2.x) calcium-activated potassium channels.[1] Its activation has been shown to elicit a range of physiological effects, primarily centered on the cardiovascular system, including vasodilation and blood pressure reduction.[1] This technical guide provides a comprehensive overview of the known downstream signaling pathways affected by this compound activation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding and further investigation into the therapeutic potential of this compound.

Introduction

This compound, a naphtho[1,2-d]thiazol-2-ylamine compound, has emerged as a valuable pharmacological tool for studying the physiological roles of KCa2.x and KCa3.1 channels. These channels are critical in regulating membrane potential and calcium signaling in various cell types, particularly in the vascular endothelium. Activation of these channels by this compound leads to membrane hyperpolarization, which is a key initiating event in a cascade of downstream effects. This guide will delve into the molecular mechanisms and cellular consequences of this compound activation, providing researchers with the necessary information to design and execute experiments to explore its therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity and its effects on downstream signaling components.

Table 1: this compound Potency on KCa Channels

Channel SubtypeEC50 (nM)Source
KCa3.1 (IKCa)260[1]
KCa2.1 (SK1)2900
KCa2.2 (SK2)1900
KCa2.3 (SK3)2900

Table 2: Effects of this compound on Vascular Function

ParameterSpecies/ModelThis compound ConcentrationObserved EffectSource
Vasodilation (Acetylcholine-induced)Mouse Carotid Artery100 nMPotentiation of EDHF-type dilation[1]
Mean Arterial Blood PressureNormotensive Mice10-30 mg/kg (i.p.)4-6 mmHg decrease[1]
Mean Arterial Blood PressureAngiotensin-II Hypertensive Mice30 mg/kg (i.p.)12 mmHg decrease
Myogenic Tone Inhibition (IC50)Rat Cremaster Arteries~2 µM80% inhibition
Myogenic Tone Inhibition (IC50)Rat Middle Cerebral Arteries~2 µM~65% inhibition

Table 3: Reported Changes in Gene and Protein Expression with Prolonged this compound Treatment

Gene/ProteinTissue/Cell TypeTreatment ConditionsFold ChangeSource
KCa3.1 (mRNA)Rat Mesenteric Artery10 mg/kg/day for 8 weeksUpregulated
KCa2.3 (mRNA)Rat Mesenteric Artery10 mg/kg/day for 8 weeksUpregulated
eNOS (mRNA)Rat Mesenteric Artery10 mg/kg/day for 8 weeksUpregulated
SERCA2 (protein)Rat Mesenteric Artery10 mg/kg/day for 8 weeksUpregulated
IP3R1 (protein)Rat Mesenteric Artery10 mg/kg/day for 8 weeksUpregulated

Note: Specific fold-change values from quantitative proteomics or western blotting are not consistently reported in the reviewed literature and represent a key area for future investigation.

Signaling Pathways

Activation of KCa2.x and KCa3.1 channels by this compound in endothelial cells is the primary event that triggers a series of downstream signaling events, ultimately leading to vasodilation.

Endothelium-Dependent Hyperpolarization and Vasodilation

The canonical downstream pathway of this compound activation involves the hyperpolarization of endothelial cells. This change in membrane potential is then transmitted to the underlying vascular smooth muscle cells, leading to their relaxation.

Ska31_Vasodilation_Pathway Ska31 This compound KCa_channels KCa2.x / KCa3.1 (Endothelial Cells) Ska31->KCa_channels activates K_efflux K+ Efflux KCa_channels->K_efflux Hyperpolarization_EC Endothelial Cell Hyperpolarization K_efflux->Hyperpolarization_EC MEGJs Myo-endothelial Gap Junctions Hyperpolarization_EC->MEGJs spreads via Hyperpolarization_SMC Smooth Muscle Cell Hyperpolarization MEGJs->Hyperpolarization_SMC KIR_channels KIR Channels (Smooth Muscle) Hyperpolarization_SMC->KIR_channels activates NaK_ATPase Na+/K+-ATPase (Smooth Muscle) Hyperpolarization_SMC->NaK_ATPase activates Vasodilation Vasodilation KIR_channels->Vasodilation NaK_ATPase->Vasodilation

Caption: this compound induced endothelium-dependent vasodilation pathway.

Regulation of Gene and Protein Expression

Prolonged treatment with this compound has been shown to upregulate the expression of key proteins involved in calcium signaling and vascular function. This suggests a feedback mechanism where initial functional improvements may lead to positive regulation of the machinery responsible for these effects.

Ska31_Gene_Regulation Ska31 Prolonged this compound Treatment Cellular_Function Improved Cellular Function Ska31->Cellular_Function Feedback_Loop Positive Feedback Mechanisms Cellular_Function->Feedback_Loop Upregulation Upregulation of: Feedback_Loop->Upregulation KCa3_1 KCa3.1 Upregulation->KCa3_1 KCa2_3 KCa2.3 Upregulation->KCa2_3 eNOS eNOS Upregulation->eNOS SERCA2 SERCA2 Upregulation->SERCA2 IP3R1 IP3R1 Upregulation->IP3R1

Caption: Putative mechanism for this compound-induced protein upregulation.

Modulation of the Calcineurin-NFAT Pathway in T-Cells

Beyond its effects on the vasculature, this compound has been reported to regulate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway in T-cells. This pathway is a cornerstone of T-cell activation and immune responses.

Ska31_NFAT_Pathway Ska31 This compound KCa3_1_Tcell KCa3.1 (T-Cells) Ska31->KCa3_1_Tcell activates Ca_influx Ca2+ Influx KCa3_1_Tcell->Ca_influx modulates Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_p NFAT (phosphorylated) [Cytoplasm] Calcineurin->NFAT_p dephosphorylates NFAT NFAT (dephosphorylated) [Nucleus] NFAT_p->NFAT translocates Gene_transcription Gene Transcription (e.g., Cytokines) NFAT->Gene_transcription regulates

Caption: this compound's potential influence on the Calcineurin-NFAT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.

Arterial Pressure Myography

This technique is used to assess the effect of this compound on the contractility of isolated small arteries.

Protocol:

  • Vessel Isolation: Isolate third or fourth-order mesenteric arteries from the animal model of choice (e.g., rat) in ice-cold Krebs buffer (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose).

  • Cannulation: Cannulate the isolated artery onto two glass micropipettes in a pressure myograph chamber and secure with sutures.

  • Pressurization: Pressurize the artery to a physiological intraluminal pressure (e.g., 70 mmHg) and allow it to equilibrate and develop myogenic tone.

  • Drug Application: Pre-constrict the artery with an agonist such as phenylephrine (1 µM) to establish a stable baseline of contraction.

  • Concentration-Response Curve: Add cumulative concentrations of this compound to the bath and record the changes in arterial diameter.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by phenylephrine. Fit the data to a concentration-response curve to determine the IC50.

Myography_Workflow Start Start Isolate Isolate Mesenteric Artery Start->Isolate Cannulate Cannulate Artery in Myograph Chamber Isolate->Cannulate Pressurize Pressurize to 70 mmHg Cannulate->Pressurize Preconstrict Pre-constrict with Phenylephrine (1 µM) Pressurize->Preconstrict Add_Ska31 Add Cumulative Concentrations of this compound Preconstrict->Add_Ska31 Record Record Arterial Diameter Add_Ska31->Record Analyze Analyze Data (IC50 Calculation) Record->Analyze End End Analyze->End

Caption: Workflow for arterial pressure myography.

Western Blotting for KCa Channel Expression

This protocol details the semi-quantitative analysis of KCa channel protein expression in vascular tissue lysates.

Protocol:

  • Tissue Homogenization: Homogenize isolated mesenteric arteries in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against KCa3.1 (e.g., 1:500 dilution) and KCa2.3 (e.g., 1:500 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of genes of interest in vascular tissue following this compound treatment.

Protocol:

  • RNA Extraction: Extract total RNA from isolated aortic or mesenteric artery tissue using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and the following primer pairs (for mouse):

    • eNOS (Nos3): Fwd: 5'-GCACCCAGAGCTTTTCTTTG-3', Rev: 5'-TGACACAATCCCTCTTTCCG-3'

    • KCa3.1 (Kcnn4): Fwd: 5'-CACGCTGAGATGTTGTGGTTCC-3', Rev: 5'-CTCCTTGGCATGGAAGACCACA-3'

    • KCa2.3 (Kcnn3): Fwd: 5'-TCCACCGTCATCCTGCTTGGTT-3', Rev: 5'-CAGGCTGATGTAGAGGATACGC-3'

  • Thermal Cycling: Perform qPCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).

NFAT Activation Reporter Assay

This assay measures the activation of the NFAT signaling pathway in T-cells.

Protocol:

  • Cell Culture: Culture Jurkat T-cells that are stably transfected with an NFAT-responsive luciferase reporter construct.

  • Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound, along with a T-cell activator (e.g., PHA or anti-CD3/CD28 antibodies) and appropriate controls.

  • Incubation: Incubate the cells for 6-24 hours to allow for NFAT activation and luciferase expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells) to determine the fold-change in NFAT activation.

NFAT_Assay_Workflow Start Start Culture Culture Jurkat-NFAT Luciferase Reporter Cells Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with this compound and T-cell Activator Seed->Treat Incubate Incubate for 6-24 hours Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Fold-change in Activation) Measure->Analyze End End Analyze->End

Caption: Workflow for NFAT activation reporter assay.

Conclusion and Future Directions

The activation of KCa2.x and KCa3.1 channels by this compound initiates a well-defined downstream signaling cascade leading to vasodilation. Furthermore, emerging evidence suggests that this compound may also modulate gene and protein expression profiles and influence immune cell signaling. The experimental protocols provided in this guide offer a robust framework for further elucidating the intricate downstream effects of this compound. Future research should focus on obtaining more quantitative data, particularly through proteomics and phospho-proteomics approaches, to create a more comprehensive map of the this compound signaling network. A deeper understanding of these pathways will be crucial for the development of this compound and similar compounds as potential therapeutics for cardiovascular and other diseases.

References

The Potential of Ska-31 in Modulating Neurovascular Coupling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurovascular coupling (NVC) is the intricate process that links transient neural activity to the subsequent localized increase in cerebral blood flow, ensuring a precise and timely delivery of oxygen and nutrients to active brain regions. Dysfunctional NVC is implicated in a range of neurological disorders, making it a critical target for therapeutic intervention. This whitepaper explores the preliminary evidence and theoretical framework supporting the investigation of Ska-31, a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2/KCa3.1), as a potential modulator of neurovascular coupling. Drawing from existing preclinical data on its profound vasodilatory effects on cerebral arteries, this document outlines the mechanistic rationale, summarizes key quantitative findings, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways.

Introduction: The Role of KCa Channels in Cerebral Blood Flow Regulation

The intricate regulation of cerebral blood flow is paramount for maintaining normal brain function. A key mechanism governing this process is neurovascular coupling, where neuronal activity triggers a signaling cascade that results in the dilation of nearby arterioles, thereby increasing local blood supply. Endothelial cells lining these blood vessels play a pivotal role in this response, often through the release of vasodilatory factors.

Small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1, respectively) are crucial players in this process.[1][2] Located on endothelial cells, the activation of these channels by an increase in intracellular calcium leads to potassium efflux and hyperpolarization of the endothelial cell membrane.[3] This hyperpolarization is conducted to the surrounding vascular smooth muscle cells, causing them to relax and leading to vasodilation.[3][4] This endothelium-derived hyperpolarization (EDH) is a significant contributor to cerebral blood flow regulation.

This compound (Naphtho[1,2-d]thiazol-2-ylamine) has emerged as a potent activator of both KCa2 and KCa3.1 channels. Its ability to induce vasodilation in cerebral arteries suggests a strong potential to influence neurovascular coupling. This document will synthesize the existing preliminary data on this compound and propose its mechanistic involvement in NVC.

This compound: Mechanism of Action and Preclinical Data

This compound is a small molecule that enhances the activity of KCa2 and KCa3.1 channels. Its primary mechanism involves increasing the open probability of these channels in the presence of intracellular calcium, thereby amplifying the hyperpolarizing current and promoting vasodilation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Potency of this compound on KCa Channels

Channel SubtypeEC50 (nM)Reference
KCa3.1260
KCa2.12900
KCa2.21900
KCa2.32900

Table 2: In Vitro Effects of this compound on Cerebral Arteries

Vessel TypeSpeciesEffectIC50Reference
Middle Cerebral ArteriesRatInhibition of Myogenic Tone~2 µM
Cremaster ArteriesRatInhibition of Myogenic Tone~2 µM

Table 3: In Vivo Effects of this compound on Cardiovascular Parameters

Animal ModelAdministrationDoseEffectReference
Normotensive MiceIntraperitoneal10 mg/kg4 mmHg decrease in mean arterial pressure
Normotensive MiceIntraperitoneal30 mg/kg6 mmHg decrease in mean arterial pressure
Angiotensin-II Induced Hypertensive MiceIntraperitonealNot Specified12 mmHg decrease in mean arterial pressure
Anesthetized PigsIntravenous1 to 5 mg/kgDose-dependent decrease in mean aortic pressure
Aged RatsIntraperitoneal10 mg/kg daily for 8 weeksImproved endothelium-dependent vasodilation
Atherosclerosis-Prone MiceOral10 mg/kg daily for 12 weeksRestored maximal endothelium-dependent relaxation

Signaling Pathways and Visualizations

The proposed mechanism of this compound in modulating neurovascular coupling involves the activation of endothelial KCa channels, leading to vasodilation. The following diagrams, generated using the DOT language, illustrate these pathways.

Ska31_Signaling_Pathway cluster_neuron Neuron cluster_astrocyte Astrocyte cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Neuronal_Activity Neuronal Activity Glutamate_Release Glutamate Release Neuronal_Activity->Glutamate_Release mGluR mGluR Activation Glutamate_Release->mGluR Ca_Astrocyte ↑ Intracellular Ca²⁺ mGluR->Ca_Astrocyte IP3R IP₃R Activation Ca_Astrocyte->IP3R Ca_Endothelium ↑ Intracellular Ca²⁺ IP3R->Ca_Endothelium KCa_Channels KCa2/3.1 Channels Ca_Endothelium->KCa_Channels Hyperpolarization Hyperpolarization (EDH) KCa_Channels->Hyperpolarization Myoendothelial_Gap_Junctions Myoendothelial Gap Junctions Hyperpolarization->Myoendothelial_Gap_Junctions VSMC_Hyperpolarization Hyperpolarization Myoendothelial_Gap_Junctions->VSMC_Hyperpolarization VGCC_Inhibition ↓ Ca²⁺ Influx (VGCC) VSMC_Hyperpolarization->VGCC_Inhibition Vasodilation Vasodilation VGCC_Inhibition->Vasodilation Ska31 This compound Ska31->KCa_Channels Potentiates

Caption: Proposed signaling pathway of this compound in neurovascular coupling.

Experimental_Workflow_NVC cluster_animal_prep Animal Preparation cluster_stimulation Neuronal Stimulation cluster_data_acquisition Data Acquisition cluster_drug_admin This compound Administration cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Mouse, Rat) Anesthesia Anesthesia Animal_Model->Anesthesia Systemic_Injection Systemic Injection (i.p., i.v.) Animal_Model->Systemic_Injection Craniotomy Cranial Window Implantation Anesthesia->Craniotomy Whisker_Stimulation Sensory Stimulation (e.g., Whisker Deflection) Direct_Stimulation Direct Neuronal Stimulation (e.g., Electrode) Topical_Application Topical Application (via Cranial Window) Craniotomy->Topical_Application Two_Photon_Microscopy Two-Photon Microscopy (Vessel Diameter, Neuronal Ca²⁺) Whisker_Stimulation->Two_Photon_Microscopy LSCI Laser Speckle Contrast Imaging (Cerebral Blood Flow) Whisker_Stimulation->LSCI Direct_Stimulation->Two_Photon_Microscopy Direct_Stimulation->LSCI Quantification Quantification of CBF and Vessel Diameter Changes Two_Photon_Microscopy->Quantification LSCI->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Experimental workflow for studying this compound's effect on NVC.

Experimental Protocols

Investigating the effects of this compound on neurovascular coupling requires a combination of in vivo imaging and physiological measurements. The following are detailed methodologies for key experiments.

In Vivo Two-Photon Laser Scanning Microscopy

This technique allows for the simultaneous visualization of vascular dynamics and neuronal or astrocytic activity in the living brain.

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) with isoflurane or a combination of ketamine/xylazine.

    • Perform a craniotomy over the somatosensory cortex or another region of interest.

    • Implant a cranial window consisting of a glass coverslip sealed with dental acrylic.

    • Allow for a recovery period of at least one week before imaging experiments.

  • Vascular and Neuronal Labeling:

    • For vascular imaging, inject a fluorescent dye such as Texas Red dextran or FITC-dextran intravenously.

    • For neuronal or astrocytic calcium imaging, use genetically encoded calcium indicators (e.g., GCaMP) or load the brain with synthetic calcium indicators (e.g., OGB-1 AM).

  • Experimental Procedure:

    • Position the animal under the two-photon microscope.

    • Acquire baseline images of blood vessels and neuronal/astrocytic activity.

    • Induce neuronal activity through sensory stimulation (e.g., whisker deflection) or direct electrical stimulation.

    • Record time-lapse images to measure changes in vessel diameter and intracellular calcium concentrations.

    • Apply this compound either topically onto the cranial window or systemically via intraperitoneal or intravenous injection.

    • Repeat the stimulation protocol and imaging to assess the effect of this compound on the neurovascular response.

Laser Speckle Contrast Imaging (LSCI)

LSCI provides a wide-field, real-time map of cerebral blood flow changes.

  • Animal Preparation:

    • Follow the same anesthesia and craniotomy procedures as for two-photon microscopy.

  • Experimental Procedure:

    • Illuminate the cortical surface with a laser diode.

    • Record the speckle pattern with a CCD camera.

    • Calculate the speckle contrast to generate a map of relative cerebral blood flow.

    • Acquire baseline blood flow measurements.

    • Apply a sensory or electrical stimulus to evoke a hyperemic response.

    • Administer this compound and repeat the stimulation protocol to determine its effect on the magnitude and kinetics of the blood flow response.

Arterial Pressure Myography

This ex vivo technique assesses the direct effect of this compound on isolated cerebral arteries.

  • Vessel Isolation:

    • Euthanize the animal and carefully dissect cerebral arteries (e.g., middle cerebral artery).

    • Cannulate the artery segments onto glass micropipettes in a myograph chamber.

    • Pressurize the artery to a physiological level (e.g., 70 mmHg) and superfuse with physiological salt solution.

  • Experimental Procedure:

    • Allow the vessel to develop myogenic tone (spontaneous constriction in response to pressure).

    • Apply cumulative concentrations of this compound to the superfusion bath.

    • Record the changes in vessel diameter to determine the concentration-response relationship for this compound-induced vasodilation.

    • To investigate the involvement of the endothelium, the experiment can be repeated in endothelium-denuded vessels.

Future Directions and Conclusion

The preliminary data strongly suggest that this compound, through its potent activation of endothelial KCa2/3.1 channels, is a promising candidate for modulating neurovascular coupling. Its demonstrated ability to dilate cerebral arteries provides a solid foundation for further investigation into its direct effects on the dynamic interplay between neuronal activity and cerebral blood flow.

Future studies should focus on:

  • Directly assessing the impact of this compound on NVC in vivo using the experimental protocols outlined in this document.

  • Investigating the effects of this compound in animal models of neurological disorders associated with NVC dysfunction, such as Alzheimer's disease, stroke, and traumatic brain injury.

  • Elucidating the precise contribution of KCa2 versus KCa3.1 channels in the this compound-mediated modulation of neurovascular responses.

References

Methodological & Application

Application Notes and Protocols for Using Ska-31 in Wire Myography to Assess Vascular Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Leveraging Ska-31 for Vascular Reactivity Studies

This compound is a potent pharmacological activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1, respectively).[1][2] These channels are critical in regulating vascular tone and are prominently expressed in the vascular endothelium.[3][4] Activation of KCa2.3 and KCa3.1 channels by this compound leads to endothelium-derived hyperpolarization (EDH), which subsequently causes vasodilation, making this compound a valuable tool for studying endothelial function and dysfunction.

Wire myography is a robust ex vivo technique used to measure the isometric tension of isolated blood vessel segments, providing a reliable assessment of vasoconstrictor and vasodilator responses. By combining this compound with wire myography, researchers can directly investigate its vasodilatory properties, its potential to ameliorate endothelial dysfunction in disease models (e.g., aging, atherosclerosis, hypertension), and the underlying signaling pathways.

This document provides detailed protocols for preparing and using this compound in wire myography experiments, a summary of its pharmacological properties, and example data from preclinical studies.

Signaling Pathway of this compound-Mediated Vasodilation

This compound enhances endothelium-dependent vasodilation. Endothelial stimulation by agonists like acetylcholine (ACh) or bradykinin increases intracellular calcium ([Ca2+]i). This rise in [Ca2+]i, along with the positive modulation by this compound, activates KCa2.3 and KCa3.1 channels, leading to potassium ion (K+) efflux and hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the adjacent vascular smooth muscle cells (VSMCs) via myoendothelial gap junctions, causing VSMC hyperpolarization, closure of voltage-gated calcium channels, reduced calcium influx, and ultimately, vasodilation.

Ska31_Pathway This compound Vasodilation Signaling Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., ACh) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca Ca²⁺ ER->Ca release KCa KCa2.3 / KCa3.1 Channels Ca->KCa K_ion K⁺ KCa->K_ion efflux Hyperpol_EC Endothelial Hyperpolarization (EDH) KCa->Hyperpol_EC causes MEGJ Myoendothelial Gap Junctions Hyperpol_EC->MEGJ Hyperpol_SMC SMC Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channels (Closed) Hyperpol_SMC->VGCC Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Relax Vasodilation Ca_Influx->Relax Ska31 This compound Ska31->KCa potentiates MEGJ->Hyperpol_SMC

This compound enhances agonist-induced, KCa-mediated vasodilation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

It is crucial to prepare this compound solutions correctly for accurate and reproducible results.

  • Reagents and Materials:

    • This compound powder (Naphtho[1,2-d]thiazol-2-ylamine)

    • Dimethyl sulfoxide (DMSO)

    • Physiological salt solution (PSS) or Krebs-Henseleit buffer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Based on its molecular weight (200.26 g/mol ), weigh the required amount of this compound powder.

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-40 mM). Ensure the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for up to one month.

    • On the day of the experiment, thaw an aliquot and prepare intermediate dilutions in PSS or Krebs buffer. Ensure the final DMSO concentration in the myograph bath remains low (typically <0.1%) to avoid solvent effects on vascular reactivity.

Protocol 2: Wire Myography for Assessing Vascular Reactivity to this compound

This protocol details the ex vivo assessment of this compound's direct effect on pre-constricted blood vessels.

  • Reagents and Materials:

    • Krebs-Henseleit Buffer (KHB): (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.

    • High Potassium Solution (KPSS): KHB with equimolar substitution of NaCl with KCl.

    • Gases: 95% O₂ / 5% CO₂ mixture.

    • Phenylephrine (PE) stock solution (e.g., 10 mM in distilled water).

    • Acetylcholine (ACh) stock solution (e.g., 10 mM in distilled water).

    • This compound working solutions.

    • Wire myograph system (e.g., DMT Multi Wire Myograph System).

    • Dissection microscope, fine surgical scissors, and forceps.

  • Procedure:

    • Vessel Dissection and Mounting:

      • Isolate the desired artery (e.g., third-order mesenteric artery, abdominal aorta) and place it in ice-cold KHB.

      • Under a dissecting microscope, carefully clean the artery of surrounding adipose and connective tissue.

      • Cut the artery into 2 mm long segments.

      • Mount the arterial ring onto the two tungsten wires of the wire myograph chamber.

      • Submerge the mounted vessel in a chamber filled with KHB, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.

    • Equilibration and Normalization:

      • Allow the vessel to equilibrate for at least 40-60 minutes.

      • Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise stretching of the vessel to find the internal circumference that corresponds to a physiological transmural pressure (e.g., 100 mmHg). This step is crucial for obtaining reproducible data.

    • Assessment of Vessel Viability and Endothelial Integrity:

      • To test viability, stimulate the vessel with KPSS. A robust contraction confirms the health of the vascular smooth muscle. Wash out the KPSS with KHB and allow the vessel to return to its basal tone.

      • Pre-constrict the vessel submaximally with phenylephrine (PE) to approximately 80% of its maximal contraction.

      • Once the contraction plateaus, add a single high concentration of acetylcholine (ACh, e.g., 10 µM) to assess the integrity of the endothelium. A relaxation of >80% is typically considered indicative of a healthy, intact endothelium.

      • Wash the vessel thoroughly with KHB and allow it to return to baseline.

    • This compound Concentration-Response Curve:

      • Pre-constrict the vessel again with PE (to a similar level as the ACh test).

      • Once a stable plateau is reached, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

      • Allow the relaxation response to stabilize at each concentration before adding the next.

      • Record the isometric tension throughout the experiment. The relaxation at each concentration is typically expressed as a percentage reversal of the PE-induced pre-contraction.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a wire myography experiment to assess vascular reactivity.

Myography_Workflow Wire Myography Experimental Workflow cluster_prep Preparation cluster_setup Setup & Validation cluster_exp Experiment cluster_analysis Analysis arrow arrow A Tissue Isolation (e.g., Mesenteric Bed) B Vessel Dissection (2 mm segments) A->B C Mounting on Myograph Wires B->C D Equilibration & Normalization (37°C, 95% O₂/5% CO₂) C->D E Viability Test (High K⁺ Solution) D->E F Endothelium Integrity Test (Pre-constrict with PE, then ACh) E->F G Washout & Return to Baseline F->G H Pre-constriction (e.g., Phenylephrine) G->H I Cumulative Addition of this compound (Concentration-Response) H->I J Data Recording (Isometric Tension) I->J K Data Analysis (Calculate % Relaxation, EC₅₀, Eₘₐₓ) J->K

A stepwise workflow for assessing vascular function using wire myography.

Data Presentation

Quantitative data from wire myography experiments should be presented clearly for comparison.

Table 1: Pharmacological Properties of this compound This table summarizes the potency of this compound on its target KCa channels.

Channel TargetEC₅₀ (nM)Reference(s)
KCa3.1 (IK)260
KCa2.1 (SK1)2900
KCa2.2 (SK2)1900
KCa2.3 (SK3)2900

EC₅₀: Half-maximal effective concentration.

Table 2: Example Data - Effect of in vivo this compound Treatment on Vascular Reactivity in Atherosclerosis-Prone (Apoe-/-) Mice This table shows how chronic this compound treatment can improve impaired endothelial function. Data is for acetylcholine (ACh)-induced relaxation in phenylephrine (PE) pre-constricted abdominal aortic rings.

Treatment GroupAgonistEₘₐₓ (% Relaxation)log EC₅₀ (M)
Wild-Type (WT)ACh80.3%-8.42
Apoe-/- + VehicleACh53.2%-7.33
Apoe-/- + this compound (10 mg/kg)ACh80.6%-8.01

Eₘₐₓ: Maximal effect/relaxation. A higher Eₘₐₓ indicates better endothelial function. This compound treatment restored the maximal relaxation in Apoe-/- mice to WT levels.

Table 3: Example Data - Effect of Acute this compound Application on Agonist-Induced Vasodilation in Aged Rats This table demonstrates how acute exposure to this compound can augment vasodilation in vessels with endothelial dysfunction. Data is from isolated mesenteric arteries from aged rats pre-constricted with phenylephrine.

VasodilatorCondition% Vasodilation
Acetylcholine (0.3 µM)Vehicle-Treated Aged Rat~35%
Acetylcholine (0.3 µM)Vehicle-Treated Aged Rat + Acute this compound (0.3 µM)~70%
Bradykinin (0.3 µM)Vehicle-Treated Aged Rat~40%
Bradykinin (0.3 µM)Vehicle-Treated Aged Rat + Acute this compound (0.3 µM)~80%

Acute application of a low concentration of this compound significantly enhanced the vasodilatory response to both acetylcholine and bradykinin in arteries from aged rats, indicating it can improve endothelial-dependent signaling.

References

Application Notes and Protocols for Studying Ska-31 Effects using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ska-31 is a potent activator of the small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels.[1][2][3][4] These channels are critical in regulating cellular excitability and signaling cascades in various tissues, including the vascular endothelium and the nervous system.[5] As a positive gating modulator, this compound enhances the open probability of these channels at a given intracellular calcium concentration, leading to membrane hyperpolarization. This activity underlies its vasodilatory effects and its potential as a therapeutic agent for cardiovascular diseases such as hypertension. Understanding the precise effects of this compound on these ion channels at the cellular level is paramount for elucidating its mechanism of action and for the development of novel therapeutics.

This document provides a detailed protocol for studying the effects of this compound on KCa2.x and KCa3.1 channels using the whole-cell patch clamp electrophysiology technique. It includes comprehensive methodologies, solution recipes, and data analysis guidelines to ensure robust and reproducible results.

Data Presentation

Quantitative Effects of this compound on KCa Channels
ParameterKCa3.1KCa2.1KCa2.2KCa2.3Reference(s)
EC₅₀ 115 - 260 nM2.9 µM1.9 - 2.9 µM1.2 - 2.9 µM
Potency vs. Riluzole 10-20 times more potent10-20 times more potent10-20 times more potent10-20 times more potent

Table 1: Summary of reported EC₅₀ values for this compound on different KCa channel subtypes and its relative potency compared to the known KCa channel activator, riluzole.

Expected Electrophysiological Effects of this compound
ParameterExpected Change with this compound ApplicationNotes
Whole-cell Current Increase in outward K⁺ currentThis is the primary measure of channel activation.
Membrane Potential HyperpolarizationDue to the efflux of K⁺ ions.
Current-Voltage (I-V) Relationship Leftward shift in the activation curveIndicates that channels open at more negative membrane potentials for a given Ca²⁺ concentration.
Channel Open Probability (Po) IncreaseThis compound acts as a positive gating modulator.

Table 2: Anticipated changes in electrophysiological parameters upon application of this compound to cells expressing KCa2.x and/or KCa3.1 channels.

Experimental Protocols

Cell Preparation

This protocol is designed for cultured cells heterologously expressing KCa2.x or KCa3.1 channels (e.g., HEK293 or CHO cells) or for primary cells endogenously expressing these channels (e.g., endothelial cells).

  • Cell Culture: Culture cells on glass coverslips in appropriate media until they reach 50-70% confluency. For transient transfections, introduce the plasmid DNA encoding the desired KCa channel subunit 24-48 hours prior to the experiment.

  • Cell Isolation (for primary cells): Isolate primary cells using established enzymatic and mechanical dissociation protocols specific to the tissue of interest. Plate the isolated cells on coated glass coverslips and allow them to adhere before recording.

Solutions and Reagents

This compound Stock Solution:

  • Dissolve this compound (M.Wt: 200.26 g/mol ) in Dimethyl Sulfoxide (DMSO) to make a 10-100 mM stock solution.

  • Store aliquots at -20°C. The final DMSO concentration in the recording chamber should be kept below 0.1% to avoid off-target effects.

Extracellular (Bath) Solution (in mM):

ComponentConcentration (mM)
NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10

Adjust pH to 7.4 with NaOH. The osmolarity should be between 290-310 mOsm.

Intracellular (Pipette) Solution (in mM):

ComponentConcentration (mM)
K-Gluconate140
MgCl₂2
HEPES10
EGTA1
ATP (Mg salt)2
GTP (Na salt)0.3

Adjust pH to 7.2 with KOH. The osmolarity should be between 280-290 mOsm. The free Ca²⁺ concentration can be adjusted by varying the EGTA/CaCl₂ ratio to study the Ca²⁺-dependence of this compound's effects.

Whole-Cell Patch Clamp Recording

This protocol outlines the whole-cell voltage-clamp configuration, which is ideal for studying the effects of this compound on ion channel currents.

  • Pipette Preparation: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Establishing a Giga-seal:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Achieving Whole-Cell Configuration:

    • After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip.

    • The establishment of the whole-cell configuration will be indicated by the appearance of the capacitive transients.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -60 mV.

    • To elicit KCa channel currents, apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments for 200-500 ms).

    • Alternatively, a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) can be used to generate a current-voltage (I-V) relationship.

  • Application of this compound:

    • Record baseline currents using the chosen voltage protocol.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to stabilize (typically 1-3 minutes).

    • Record currents in the presence of this compound using the same voltage protocol.

    • Perform a washout by perfusing with the drug-free extracellular solution to check for reversibility of the effect.

Data Analysis
  • Current Measurement: Measure the peak or steady-state outward current at each voltage step before and after this compound application.

  • Current-Voltage (I-V) Relationship: Plot the measured current as a function of the applied voltage to construct I-V curves. Compare the I-V curves in the absence and presence of this compound.

  • Dose-Response Curve: Apply increasing concentrations of this compound and measure the potentiation of the KCa current. Plot the percentage of current increase against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the EC₅₀.

  • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the observed effects of this compound.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis cell_prep Cell Preparation (HEK293 expressing KCa2.3/3.1) solution_prep Solution Preparation (Intra/Extracellular, this compound) pipette_prep Pipette Pulling giga_seal Giga-seal Formation pipette_prep->giga_seal Start Experiment whole_cell Whole-cell Configuration giga_seal->whole_cell baseline_rec Baseline Current Recording whole_cell->baseline_rec ska31_app This compound Application baseline_rec->ska31_app ska31_rec Recording with this compound ska31_app->ska31_rec washout Washout ska31_rec->washout iv_curve I-V Curve Generation ska31_rec->iv_curve washout->iv_curve dose_response Dose-Response Analysis iv_curve->dose_response stats Statistical Analysis dose_response->stats

Caption: Experimental workflow for patch clamp analysis of this compound effects.

Signaling Pathway of this compound in Endothelial Cells

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ska31 This compound KCa KCa2.x / KCa3.1 Channel Ska31->KCa Activates K_ion K+ KCa->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Ca_ion Ca²⁺ Ca_ion->KCa Gating Vasodilation Vasodilation Hyperpolarization->Vasodilation Induces

Caption: Simplified signaling pathway of this compound in endothelial cells.

References

Application of Ska-31 in Spontaneously Hypertensive Rat (SHR) Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ska-31 is a potent activator of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. These channels are critical regulators of vascular tone, and their dysfunction is implicated in the pathophysiology of hypertension. In spontaneously hypertensive rat (SHR) models, an established model of genetic hypertension, this compound has been investigated as a therapeutic agent to improve endothelial function and lower blood pressure. These application notes provide a comprehensive overview of the use of this compound in SHR models, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

This compound exerts its vasodilatory effects primarily through the activation of KCa2.3 and KCa3.1 channels located on endothelial cells.[1] Activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the adjacent vascular smooth muscle cells, a phenomenon known as endothelium-derived hyperpolarization (EDH), which leads to vasorelaxation and a subsequent decrease in blood pressure.[1] In SHR models, where endothelium-dependent vasodilation is often impaired, this compound has been shown to potentiate these EDH-type responses.[1]

Data Presentation

In Vivo Hemodynamic Effects of this compound

The following table summarizes the quantitative data on the effects of intravenous administration of this compound on blood pressure and heart rate in anesthetized SHRs compared to normotensive Wistar-Kyoto (WKY) rats.

ParameterAnimal ModelThis compound Dose (mg/kg, i.v.)BaselineChange from BaselineReference
Systolic Blood Pressure (SBP) SHR1~160 mmHgBrief Decrease[1]
3~160 mmHgBrief Decrease[1]
10~160 mmHgBrief, Profound Decrease
WKY1~110 mmHgBrief Decrease
3~110 mmHgBrief Decrease
10~110 mmHgBrief, Profound Decrease
Diastolic Blood Pressure (DBP) SHR1~115 mmHgBrief Decrease
3~115 mmHgBrief Decrease
10~115 mmHgBrief, Profound Decrease
WKY1~75 mmHgBrief Decrease
3~75 mmHgBrief Decrease
10~75 mmHgBrief, Profound Decrease
Heart Rate (HR) SHR1~380 bpmBradycardia
3~380 bpmBradycardia
10~380 bpm~50% Decrease (Bradycardia)
WKY1~350 bpmBradycardia
3~350 bpmBradycardia
10~350 bpm~40% Decrease (Bradycardia)
Ex Vivo Vasorelaxant Effects of this compound

The following table summarizes the quantitative data on the vasorelaxant effects of this compound on isolated small mesenteric arteries (sMAs) from SHRs and WKY rats.

ParameterAnimal ModelThis compound Concentration (µM)Pre-constriction AgentMaximal Relaxation (%)pEC50Reference
Vasorelaxation SHR0.01-10Phenylephrine75.8 ± 6.15.5 ± 0.10
WKY0.01-10Phenylephrine92.8 ± 2.36.0 ± 0.1
Potentiation of Acetylcholine (ACh)-induced Relaxation SHR0.1 (pre-incubation)PhenylephrineEnhanced potency of AChpEC50 for ACh alone: 6.9 ± 0.05; pEC50 for ACh with this compound: 7.6 ± 0.10
WKY0.1 (pre-incubation)PhenylephrineNo significant effect-

Signaling Pathways and Experimental Workflows

This compound-Induced Vasodilation Signaling Pathway

Ska31_Signaling_Pathway cluster_EC cluster_VSMC Ska31 This compound KCa2_3_KCa3_1 KCa2.3 / KCa3.1 Channels Ska31->KCa2_3_KCa3_1 Activates EndothelialCell Endothelial Cell K_efflux K+ Efflux KCa2_3_KCa3_1->K_efflux Increases Hyperpolarization_EC Endothelial Cell Hyperpolarization (EDH) K_efflux->Hyperpolarization_EC MEGJ Myoendothelial Gap Junctions Hyperpolarization_EC->MEGJ Hyperpolarization_VSMC VSMC Hyperpolarization MEGJ->Hyperpolarization_VSMC Transmits Signal VSMC Vascular Smooth Muscle Cell Vasorelaxation Vasorelaxation Hyperpolarization_VSMC->Vasorelaxation Leads to KIR KIR Channels Hyperpolarization_VSMC->KIR Activates NaK_ATPase Na+/K+-ATPase Hyperpolarization_VSMC->NaK_ATPase Activates KIR->Vasorelaxation Contributes to NaK_ATPase->Vasorelaxation Contributes to

This compound signaling pathway leading to vasorelaxation.
Experimental Workflow for In Vivo Blood Pressure Measurement

InVivo_Workflow AnimalPrep Animal Preparation (SHR/WKY Rat, Anesthesia) Cannulation Carotid Artery Cannulation AnimalPrep->Cannulation Transducer Pressure Transducer Connection Cannulation->Transducer Baseline Baseline BP & HR Recording Transducer->Baseline Ska31Admin This compound Administration (i.v. bolus) Baseline->Ska31Admin PostAdminRec Post-Administration BP & HR Recording Ska31Admin->PostAdminRec DataAnalysis Data Analysis (Change from baseline) PostAdminRec->DataAnalysis

Workflow for in vivo hemodynamic measurements.

Experimental Protocols

In Vivo Blood Pressure and Heart Rate Measurement

This protocol is based on methodologies described for studying the hemodynamic effects of this compound in anesthetized rats.

1. Animal Preparation:

  • Use adult male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Anesthetize the rats with urethane (1.5 g/kg, intraperitoneal injection).

  • Perform a tracheotomy to ensure a clear airway.

2. Cannulation:

  • Isolate the right carotid artery and cannulate it with a polyethylene catheter connected to a pressure transducer for blood pressure measurement.

  • Cannulate the jugular vein for intravenous administration of this compound.

3. Hemodynamic Monitoring:

  • Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a suitable data acquisition system.

  • Allow the animal to stabilize for a period of 20-30 minutes to obtain baseline hemodynamic readings.

4. This compound Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • Administer this compound as an intravenous bolus at desired doses (e.g., 1, 3, and 10 mg/kg).

  • Administer a corresponding volume of the vehicle as a control.

5. Data Analysis:

  • Record the changes in SBP, DBP, and HR following the administration of this compound or vehicle.

  • Calculate the mean arterial pressure (MAP) using the formula: MAP = DBP + 1/3 (SBP - DBP).

  • Analyze the data to determine the magnitude and duration of the hemodynamic effects of this compound.

Ex Vivo Vasorelaxation Studies in Isolated Mesenteric Arteries

This protocol is adapted from wire myography studies investigating the effects of this compound on vascular tone.

1. Tissue Preparation:

  • Euthanize the rat (SHR or WKY) and excise the mesenteric vascular bed.

  • Dissect third-order mesenteric arteries in cold, oxygenated physiological salt solution (PSS).

  • Cut the arteries into 2 mm-long rings.

2. Mounting:

  • Mount the arterial rings on a wire myograph.

  • Maintain the rings in PSS at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.

3. Equilibration and Viability Check:

  • Allow the rings to equilibrate for 60 minutes under a normalized tension.

  • Test the viability of the arterial rings by contracting them with a high-potassium solution (e.g., 60 mM KCl).

  • Assess endothelium integrity by pre-constricting with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of >80% indicates an intact endothelium.

4. Vasorelaxation Assay:

  • Pre-constrict the arterial rings with phenylephrine to approximately 80% of the maximal contraction.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 0.01 to 10 µM) to the bath.

  • Record the changes in tension to generate a concentration-response curve.

5. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

  • Calculate the pEC50 (negative logarithm of the molar concentration of agonist that produces 50% of the maximal response) to determine the potency of this compound.

Western Blotting for KCa2.3 and KCa3.1 in Mesenteric Arteries

This is a representative protocol based on standard Western blotting procedures for vascular tissues.

1. Protein Extraction:

  • Homogenize isolated mesenteric arteries in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against KCa2.3 (e.g., rabbit polyclonal, 1:200) and KCa3.1 (e.g., rabbit polyclonal, 1:200) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:2000) for 1 hour at room temperature.

  • Wash the membrane again as described above.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using an imaging system or X-ray film.

  • Use a loading control, such as GAPDH or β-actin, to normalize the protein expression levels.

Immunofluorescence for KCa2.3 and KCa3.1 in Mesenteric Arteries

This is a representative protocol for immunofluorescent staining of vascular tissue.

1. Tissue Preparation:

  • Fix isolated mesenteric arteries in 4% paraformaldehyde (PFA) for 2 hours at room temperature.

  • Cryoprotect the tissue by incubating in a graded series of sucrose solutions (e.g., 15% and 30%).

  • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

  • Cut 5-10 µm thick cryosections and mount them on slides.

2. Staining Procedure:

  • Permeabilize the sections with 0.1% Triton X-100 in PBS for 15-20 minutes.

  • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.

  • Incubate the sections with primary antibodies against KCa2.3 and KCa3.1 (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Wash the sections three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Wash the sections again with PBS.

  • Counterstain the nuclei with DAPI.

3. Imaging:

  • Mount the slides with an anti-fade mounting medium.

  • Visualize the staining using a fluorescence or confocal microscope.

Conclusion

This compound demonstrates significant potential as a pharmacological tool for studying the role of KCa2.3 and KCa3.1 channels in hypertension and as a potential therapeutic agent. The protocols and data presented here provide a comprehensive guide for researchers investigating the application of this compound in SHR models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to a better understanding of the therapeutic potential of targeting these ion channels in cardiovascular disease.

References

Investigating Endothelial Dysfunction with Ska-31 in ApoE-/- Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial dysfunction is a critical initiating event in the pathogenesis of atherosclerosis. The apolipoprotein E-deficient (ApoE-/-) mouse on a high-fat diet is a widely utilized model for studying this condition. Ska-31, a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.3 and KCa3.1), has emerged as a valuable pharmacological tool to investigate and potentially reverse endothelial dysfunction. These application notes provide a comprehensive overview of the use of this compound in the ApoE-/- mouse model, including its mechanism of action, detailed experimental protocols for assessing its effects on vascular function, and a summary of expected quantitative outcomes.

Introduction

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the formation of lipid-laden plaques within the arterial wall. A key early step in this process is endothelial dysfunction, which leads to impaired vasodilation, increased inflammation, and a pro-thrombotic state. The ApoE-/- mouse model, when fed a high-fat diet, develops hyperlipidemia and atherosclerotic lesions that closely mimic human disease progression.

This compound activates endothelial KCa2.3 and KCa3.1 channels, leading to membrane hyperpolarization and endothelium-dependent vasodilation.[1][2][3] This mechanism, often referred to as endothelium-derived hyperpolarization (EDH), plays a crucial role in maintaining vascular health.[4][5] Investigating the effects of this compound in ApoE-/- mice allows for a detailed understanding of how targeting these channels can ameliorate endothelial dysfunction in an atherosclerotic environment.

Mechanism of Action of this compound

This compound is a naphtho[1,2-d]thiazol-2-ylamine compound that acts as a positive modulator of KCa2.x and KCa3.1 channels. In endothelial cells, the binding of vasodilatory agonists like acetylcholine (ACh) to their receptors triggers an increase in intracellular calcium ([Ca2+]i). This rise in [Ca2+]i activates KCa2.3 and KCa3.1 channels, leading to an efflux of potassium ions (K+) and subsequent hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the underlying vascular smooth muscle cells, causing them to relax and leading to vasodilation. In the context of endothelial dysfunction, this pathway is often impaired. This compound enhances the activity of these KCa channels, thereby restoring or augmenting this vasodilatory response.

cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell ACh Acetylcholine (ACh) Receptor Muscarinic Receptor ACh->Receptor IP3R IP3 Receptor Receptor->IP3R Ca_increase ↑ [Ca2+]i IP3R->Ca_increase ER Endoplasmic Reticulum (Ca2+ Store) ER->Ca_increase Ca2+ release KCa KCa2.3 / KCa3.1 Channels Ca_increase->KCa Ska31 This compound Ska31->KCa Activates K_efflux K+ Efflux KCa->K_efflux Hyperpolarization Hyperpolarization (EDH) K_efflux->Hyperpolarization Relaxation Vasodilation Hyperpolarization->Relaxation Gap Junctions cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ApoE_mouse ApoE-/- Mouse (on High-Fat Diet) Euthanasia Euthanasia & Aorta Excision ApoE_mouse->Euthanasia Ring_prep Aortic Ring Preparation (2mm) Euthanasia->Ring_prep Mounting Mounting in Wire Myograph Ring_prep->Mounting Equilibration Equilibration & Viability Check Mounting->Equilibration PE_constriction1 Pre-constriction (Phenylephrine) Equilibration->PE_constriction1 ACh_curve ACh Concentration- Response Curve PE_constriction1->ACh_curve Washout Washout ACh_curve->Washout PE_constriction2 Pre-constriction (Phenylephrine) Washout->PE_constriction2 SNP_curve SNP Concentration- Response Curve PE_constriction2->SNP_curve Data_analysis Calculate % Relaxation SNP_curve->Data_analysis ApoE_model ApoE-/- Mouse Model + High-Fat Diet Endo_dysfunction Endothelial Dysfunction & Atherosclerosis ApoE_model->Endo_dysfunction Ska31_treatment This compound Treatment Endo_dysfunction->Ska31_treatment Investigative Intervention Vascular_assessment Vascular Function Assessment (Wire Myography) Endo_dysfunction->Vascular_assessment Measured by Plaque_assessment Atherosclerotic Plaque Quantification (Oil Red O) Endo_dysfunction->Plaque_assessment Measured by KCa_activation KCa Channel Activation Ska31_treatment->KCa_activation Mechanism Ska31_treatment->Vascular_assessment Effect Assessed by Ska31_treatment->Plaque_assessment Effect Assessed by Gene_expression Gene Expression Analysis (qPCR) Ska31_treatment->Gene_expression Effect Assessed by Improved_vasodilation Improved Endothelium- Dependent Vasodilation KCa_activation->Improved_vasodilation Functional Outcome Vascular_assessment->Improved_vasodilation Demonstrates No_plaque_change No Change in Plaque Area Plaque_assessment->No_plaque_change Demonstrates

References

Application Notes and Protocols: Cell Proliferation Assays Using Ska-31 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ska-31 is a potent activator of the intermediate-conductance calcium-activated potassium (KCa3.1) and small-conductance calcium-activated potassium (KCa2) channels.[1][2] The KCa3.1 channel, in particular, is implicated in the regulation of cell proliferation, migration, and cell cycle progression in various cancer types. Its activation leads to membrane hyperpolarization, which in turn modulates intracellular calcium signaling, a critical factor in tumorigenesis. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines using common cell proliferation assays.

Mechanism of Action

This compound enhances the activity of KCa3.1 and KCa2 channels.[1][2] In the context of cancer, the activation of KCa3.1 channels can lead to a variety of downstream effects that collectively inhibit cell proliferation. The efflux of potassium ions through the activated channels causes hyperpolarization of the cell membrane. This alteration in membrane potential influences the driving force for calcium entry into the cell, thereby modulating calcium-dependent signaling pathways crucial for cell cycle progression and proliferation.[3] Specifically, KCa3.1 channel activity has been linked to the regulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Furthermore, studies have suggested a synergistic effect of this compound with chemotherapeutic agents like cisplatin, where it can enhance apoptosis and reduce Akt phosphorylation in cancer cells.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Viability

The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound in different cancer cell lines. It is important to note that the IC50 value can vary depending on the cell line, assay method, and incubation time.

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
HCT-116Colorectal CarcinomaCell Viability Assay24 hours5.3
HCT-8Colorectal CarcinomaCell Viability Assay24 hours46.9

Researchers are encouraged to determine the IC50 of this compound for their specific cancer cell line of interest as part of their experimental workflow.

Signaling Pathway Diagram

Ska31_Signaling_Pathway Ska31 This compound KCa31 KCa3.1 Channel Ska31->KCa31 Akt_pathway PI3K/Akt Pathway Ska31->Akt_pathway reduces phosphorylation Caspase3 Caspase-3 Ska31->Caspase3 activates K_efflux K+ Efflux KCa31->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Modulated Ca2+ Influx Hyperpolarization->Ca_influx Ca_signaling Ca2+-dependent Signaling Ca_influx->Ca_signaling Ca_signaling->Akt_pathway Cell_Cycle Cell Cycle Progression Ca_signaling->Cell_Cycle regulates Apoptosis Apoptosis Akt_pathway->Apoptosis inhibits Proliferation Cell Proliferation Akt_pathway->Proliferation promotes Cell_Cycle->Proliferation drives Cell_Cycle->Proliferation Apoptosis->Proliferation inhibits Apoptosis->Proliferation Caspase3->Apoptosis

Caption: this compound signaling pathway in cancer cells.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_ska31 Add this compound (various concentrations) incubate1->add_ska31 incubate2 Incubate (24-72h) add_ska31->incubate2 add_reagent Add Proliferation Reagent (MTT, WST-1, or BrdU) incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 measure Measure Absorbance/ Fluorescence incubate3->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for cell proliferation assays.

Experimental Protocols

The following are detailed protocols for commonly used cell proliferation assays, adapted for use with this compound. It is recommended to optimize seeding density and incubation times for each specific cell line.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt) Assay

This assay is similar to the MTT assay but uses a water-soluble formazan, simplifying the procedure.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear flat-bottom plates

  • WST-1 reagent

  • Multichannel pipette

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Step 1).

  • This compound Treatment:

    • Follow the same procedure as in the MTT assay (Step 2).

  • WST-1 Addition and Incubation:

    • After the desired incubation period with this compound, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the cell type and density.

  • Measurement:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

Protocol 3: BrdU (Bromodeoxyuridine) Assay

This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear flat-bottom plates

  • BrdU Labeling Reagent (typically 10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for the detection antibody (e.g., TMB for HRP)

  • Stop Solution (if using a colorimetric substrate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Multichannel pipette

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow the same procedures as in the MTT assay (Steps 1 and 2).

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the this compound incubation period, add BrdU labeling reagent to each well to a final concentration of 10 µM.

    • Continue to incubate the plate at 37°C.

  • Fixation and Denaturation:

    • Carefully remove the medium.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the fixing solution and wash the wells three times with Wash Buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the wells three times with Wash Buffer.

    • If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate until color develops (5-30 minutes). Stop the reaction with 100 µL of Stop Solution.

    • If using a fluorescently-conjugated antibody, proceed to measurement.

  • Measurement:

    • For colorimetric detection, measure the absorbance at 450 nm.

    • For fluorescent detection, measure the fluorescence at the appropriate excitation and emission wavelengths.

Data Analysis

For all assays, cell proliferation is typically expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, can be calculated by plotting the percentage of proliferation against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

This compound presents a valuable tool for investigating the role of KCa3.1 and KCa2 channels in cancer cell proliferation. The provided protocols offer a framework for assessing its anti-proliferative effects. Researchers should optimize these protocols for their specific experimental systems to obtain robust and reproducible data. The elucidation of the signaling pathways affected by this compound may open new avenues for the development of targeted cancer therapies.

References

Application Notes and Protocols: Langendorff-Perfused Heart Preparation with SKA-31 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff-perfused isolated heart is a foundational ex vivo model in cardiovascular research, enabling the study of cardiac function in a controlled environment, free from systemic neurohormonal influences. This preparation allows for the direct assessment of pharmacological agents on cardiac contractility, heart rate, and coronary blood flow.[1][2][3][4]

This document provides detailed application notes and protocols for the administration of SKA-31, a novel activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1), in a Langendorff-perfused heart preparation.[5] this compound has been shown to be a potent vasodilator, particularly in the coronary circulation, making it a compound of significant interest for therapeutic applications in cardiovascular diseases.

Principle of the Method

The Langendorff technique involves the retrograde perfusion of an isolated heart through the aorta. An oxygenated, nutrient-rich physiological solution is pumped into the aorta, which forces the aortic valve to close and directs the perfusate into the coronary arteries. This maintains the viability and contractile function of the heart for several hours, allowing for detailed physiological and pharmacological investigations. Administration of this compound into this system allows for the direct measurement of its effects on coronary vascular tone and cardiac performance.

Data Presentation: Effects of this compound on Cardiac Parameters

The following tables summarize the quantitative data on the effects of this compound administration in a Langendorff-perfused rat heart model.

Table 1: Dose-Dependent Effect of this compound on Coronary Flow, Left Ventricular Systolic Pressure, and Heart Rate

ParameterThis compound Dose (µg)Male Hearts (Mean ± SEM)Female Hearts (Mean ± SEM)
Coronary Flow (% Increase) 0.01~5%~5%
0.1~15%~15%
1~25%~25%
5~30%~30%
LV Systolic Pressure (% Increase) 0.01<5%<5%
0.1~10%~10%
1~15%~15%
5~20%~20%
Heart Rate (% Increase) 0.01<5%<5%
0.1~10%~10%
1~15%~15%
5~20%~20%

Table 2: EC50 Values for this compound Induced Responses

ParameterMale Hearts (µg)Female Hearts (µg)
Coronary Flow 0.76 ± 0.090.54 ± 0.12
LV Systolic Pressure 1.04 ± 0.120.69 ± 0.17
Heart Rate 0.79 ± 0.080.63 ± 0.05

Table 3: Effect of KCa Channel Blockers on this compound (5 µg) Induced Increase in Coronary Flow

Treatment% Inhibition of this compound Response
Apamin (SKCa Blocker) + TRAM-34 (IKCa Blocker) ~80%

Experimental Protocols

I. Preparation of Perfusion Buffer (Krebs-Henseleit Solution)

Objective: To prepare a physiological salt solution that mimics the ionic composition of plasma to maintain heart viability.

Materials:

  • Reagent grade salts: NaCl, KCl, KH2PO4, MgSO4·7H2O, NaHCO3, CaCl2, D-Glucose

  • Distilled, deionized water

  • Carbogen gas (95% O2, 5% CO2)

  • pH meter

Procedure:

  • Dissolve the following salts in 1 liter of distilled water to achieve the final concentrations:

    • NaCl: 118 mM

    • KCl: 4.7 mM

    • KH2PO4: 1.2 mM

    • MgSO4·7H2O: 1.2 mM

    • NaHCO3: 25 mM

    • CaCl2: 2.5 mM

    • D-Glucose: 11 mM

  • Continuously bubble the solution with carbogen gas for at least 30 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.

  • Warm the buffer to 37°C before use.

II. Heart Isolation and Cannulation

Objective: To surgically excise the heart and mount it on the Langendorff apparatus for retrograde perfusion.

Materials:

  • Rodent model (e.g., Sprague-Dawley rat)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Surgical instruments (scissors, forceps, hemostats)

  • Ice-cold Krebs-Henseleit buffer

  • Langendorff apparatus

Procedure:

  • Anesthetize the animal according to the institution's approved animal care and use committee protocols.

  • Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood coagulation.

  • Perform a thoracotomy to expose the heart and great vessels.

  • Carefully dissect the aorta, ensuring a sufficient length for cannulation.

  • Rapidly excise the heart and immediately immerse it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest and minimize ischemic damage.

  • Trim away excess tissue (lungs, trachea) while keeping the aorta intact.

  • Securely cannulate the aorta onto the Langendorff apparatus.

  • Initiate retrograde perfusion with warmed, oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg). The heart should resume beating shortly after perfusion begins.

III. Administration of this compound and Data Acquisition

Objective: To administer this compound and record its effects on cardiac function.

Materials:

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)

  • Langendorff-perfused heart preparation

  • Data acquisition system with sensors for:

    • Coronary flow

    • Intraventricular pressure (via a balloon catheter inserted into the left ventricle)

    • Heart rate (derived from the pressure signal)

Procedure:

  • Allow the heart to stabilize on the Langendorff apparatus for a baseline period of 20-30 minutes, during which baseline parameters are recorded.

  • Prepare serial dilutions of this compound to be administered as acute bolus injections. Doses can range from 0.01 to 5 µg.

  • Administer the this compound boluses into the perfusion line just above the aortic cannula.

  • Record the changes in coronary flow, left ventricular developed pressure (LVDP), and heart rate following each administration.

  • Allow sufficient time between doses for the parameters to return to baseline.

  • To investigate the mechanism of action, the experiment can be repeated in the presence of specific KCa channel blockers, such as apamin (for SKCa channels) and TRAM-34 (for IKCa channels), which should be added to the perfusion buffer.

Visualizations

G cluster_workflow Experimental Workflow A Heart Isolation & Cannulation B Stabilization Period (20-30 min) A->B C Baseline Data Recording (Coronary Flow, LVDP, HR) B->C D Bolus Administration of this compound C->D E Post-Administration Data Recording D->E F Return to Baseline E->F G Repeat with Different Doses F->G

Caption: Experimental workflow for this compound administration.

G cluster_pathway Proposed Signaling Pathway of this compound in Coronary Arteries SKA31 This compound KCa Endothelial KCa2.x/KCa3.1 Channels SKA31->KCa activates Hyperpolarization Endothelial Cell Hyperpolarization KCa->Hyperpolarization EDH Endothelium-Derived Hyperpolarization (EDH) Hyperpolarization->EDH VascularSmoothMuscle Vascular Smooth Muscle Cell Hyperpolarization EDH->VascularSmoothMuscle Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation CoronaryFlow Increased Coronary Flow Vasodilation->CoronaryFlow

Caption: this compound signaling pathway in coronary arteries.

G cluster_effects Logical Relationship of this compound's Effects SKA31 This compound Administration CoronaryVasodilation Coronary Vasodilation SKA31->CoronaryVasodilation Primary Effect IncreasedCoronaryFlow Increased Coronary Flow CoronaryVasodilation->IncreasedCoronaryFlow SecondaryEffects Secondary Increase in LV Systolic Pressure & Heart Rate IncreasedCoronaryFlow->SecondaryEffects leads to

Caption: Logical flow of this compound's cardiac effects.

References

Application Notes and Protocols for Intraperitoneal Administration of Ska-31 in Blood Pressure Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ska-31, a potent activator of KCa2 (SK) and KCa3.1 (IK) channels, for in vivo blood pressure studies via intraperitoneal (i.p.) injection. The protocols and data presented are compiled from preclinical research and are intended to guide the design and execution of similar experiments.

Summary of Intraperitoneal this compound Dosages and Effects on Blood Pressure

The following tables summarize the quantitative data from various studies on the intraperitoneal administration of this compound and its effects on arterial blood pressure in different animal models.

Table 1: this compound Intraperitoneal Dosage and Blood Pressure Effects in Mice

Animal ModelDosage (mg/kg, i.p.)VehicleObserved Effect on Mean Arterial Pressure (MAP)Citation(s)
Normotensive Mice1Peanut OilNo significant effect[1]
Normotensive Mice10Peanut OilDecrease of ~4 mmHg[1][2][3]
Normotensive Mice30Peanut OilDecrease of ~6 mmHg[2]
Angiotensin-II Induced Hypertensive Mice30Peanut OilDecrease of ~12 mmHg
Normotensive Wild-Type and Cx40fl/fl:Tie2-Cre Mice30Not SpecifiedDecrease of 20-32 mmHg within 2 hours
Hypertensive Cx40-/- Mice10Not SpecifiedDepressor response observed
Hypertensive Cx40-/- Mice30Not SpecifiedDecrease of 20-32 mmHg within 2 hours
Hypertensive Cx40-/- Mice100Not SpecifiedDecrease of ~32 mmHg

Table 2: Long-Term this compound Intraperitoneal Administration in Rats

Animal ModelDosage (mg/kg/day, i.p.)DurationVehicleObserved Cardiovascular EffectsCitation(s)
Aged (~18 months) Male Sprague Dawley Rats108 weeksNot SpecifiedImproved endothelium-dependent vasodilation, reduced agonist-induced vascular contractility, prevented age-associated declines in cardiac function.
Type 2 Diabetic Goto-Kakizaki (GK) Rats1012 weeksPeanut OilLowered mean arterial pressure, improved cardiac function and structure, improved vascular endothelial function.

Signaling Pathway of this compound in Vascular Endothelium

This compound exerts its blood pressure-lowering effects primarily through the activation of KCa2.3 (SK3) and KCa3.1 (IK) channels located on endothelial cells. This activation leads to membrane hyperpolarization, which is a key event in endothelium-derived hyperpolarization (EDH)-mediated vasodilation.

Ska31_Signaling_Pathway Ska31 This compound KCa Endothelial KCa2.3/KCa3.1 Channels Ska31->KCa Activates Hyperpolarization Endothelial Cell Hyperpolarization KCa->Hyperpolarization K+ Efflux Vasodilation Smooth Muscle Relaxation (Vasodilation) Hyperpolarization->Vasodilation EDH Pathway BP Decreased Blood Pressure Vasodilation->BP Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Telemetry Implantation Baseline_BP Record Baseline Blood Pressure (24h) Animal_Acclimation->Baseline_BP Ska31_Prep Prepare this compound Solution (Protocol 1) IP_Injection Intraperitoneal Injection of this compound or Vehicle Ska31_Prep->IP_Injection Baseline_BP->IP_Injection Post_Injection_BP Continuous Blood Pressure Monitoring (e.g., 24h) IP_Injection->Post_Injection_BP Data_Analysis Analyze Blood Pressure Data (e.g., calculate mean arterial pressure) Post_Injection_BP->Data_Analysis

References

Application Notes and Protocols: Utilizing Ska-31 to Investigate Myogenic Tone in Isolated Resistance Arteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ska-31 is a potent activator of the intermediate- and small-conductance calcium-activated potassium channels (KCa2.3 and KCa3.1).[1][2][3] These channels are critical in modulating vascular tone and are prominently expressed in the endothelium of resistance arteries.[4][5] Activation of KCa2.3 and KCa3.1 channels by this compound leads to hyperpolarization of the endothelial cell membrane, which is transmitted to the overlying vascular smooth muscle cells, resulting in vasodilation. This mechanism makes this compound a valuable pharmacological tool for studying endothelium-dependent hyperpolarization (EDH)-mediated vasodilation and for investigating the role of these channels in the regulation of myogenic tone.

Myogenic tone is the intrinsic ability of resistance arteries to constrict in response to an increase in intravascular pressure and dilate in response to a decrease in pressure, a fundamental mechanism for blood flow autoregulation. The study of myogenic tone is crucial for understanding vascular physiology and pathophysiology in conditions such as hypertension. This compound, by specifically targeting endothelial KCa channels, allows for the dissection of the endothelial contribution to the modulation of myogenic responses.

These application notes provide a comprehensive overview of the use of this compound in studying myogenic tone in isolated resistance arteries, including its mechanism of action, protocols for experimental use, and expected outcomes.

Mechanism of Action of this compound

This compound enhances the activity of KCa2.3 and KCa3.1 channels, leading to an increased potassium efflux from endothelial cells. This efflux causes hyperpolarization of the endothelial cell membrane. The hyperpolarization spreads to the adjacent vascular smooth muscle cells, likely through myoendothelial gap junctions, leading to the closure of voltage-gated calcium channels in the smooth muscle. The resulting decrease in intracellular calcium in the smooth muscle cells leads to vasorelaxation and inhibition of myogenic tone. Notably, the vasodilatory effect of this compound is endothelium-dependent and can be attenuated by blockers of KCa2.3 (e.g., UCL1684) and KCa3.1 (e.g., TRAM-34). Studies have shown that the inhibitory effect of this compound on myogenic tone is not affected by the nitric oxide synthase inhibitor L-NAME, indicating its action is independent of the nitric oxide pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on myogenic tone in isolated resistance arteries from various studies.

Table 1: Effect of this compound on Myogenic Tone in Rat Resistance Arteries

Arterial BedIntravascular Pressure (mmHg)Myogenic Constriction (% of maximal diameter)This compound ConcentrationInhibition of Myogenic Tone (%)IC50 Value (µM)Reference
Cremaster7025 - 45%10 µM~80%~2
Middle Cerebral7025 - 45%10 µM~65%~2
Small Mesenteric70Not specified0.01 - 10 µMConcentration-dependent0.22

Table 2: Effect of KCa Channel Blockers on this compound-Induced Inhibition of Myogenic Tone

Arterial BedThis compound ConcentrationKCa2.3 Blocker (UCL1684)KCa3.1 Blocker (TRAM-34)Effect on this compound ResponseReference
CremasterNot specified0.5 µM1 µMLargely prevented
Middle CerebralNot specified0.5 µM1 µMLargely prevented

Experimental Protocols

Isolation of Resistance Arteries

This protocol is a general guideline for the isolation of resistance arteries (e.g., mesenteric, cremaster, or cerebral) for pressure myography studies.

Materials:

  • Physiological Saline Solution (PSS), ice-cold. PSS composition (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, 5.5 glucose.

  • Dissection microscope

  • Fine dissection tools (forceps, scissors)

  • Petri dish coated with Sylgard

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Isolate the desired tissue (e.g., mesentery, cremaster muscle, or brain) and place it in a petri dish containing ice-cold PSS.

  • Under the dissection microscope, carefully dissect a segment of a resistance artery (typically 100-300 µm in diameter).

  • Remove all surrounding adipose and connective tissue.

  • Transfer the cleaned artery segment to a chamber containing fresh, cold PSS for mounting on a pressure myograph.

Pressure Myography for Myogenic Tone Assessment

This protocol describes the use of a pressure myograph to study the effect of this compound on myogenic tone.

Materials:

  • Pressure myograph system

  • Isolated resistance artery segment

  • PSS aerated with 95% O2 / 5% CO2 and maintained at 37°C

  • This compound stock solution (dissolved in DMSO) and subsequent dilutions in PSS

  • Other pharmacological agents as required (e.g., phenylephrine, acetylcholine, KCa channel blockers)

Procedure:

  • Mount the isolated artery segment onto two glass cannulas in the myograph chamber and secure with sutures.

  • Perfuse the vessel with aerated PSS at 37°C.

  • Pressurize the artery to a low pressure (e.g., 20 mmHg) and allow it to equilibrate for 30-60 minutes.

  • Slowly increase the intravascular pressure in a stepwise manner (e.g., from 20 mmHg to 120 mmHg in 20 mmHg steps), allowing the vessel diameter to stabilize at each step.

  • Record the internal diameter of the artery at each pressure step to determine the pressure-diameter relationship and the development of myogenic tone. Myogenic tone is typically observed as a constriction of the artery at higher pressures (e.g., 70 mmHg).

  • Once a stable myogenic tone is established at a specific pressure (e.g., 70 mmHg), add this compound to the superfusing bath in a cumulative concentration-response manner (e.g., 1 nM to 10 µM).

  • Record the changes in arterial diameter in response to each concentration of this compound to determine its inhibitory effect on myogenic tone.

  • At the end of the experiment, determine the maximal passive diameter of the vessel by superfusing it with a calcium-free PSS containing a calcium chelator (e.g., 2 mM EGTA).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Inducing Vasodilation

Ska31_Signaling_Pathway Ska31 This compound KCa23 KCa2.3 Ska31->KCa23 activates KCa31 KCa3.1 Ska31->KCa31 activates K_efflux K+ Efflux KCa23->K_efflux KCa31->K_efflux Hyperpolarization_E Hyperpolarization K_efflux->Hyperpolarization_E Hyperpolarization_S Hyperpolarization Hyperpolarization_E->Hyperpolarization_S spreads via MEGJ VGCC Voltage-Gated Ca2+ Channels Hyperpolarization_S->VGCC inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Vasorelaxation Vasorelaxation (Inhibition of Myogenic Tone) Ca_influx->Vasorelaxation decreased influx leads to

Caption: Signaling pathway of this compound-induced vasorelaxation.

Experimental Workflow for Studying this compound's Effect on Myogenic Tone

Experimental_Workflow cluster_prep Preparation cluster_myogenic_tone Myogenic Tone Development cluster_drug_application This compound Application cluster_analysis Data Analysis A1 Isolate Resistance Artery A2 Mount on Pressure Myograph A1->A2 A3 Equilibrate at 37°C A2->A3 B1 Stepwise Pressure Increase A3->B1 B2 Record Diameter Changes B1->B2 B3 Establish Stable Myogenic Tone B2->B3 C1 Cumulative Addition of this compound B3->C1 C2 Record Vasodilation C1->C2 D1 Calculate % Inhibition of Myogenic Tone C2->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for assessing this compound's effect on myogenic tone.

References

Troubleshooting & Optimization

Ska-31 Technical Support Center: Solubility and Stability in DMSO vs. Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Ska-31, this technical support guide provides answers to frequently asked questions and troubleshooting advice regarding its solubility and stability in common laboratory solvents, DMSO and ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and ethanol?

A1: The reported solubility of this compound varies across different suppliers, which may be due to differences in product purity, polymorphic form, or the methodology used for determination. It is crucial to consult the certificate of analysis for your specific batch. However, a summary of publicly available data is presented below.

Q2: I'm observing lower than expected solubility of this compound in DMSO. What could be the issue?

A2: Lower than expected solubility in DMSO is a common issue. Several factors can contribute to this:

  • Water Absorption by DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of this compound.[1][2] It is strongly recommended to use fresh, anhydrous DMSO from a newly opened bottle.

  • Compound Purity: Impurities in the this compound solid can affect its solubility.

  • Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution, but be cautious as high temperatures can degrade the compound.

  • Sonication: Using an ultrasonic bath can help to break up particulates and enhance dissolution.[2]

Q3: How should I store this compound stock solutions in DMSO or ethanol?

A3: For optimal stability, it is recommended to prepare fresh solutions of this compound for immediate use.[3] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the solutions at -20°C for up to one month or at -80°C for longer-term storage (up to a year).[1]

Q4: Is there a difference in the stability of this compound in DMSO versus ethanol?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound is not fully dissolving in DMSO or ethanol at the expected concentration. 1. Hygroscopic DMSO: The DMSO may have absorbed water from the atmosphere, reducing its solvating power for this compound. 2. Low-quality solvent: The purity of the DMSO or ethanol may be insufficient. 3. Inaccurate concentration calculation: Errors in weighing the compound or calculating the required solvent volume.1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Use high-purity, anhydrous solvents. 3. Double-check all calculations and ensure your balance is properly calibrated.
Precipitate forms in the this compound stock solution after storage. 1. Exceeded solubility limit: The initial concentration may have been too high, leading to precipitation upon cooling or over time. 2. Freeze-thaw cycles: Repeated freezing and thawing can cause the compound to come out of solution. 3. Solvent evaporation: Improperly sealed vials can lead to solvent evaporation and an increase in concentration, causing precipitation.1. Gently warm the solution and vortex or sonicate to redissolve. If precipitation persists, consider preparing a new stock at a lower concentration. 2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Ensure vials are tightly sealed.
Inconsistent experimental results using this compound stock solutions. 1. Degradation of this compound: The compound may have degraded due to improper storage or prolonged exposure to light or room temperature. 2. Inaccurate pipetting: Errors in pipetting can lead to incorrect final concentrations in your experiments.1. Prepare fresh stock solutions for critical experiments. Store stock solutions properly at -20°C or -80°C. 2. Calibrate your pipettes regularly and use proper pipetting techniques.

Data Presentation

Table 1: Reported Solubility of this compound

Solvent R&D Systems Selleck Chemicals MedchemExpress Hello Bio Tocris Bioscience
DMSO 100 mM40 mg/mL (~199.7 mM)125 mg/mL (~624.2 mM)100 mM100 mM
Ethanol 100 mM20 mg/mLNot specified100 mM100 mM

Note: The molecular weight of this compound is approximately 200.26 g/mol .

Experimental Protocols

Protocol 1: Determination of this compound Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the test solvent (DMSO or ethanol) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute a known volume of the supernatant with an appropriate solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Calculate the original concentration in the saturated supernatant to determine the solubility.

Protocol 2: Assessment of this compound Stability in Solution

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound in both DMSO and ethanol at a known concentration.

  • Storage Conditions:

    • Aliquot the stock solutions into multiple vials for each solvent.

    • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for various durations (e.g., 24 hours, 1 week, 1 month).

  • Analysis:

    • At each time point, analyze a vial from each storage condition.

    • Use HPLC to quantify the remaining amount of this compound and to detect the appearance of any degradation products.

    • Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation.

Visualizations

Ska31_Signaling_Pathway Ska31 This compound KCa KCa2.x / KCa3.1 Channels Ska31->KCa Activates Hyperpolarization Membrane Hyperpolarization KCa->Hyperpolarization Increases K+ efflux Ca_influx Reduced Ca2+ Influx Hyperpolarization->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation BP Lowered Blood Pressure Vasodilation->BP experimental_workflow start Start: Prepare this compound Stock Solutions storage Aliquot and Store at Different Conditions (RT, 4°C, -20°C, -80°C) start->storage timepoint Analyze at Predetermined Time Points storage->timepoint hplc HPLC Analysis: - Quantify this compound - Detect Degradants timepoint->hplc data Data Analysis: Compare to T=0 hplc->data end End: Determine Stability Profile data->end

References

Technical Support Center: Optimizing Ska-31 for In Vitro Vasodilation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ska-31 in in vitro vasodilation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vasodilation?

This compound is a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1, respectively)[1][2]. Its vasodilatory effect stems from its ability to enhance endothelium-dependent hyperpolarization (EDH)[1][3][4]. By activating these channels on endothelial cells, this compound facilitates potassium ion efflux, leading to hyperpolarization of the endothelial cell membrane. This hyperpolarization can then be transmitted to the underlying vascular smooth muscle cells, causing them to relax and leading to vasodilation.

Q2: What are the recommended starting concentrations for this compound in an in vitro vasodilation assay?

The optimal concentration of this compound can vary depending on the specific vessel type and experimental conditions. Based on published data, a concentration range of 100 nM to 1 µM is a reasonable starting point for most in vitro vasodilation assays. This compound has been shown to potentiate acetylcholine-induced EDHF-type responses at concentrations as low as 200 nM. In some studies, a concentration of 0.3 µM this compound was found to inhibit developed tone by 57% in pre-constricted mesenteric arteries. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol, with a maximum concentration of up to 100 mM reported. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. For long-term storage, the powder form should be stored at -20°C for up to 3 years, and stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for up to one month. When preparing working solutions, it is advisable to make fresh dilutions from the stock on the day of the experiment to ensure stability and activity.

Troubleshooting Guide

Problem 1: No or weak vasodilation response to this compound.

  • Is the endothelium intact and functional?

    • Verification: Before applying this compound, confirm the health of the endothelium by testing a known endothelium-dependent vasodilator like acetylcholine or bradykinin. A robust relaxation response to these agonists indicates a healthy endothelium.

    • Solution: If the endothelium is damaged, the vasodilatory effect of this compound, which is primarily endothelium-dependent, will be significantly diminished or absent. Ensure gentle handling of the vascular tissue during dissection and mounting to preserve endothelial integrity.

  • Is the this compound concentration optimal?

    • Verification: Review your current concentration and compare it with the EC50 values and concentrations used in published studies (see table below).

    • Solution: Perform a cumulative concentration-response curve for this compound (e.g., 1 nM to 10 µM) to determine the EC50 in your specific tissue and experimental conditions.

  • Is the vessel pre-constricted to an appropriate level?

    • Verification: The magnitude of the vasodilation response is dependent on the level of pre-existing tone. A stable pre-constriction of 50-80% of the maximal contractile response is generally recommended.

    • Solution: Adjust the concentration of the vasoconstrictor (e.g., phenylephrine, U46619) to achieve a stable and appropriate level of pre-constriction before adding this compound.

Problem 2: High variability in vasodilation responses between experiments.

  • Is the this compound stock solution properly stored and handled?

    • Verification: Review your storage and handling procedures. Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.

    • Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always use fresh dilutions for each experiment.

  • Are the experimental conditions consistent?

    • Verification: Check for consistency in buffer pH, temperature, oxygenation, and pre-constriction levels across all experiments.

    • Solution: Standardize all experimental parameters to minimize variability.

Problem 3: Unexpected vasoconstriction in response to this compound.

  • Is the solvent concentration too high?

    • Verification: High concentrations of DMSO can have direct effects on vascular tone.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the experimental buffer is minimal (typically <0.1%) and that you have performed a solvent control to rule out any vehicle-induced effects.

Data Presentation

Table 1: this compound Potency (EC50 Values) on KCa Channels

Channel SubtypeEC50 (nM)Reference
KCa3.1 (IKCa)260
KCa2.1 (SKCa)2900
KCa2.2 (SKCa)1900
KCa2.3 (SKCa)2900

Table 2: Exemplary Concentrations of this compound Used in In Vitro Vasodilation Assays

ConcentrationVessel TypeObservationReference
200 nMMurine Carotid ArteriesPotentiated ACh-induced EDHF-type responses
500 nMMurine Carotid ArteriesSignificantly improved defective EDHF-vasodilations in KCa3.1-/- mice
0.3 µMRat Mesenteric ArteriesAcutely augmented vasodilation in response to ACh and BK
0.3 µMRat Mesenteric ArteriesInhibited phenylephrine-induced tone by 57%

Experimental Protocols

Protocol: In Vitro Vasodilation Assay Using Wire Myography

  • Vessel Preparation:

    • Isolate the desired artery (e.g., mesenteric, carotid) and place it in cold, oxygenated physiological salt solution (PSS).

    • Carefully dissect away adherent connective and adipose tissue under a dissection microscope.

    • Cut the artery into 2 mm rings.

    • Mount the arterial rings on two stainless steel wires in a wire myograph chamber filled with PSS maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Normalization:

    • Allow the vessels to equilibrate for at least 30 minutes.

    • Normalize the vessel rings to a standardized resting tension. This procedure varies by vessel type and should be determined empirically or from literature protocols.

  • Viability and Endothelial Function Check:

    • Induce a reference contraction with a high potassium solution (e.g., 60 mM KCl).

    • After washing and returning to baseline, pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1-10 µM).

    • Once a stable plateau of contraction is reached, assess endothelial integrity by adding an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM). A relaxation of >80% is typically considered indicative of a healthy endothelium.

  • This compound Application:

    • Wash the vessel rings thoroughly to remove all previous drugs.

    • Pre-constrict the vessels again to a stable tone with the chosen vasoconstrictor.

    • Add this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM), allowing the response to stabilize at each concentration before adding the next.

    • Record the changes in tension at each concentration.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-constriction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 value for this compound.

Mandatory Visualizations

Ska31_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Ska31 This compound KCa KCa2/KCa3 Channels Ska31->KCa Activates K_efflux K⁺ Efflux KCa->K_efflux Ca_influx ↑ Intracellular Ca²⁺ Ca_influx->KCa Sensitizes Hyperpolarization_E Endothelial Hyperpolarization Hyperpolarization_S Smooth Muscle Hyperpolarization Hyperpolarization_E->Hyperpolarization_S via Gap Junctions & K⁺ K_efflux->Hyperpolarization_E Vasodilation Vasodilation Hyperpolarization_S->Vasodilation Leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Vasodilation_Assay_Workflow cluster_prep Preparation cluster_validation Validation cluster_experiment Experiment cluster_analysis Analysis A Isolate & Mount Vessel Ring B Equilibrate & Normalize A->B C High K⁺ Contraction B->C D Pre-constrict (e.g., Phenylephrine) C->D E Assess Endothelial Function (e.g., Acetylcholine) D->E F Wash & Re-constrict E->F If endothelium is healthy G Add this compound (Cumulative Concentrations) F->G H Record Relaxation G->H I Calculate % Relaxation H->I J Plot Concentration- Response Curve I->J

Caption: Experimental workflow for in vitro vasodilation assay.

References

Potential off-target effects of high concentrations of Ska-31

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ska-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential off-target effects associated with high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent positive modulator of the intermediate-conductance (KCa3.1) and small-conductance (KCa2.x) calcium-activated potassium channels.[1] By activating these channels, this compound facilitates potassium efflux, leading to hyperpolarization of the cell membrane. In endothelial cells, this hyperpolarization is a key event in endothelium-derived hyperpolarization (EDH)-mediated vasodilation, which contributes to the lowering of blood pressure.[2][3]

Q2: At what concentrations are off-target effects of this compound observed?

A2: Off-target effects of this compound are typically observed at concentrations significantly higher than those required for the activation of KCa2/3.1 channels. While the EC₅₀ values for KCa3.1 activation are in the nanomolar range (around 260 nM), cytotoxic effects, such as reduced cell viability and induction of apoptosis, have been reported in the micromolar range (e.g., IC₅₀ of 5.3 µM in HCT-116 cells).[1]

Q3: What are the known off-target effects of high concentrations of this compound?

A3: At high concentrations, this compound has been shown to:

  • Reduce cell viability: It can decrease the viability of certain cell types, particularly cancer cell lines.

  • Induce apoptosis: High concentrations of this compound can trigger programmed cell death.

  • Affect other ion channels: Although this compound is selective for KCa2/3.1 channels, at very high concentrations, it may interact with other ion channels. However, studies have shown that it has minimal effect on several voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels at concentrations that potently activate KCa channels.

Q4: How can I be sure that the observed effects in my experiment are due to the activation of KCa2/3.1 channels and not off-target effects?

A4: To confirm that the observed effects are on-target, you can perform the following control experiments:

  • Use of selective blockers: Pre-incubate your cells or tissues with selective blockers of KCa2 channels (like apamin) and KCa3.1 channels (like TRAM-34). If the effects of this compound are abolished or significantly reduced in the presence of these blockers, it strongly suggests an on-target mechanism.

  • Dose-response curve: Generate a full dose-response curve for this compound in your experimental system. If the desired effect occurs at concentrations consistent with the known EC₅₀ values for KCa2/3.1 activation and well below the concentrations where off-target effects are reported, it is likely an on-target effect.

  • Use a negative control: If available, use a structurally similar but inactive analog of this compound. This can help differentiate specific on-target effects from non-specific effects of the chemical scaffold.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

If you observe unexpected cell death or a significant decrease in cell viability at concentrations intended to be selective for KCa2/3.1 activation, consider the following troubleshooting steps:

  • Confirm the concentration of this compound: Double-check your calculations and the stock solution concentration to ensure you are using the intended final concentration.

  • Perform a detailed dose-response analysis: Determine the precise concentration at which cytotoxicity occurs in your specific cell type. This will help you define a therapeutic window for your experiments.

  • Assess the time-course of cytotoxicity: The cytotoxic effects of this compound may be time-dependent. Evaluate cell viability at different time points of exposure.

  • Use a different cell type: If possible, test the effect of this compound on a cell line known to be less sensitive to its cytotoxic effects to confirm the general viability of your experimental setup.

  • Experimental Verification:

    • Cell Viability Assay (MTT/MTS): Quantify cell viability to determine the IC₅₀ of this compound in your cell line. See the detailed protocol below.

    • Apoptosis Assay (Annexin V/PI staining): Determine if the observed cell death is due to apoptosis. See the detailed protocol below.

Issue 2: Lack of Expected Vasodilation in Vascular Reactivity Studies

If this compound fails to induce the expected vasodilation in your ex vivo vascular reactivity experiments, consider these possibilities:

  • Endothelial damage: The vasodilatory effect of this compound is primarily endothelium-dependent. Ensure that the endothelium of your isolated blood vessels is intact. You can verify this by observing a robust dilation in response to an endothelium-dependent vasodilator like acetylcholine.

  • Incorrect experimental conditions:

    • Buffer composition: Ensure the physiological salt solution (PSS) or Krebs-Henseleit buffer is correctly prepared and oxygenated (95% O₂ / 5% CO₂).

    • Temperature: Maintain the experimental chamber at 37°C.

  • Sub-optimal pre-constriction: The vessel needs to be adequately pre-constricted to observe a clear vasodilatory response. If the pre-constriction is too weak, the dynamic range for observing dilation will be small. If it's too strong, it might mask the vasodilatory effect.

  • Experimental Verification:

    • Pressure Myography: This technique allows for the precise measurement of vascular tone in response to pharmacological agents. See the detailed protocol below.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's on-target and off-target effects.

Table 1: On-Target Potency of this compound on KCa Channels

Channel SubtypeEC₅₀ (nM)Reference
KCa3.1260
KCa2.12900
KCa2.21900
KCa2.32900
Native KCa3.1 (murine carotid endothelium)225
Native KCa2.3 (murine carotid endothelium)1600

Table 2: Off-Target Cytotoxicity of this compound

Cell LineIC₅₀ (µM)AssayReference
HCT-116 (human colorectal carcinoma)5.3Cell Viability
HCT-8 (human colorectal carcinoma)46.9Cell Viability

Table 3: Selectivity Profile of this compound against Other Ion Channels

Channel TypeConcentration TestedEffectReference
Kv1.125 µMNo effect
Kv1.325 µM20 ± 5% block
Kv1.525 µM20 ± 5% block
Kv3.125 µM30 ± 5% block
Kv11.1 (hERG)25 µMNo effect
Nav1.225 µM9 ± 5% block
Nav1.525 µM40 ± 5% block
Cav1.225 µMNo effect

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Include a vehicle control (medium with the same concentration of DMSO).

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by high concentrations of this compound using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the specified time.

  • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Pressure Myography for Vasodilation Assessment

This protocol outlines the procedure for assessing the vasodilatory effects of this compound on isolated resistance arteries.

Materials:

  • Isolated resistance artery (e.g., mesenteric or cerebral artery)

  • Pressure myograph system

  • Physiological Salt Solution (PSS), gassed with 95% O₂ / 5% CO₂

  • This compound stock solution

  • Vasoconstrictor agent (e.g., phenylephrine)

  • Endothelium-dependent vasodilator (e.g., acetylcholine)

  • Dissection microscope and tools

Procedure:

  • Isolate a segment of a resistance artery and mount it on the cannulas of the pressure myograph chamber filled with cold PSS.

  • Pressurize the artery to a physiological pressure (e.g., 60-80 mmHg) and equilibrate at 37°C for 30-60 minutes, allowing it to develop myogenic tone.

  • Assess the viability of the vessel by constricting it with a high-potassium PSS.

  • Verify endothelial integrity by observing vasodilation in response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with a vasoconstrictor (e.g., phenylephrine).

  • After washing out the acetylcholine and allowing the vessel to return to its baseline tone, pre-constrict the artery again with the same vasoconstrictor to about 50-70% of its maximal constriction.

  • Once a stable plateau of constriction is reached, add cumulative concentrations of this compound to the bath and record the changes in vessel diameter.

  • At the end of the experiment, determine the maximal passive diameter of the vessel in a calcium-free PSS containing a calcium chelator (e.g., EGTA).

  • Express the vasodilatory responses as a percentage of the pre-constriction.

Visualizations

Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_increase ↑ [Ca²⁺]i ER->Ca_increase Ca²⁺ release KCa KCa2/3.1 Channels Ca_increase->KCa Activates Ska31 This compound Ska31->KCa Potentiates Hyperpolarization_EC Hyperpolarization KCa->Hyperpolarization_EC K⁺ Efflux Hyperpolarization_SMC Hyperpolarization Hyperpolarization_EC->Hyperpolarization_SMC via Gap Junctions VDCC Voltage-Dependent Ca²⁺ Channels Hyperpolarization_SMC->VDCC Inhibition Ca_decrease ↓ [Ca²⁺]i VDCC->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation Experimental_Workflow cluster_problem Problem Identification cluster_cytotoxicity_ts Troubleshooting Cytotoxicity cluster_noeffect_ts Troubleshooting Lack of Effect cluster_resolution Resolution Start Unexpected Experimental Outcome with this compound Cytotoxicity Unexpected Cytotoxicity? Start->Cytotoxicity Yes NoEffect Lack of Expected Effect? Start->NoEffect Yes ConfirmConc Confirm this compound Concentration Cytotoxicity->ConfirmConc CheckControls Verify Positive/Negative Controls NoEffect->CheckControls DoseResponse Perform Dose-Response (MTT/MTS Assay) ConfirmConc->DoseResponse ApoptosisAssay Perform Apoptosis Assay (Annexin V/PI) DoseResponse->ApoptosisAssay DefineWindow Define Therapeutic Window ApoptosisAssay->DefineWindow Proceed Proceed with Optimized Experiment DefineWindow->Proceed OnTarget Confirm On-Target Effect (Use Blockers) CheckControls->OnTarget ExpConditions Check Experimental Conditions OnTarget->ExpConditions OptimizeProtocol Optimize Protocol Parameters ExpConditions->OptimizeProtocol OptimizeProtocol->Proceed

References

Technical Support Center: Investigating Ska-31 Efficacy with Intracellular pH in Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the impact of intracellular pH (pHi) on the efficacy of Ska-31, a KCa2/KCa3.1 channel activator, using patch clamp electrophysiology.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of acidic intracellular pH on this compound efficacy?

Acidic intracellular conditions lead to a slow but irreversible loss of potency for this compound.[1][2] This time- and pH-dependent effect has been observed for both KCa3.1 and the structurally similar KCa2.2 channels.[1]

Q2: Does extracellular pH affect this compound's ability to activate KCa3.1 channels?

No, studies have shown that extracellular pH, within the range of 6.0 to 8.0, does not significantly interfere with the ability of this compound to activate K+ currents through KCa3.1 channels.[1][2]

Q3: What is the proposed mechanism behind the reduced efficacy of this compound at acidic intracellular pH?

While the precise molecular interactions are still under investigation, the loss of this compound potency at acidic pHi is not prevented by mutations in KCa3.1 (H192A) or its associated calmodulin (T79D). However, increasing the cytosolic Ca2+ concentration to saturating levels can eliminate this loss-of-potency phenotype, suggesting a potential interplay between intracellular protons, Ca2+ binding, and the conformational changes induced by this compound.

Q4: What is this compound and what are its target channels?

This compound is a positive gating modulator of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. It potentiates the activity of these channels, leading to membrane hyperpolarization.

Troubleshooting Guide

Problem 1: Difficulty achieving a stable whole-cell patch clamp recording when using acidic intracellular solutions.
  • Possible Cause: Poor cell health or unstable seal formation. Acidic intracellular solutions can be stressful for cells.

  • Troubleshooting Steps:

    • Verify Cell Health: Ensure your cells are healthy and have been properly handled and oxygenated before patching.

    • Optimize Pipette Resistance: Use a pipette with appropriate resistance for your cell type (e.g., 4–6 MΩ for mature neurons, 8–12 MΩ for smaller cells).

    • Check Solution Osmolarity: Ensure the osmolarity of your intracellular solution is slightly lower than the extracellular solution. A common range for intracellular solution is 260-280 mOsm.

    • Maintain Temperature: If cell stability is an issue, consider lowering the recording chamber temperature to below 33°C, as membrane fluidity at 37°C can sometimes lead to unstable seals.

    • Gentle Suction: Apply gentle and continuous suction to form a GΩ seal and to rupture the membrane for whole-cell access.

Problem 2: this compound fails to potentiate K+ currents even at neutral intracellular pH.
  • Possible Cause: Issues with the this compound solution, channel expression, or experimental conditions.

  • Troubleshooting Steps:

    • This compound Solution Preparation: this compound is soluble in DMSO and ethanol. Prepare fresh dilutions from a stock solution for each experiment. The final DMSO concentration should typically not exceed 1%.

    • Confirm Channel Expression: Verify that your cell model expresses functional KCa2.x or KCa3.1 channels.

    • Calcium Concentration: Ensure your intracellular solution contains an appropriate concentration of free Ca2+ to allow for channel activation. A concentration of 250 nM has been shown to be effective for measuring robust activator effects.

    • Positive Control: Use a known activator of KCa channels, like bradykinin, to confirm that the channels are functional and can be potentiated.

Problem 3: Inconsistent or irreversible loss of this compound efficacy with intracellular acidosis.
  • Possible Cause: The effect of intracellular acidosis on this compound potency is inherently slow and can be irreversible.

  • Troubleshooting Steps:

    • Time-Dependency: Be aware that the loss of potency is time-dependent. Design your experiments with appropriate time controls to observe this effect.

    • Irreversibility: Attempts to wash out the acidic effect and restore this compound potency may not be successful.

    • pH Buffering: Use a robust buffering system in your intracellular solution to maintain the desired pHi. A high concentration of a permeable weak electrolyte can be used to clamp the intracellular pH.

Quantitative Data Summary

Table 1: EC50 Values of this compound for KCa Channels

ChannelEC50 (nM)Reference
KCa3.1260
KCa2.12900
KCa2.22900
KCa2.32900

Table 2: Effect of Intracellular pH on this compound Potency for KCa3.1 Channels

Intracellular pH (pHi)This compound PotencyObservationReference
7.4NormalRobust activation of K+ currents
6.5ReducedSlow, irreversible loss of potency

Experimental Protocols

Whole-Cell Patch Clamp Recording with Intracellular pH Manipulation

This protocol is adapted from methodologies described in studies investigating the pH-dependent effects of this compound on KCa3.1 channels.

  • Cell Preparation: Use cells endogenously expressing or transiently transfected with the KCa channel of interest (e.g., activated human peripheral blood lymphocytes or CHO cells).

  • Solutions:

    • Extracellular Solution (ECS): Prepare an appropriate ECS (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to desired values between 6.0 and 8.0).

    • Intracellular Solution (ICS): Prepare ICS with varying pH levels. To clamp the intracellular pH, use appropriate buffering agents. For example:

      • pH 7.4 ICS: (in mM) 105 K-gluconate, 30 KCl, 0.5 CaCl2, 2.4 MgCl2, 10 HEPES, 5 EGTA, 5 ATP, 0.4 Na-GTP, pH adjusted to 7.4.

      • pH 6.5 ICS: Modify the buffer composition to achieve and maintain a pHi of 6.5. This can be achieved by including a high concentration of a permeable weak electrolyte.

    • This compound Solution: Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentration in the ECS just before application.

  • Electrophysiology:

    • Perform whole-cell patch clamp recordings using a suitable amplifier.

    • Maintain a holding potential of -85 mV.

    • Evoke currents using voltage ramps (e.g., 150-ms-long ramps from -120 to +50 mV, repeated every 10 seconds).

    • Obtain a stable baseline recording before applying this compound.

    • Perfuse the cell with the this compound containing ECS and record the potentiation of the K+ current.

    • To study the effect of intracellular pH, use pipettes filled with the desired pH ICS and repeat the this compound application.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Analysis Cell_Prep Cell Preparation Solution_Prep Solution Preparation (ECS, ICS at different pH, this compound) Establish_Seal Establish GΩ Seal Solution_Prep->Establish_Seal Whole_Cell Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Apply_Ska31 Apply this compound Baseline->Apply_Ska31 Record_Effect Record Potentiated Current Apply_Ska31->Record_Effect Data_Analysis Data Analysis Record_Effect->Data_Analysis Compare_pH Compare this compound Efficacy at different pHi Data_Analysis->Compare_pH

Caption: Experimental workflow for patch clamp studies.

Signaling_Pathway Ska31 This compound KCa_Channel KCa2.x / KCa3.1 Channel Ska31->KCa_Channel Positive Modulator K_efflux K+ Efflux KCa_Channel->K_efflux CaM Calmodulin (CaM) CaM->KCa_Channel Activates Ca2 Intracellular Ca2+ Ca2->CaM Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization H_plus Intracellular H+ (Acidosis) H_plus->Ska31 Inhibits Efficacy

Caption: this compound signaling pathway and pH impact.

Logical_Relationship Intracellular_pH Intracellular pH Acidic_pHi Acidic (e.g., 6.5) Intracellular_pH->Acidic_pHi Neutral_pHi Neutral (e.g., 7.4) Intracellular_pH->Neutral_pHi Ska31_Efficacy This compound Efficacy Acidic_pHi->Ska31_Efficacy Neutral_pHi->Ska31_Efficacy Reduced_Potency Reduced Potency (Slow, Irreversible) Ska31_Efficacy->Reduced_Potency if Acidic Normal_Potency Normal Potency Ska31_Efficacy->Normal_Potency if Neutral

Caption: Impact of intracellular pH on this compound efficacy.

References

Avoiding precipitation of Ska-31 in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ska-31. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of this compound precipitation in aqueous buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name Naphtho[1,2-d]thiazol-2-ylamine, is a potent activator of the intermediate-conductance (KCa3.1) and small-conductance (KCa2.x) calcium-activated potassium channels.[1][2] Its activation of these channels leads to cell membrane hyperpolarization, which has various physiological effects, including vasodilation.[3] Consequently, this compound is widely investigated for its potential therapeutic applications in cardiovascular diseases such as hypertension.

Q2: I've observed a precipitate forming after adding this compound to my aqueous buffer. What is the likely cause?

The most probable cause of precipitation is the low aqueous solubility of this compound.[4] this compound is a hydrophobic molecule and is listed as insoluble in water.[4] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can "crash out" of solution if its solubility limit is exceeded. This phenomenon is often referred to as "solvent shock."

Q3: What solvents are recommended for preparing a stock solution of this compound?

This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution in one of these organic solvents. For long-term storage, DMSO is often preferred.

Q4: How should I store my this compound stock solution?

It is recommended to aliquot your this compound stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Before use, allow the aliquot to equilibrate to room temperature.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your aqueous experimental solutions.

Issue: Precipitate observed immediately after diluting this compound stock solution into aqueous buffer.

Potential Cause Troubleshooting Step Detailed Explanation
Exceeded Solubility Limit 1. Reduce the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution. This compound is insoluble in water. Even at low micromolar concentrations, it can precipitate in purely aqueous solutions. Determine the lowest effective concentration for your experiment. If a higher concentration is necessary, a small percentage of DMSO (e.g., 0.1% - 0.5%) in the final buffer may be required to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
Solvent Shock 1. Perform serial dilutions. 2. Add the this compound stock solution to the buffer while vortexing. Instead of a single large dilution, perform one or more intermediate dilutions of your stock solution in the aqueous buffer. This gradual reduction in solvent concentration can prevent the compound from crashing out. Adding the stock solution to a vortexing tube of buffer ensures rapid and uniform mixing, which can also mitigate precipitation.
Buffer Composition 1. Test different buffer systems (e.g., HEPES, Tris-HCl, PBS). 2. Check the pH of your buffer. While specific data is limited, interactions between this compound and certain buffer components could potentially influence its solubility. Recent studies have successfully used this compound in extracellular solutions buffered with HEPES or MES at pH values ranging from 6.0 to 8.0, suggesting its compatibility with these systems when properly dissolved.

Issue: Solution is initially clear but a precipitate forms over time.

Potential Cause Troubleshooting Step Detailed Explanation
Temperature Fluctuations 1. Prepare solutions fresh daily. 2. Store working solutions at a constant temperature. Changes in temperature can affect the solubility of chemical compounds. Avoid storing diluted aqueous solutions of this compound for extended periods, especially if they will be subjected to temperature changes (e.g., moving from the bench to an incubator).
Interaction with Media Components 1. If using cell culture media, consider the presence of salts and proteins. 2. Prepare a concentrated working solution to add directly to cultures. Components in complex biological media can sometimes interact with small molecules, leading to precipitation over time. Adding a small volume of a more concentrated this compound working solution directly to the cell culture well can minimize the time for such interactions to occur before the compound can interact with the cells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference(s)
DMSO100 - 199.7420.03 - 40
Ethanol10020.03
WaterInsolubleInsoluble

Table 2: In Vivo Formulation Examples for this compound

Vehicle CompositionThis compound ConcentrationAdministration RouteReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (12.48 mM)Not specified
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (12.48 mM)Not specified
Peanut OilNot specifiedIntraperitoneal injection
Miglyol 812NStock SolutionOral Gavage

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. (Molecular Weight of this compound: 200.26 g/mol )

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution and bring it to room temperature.

  • Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer. Vortex immediately and thoroughly. This results in a 100 µM intermediate solution.

  • Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of the aqueous buffer. Vortex immediately.

  • Use the final working solution immediately to avoid precipitation.

Note: The final concentration of DMSO in this working solution is 0.01%. Always include a vehicle control with the same final DMSO concentration in your experiments.

Visualizations

Ska31_Signaling_Pathway Ska31 This compound KCa_channels KCa2.x / KCa3.1 Channels Ska31->KCa_channels Activates Hyperpolarization Endothelial Cell Hyperpolarization KCa_channels->Hyperpolarization Increases K+ efflux Calcium_entry Reduced Ca2+ Entry in Smooth Muscle Cells Hyperpolarization->Calcium_entry Spreads to Smooth Muscle Vasodilation Vasodilation Calcium_entry->Vasodilation Leads to

Caption: Signaling pathway of this compound leading to vasodilation.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment stock Prepare 10 mM Stock in DMSO intermediate Intermediate Dilution (100 µM in Buffer) stock->intermediate 1:100 working Final Working Solution (e.g., 1 µM in Buffer) intermediate->working 1:100 add_to_assay Add Working Solution to Assay working->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Response incubate->measure

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting_Logic cluster_immediate_solutions Immediate Solutions cluster_delayed_solutions Delayed Solutions start Precipitation Observed? immediate Immediate Precipitation start->immediate Yes, immediately delayed Delayed Precipitation start->delayed Yes, over time sol1 Lower Final Concentration immediate->sol1 sol2 Use Serial Dilutions immediate->sol2 sol3 Vortex During Mixing immediate->sol3 sol4 Prepare Fresh Solutions delayed->sol4 sol5 Check for Media Interactions delayed->sol5

Caption: Troubleshooting logic for this compound precipitation.

References

Determining the optimal vehicle for in vivo Ska-31 delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Ska-31 in in vivo experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in formulating and administering this potent KCa2.x and KCa3.1 channel activator.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation is cloudy or precipitates. What is the cause and how can I fix it?

A1: this compound has poor aqueous solubility, which is the most common reason for precipitation.[1][2][3][4] This can lead to inaccurate dosing and diminished bioavailability. Here are steps to troubleshoot this issue:

  • Vehicle Selection: Standard aqueous vehicles like saline or PBS are not suitable for this compound alone. Due to its lipophilic nature, consider using an oil-based vehicle or a co-solvent system.[5]

  • Solubility Data Review: this compound is soluble in DMSO (up to 40 mg/mL) and ethanol (up to 100 mM). However, high concentrations of DMSO can be toxic in vivo. It is recommended to use a minimal amount of DMSO to initially dissolve this compound before further dilution into a more biocompatible vehicle.

  • Formulation Optimization: Several strategies can be employed to improve the solubility and stability of your this compound formulation. These are summarized in the table below.

Q2: I am observing inconsistent results or a lack of efficacy in my in vivo experiments. What are the potential reasons?

A2: Inconsistent results can stem from several factors, often related to the formulation and administration of this compound.

  • Formulation Instability: If the compound precipitates in the formulation, the actual administered dose will be lower than intended. Always visually inspect your formulation for any signs of precipitation before each administration.

  • Suboptimal Bioavailability: The choice of vehicle and route of administration significantly impacts the bioavailability of this compound. For instance, intraperitoneal (i.p.) injection may offer higher bioavailability than oral gavage for certain formulations. Pilot pharmacokinetic (PK) studies are recommended to determine the optimal administration route and vehicle for your specific experimental model.

  • Dose Selection: Ensure you are using a dose that has been shown to be effective in previous studies. Doses around 10 mg/kg have been commonly used in rodents. A dose-response study may be necessary to determine the optimal effective dose for your model.

Q3: What are the recommended vehicles for in vivo delivery of this compound?

A3: Based on published literature, several vehicles have been successfully used for in vivo administration of this compound. The choice of vehicle will depend on the desired route of administration and the experimental model.

Vehicle/FormulationRoute of AdministrationNotes
Peanut Oil Intraperitoneal (i.p.)This compound can be dissolved in warmed peanut oil. This is a simple and effective method for i.p. injections. Ensure the oil is of a suitable grade for animal use.
Miglyol® 812 N Intraperitoneal (i.p.)This is a medium-chain triglyceride that serves as a stable and biocompatible carrier for lipophilic compounds. It is a clear, colorless, and low-viscosity liquid, which can facilitate injection.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Intraperitoneal (i.p.)This co-solvent system can achieve a clear solution of this compound at concentrations of at least 2.5 mg/mL. The order of addition of the solvents is critical for preventing precipitation.
10% DMSO, 90% Corn Oil Intraperitoneal (i.p.)A simple formulation where this compound is first dissolved in DMSO and then suspended in corn oil. This can be a good alternative to peanut oil.
10% DMSO, 90% (20% SBE-β-CD in Saline) Intraperitoneal (i.p.)This formulation results in a suspended solution. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can improve the bioavailability of poorly soluble compounds. Sonication may be required to achieve a uniform suspension.

Q4: What is the stability of this compound in DMSO stock solutions?

A4: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to prepare and use solutions on the same day if possible. Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.

Experimental Protocols

Protocol 1: Preparation of this compound in Peanut Oil for Intraperitoneal Injection

  • Weigh the required amount of this compound.

  • Add the appropriate volume of peanut oil to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse with a 100 µL injection volume, the concentration would be 2.5 mg/mL).

  • Warm the mixture to 70-80°C while stirring until the this compound is completely dissolved.

  • Allow the solution to cool to room temperature before injection.

  • Visually inspect for any precipitation before administration.

Protocol 2: Preparation of this compound in a Co-Solvent Formulation for Intraperitoneal Injection

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of PEG300.

  • Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly.

  • Add Tween-80 to the mixture and mix again.

  • Finally, add saline to reach the final desired volume and concentration.

  • The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Visualizations

Below are diagrams illustrating key signaling pathways and workflows relevant to this compound experiments.

Ska31_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC KCa2x_KCa31 KCa2.x / KCa3.1 K_ion K+ KCa2x_KCa31->K_ion K+ efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization KIR KIR Vasodilation Vasodilation KIR->Vasodilation NaK_ATPase Na+/K+-ATPase NaK_ATPase->Vasodilation IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_release Ca2+ Release ER->Ca2_release Ca2 Ca2+ Ca2_release->Ca2 Ca2->KCa2x_KCa31 activates Hyperpolarization->KIR Hyperpolarization->NaK_ATPase Ska31 This compound Ska31->KCa2x_KCa31 potentiates

Caption: this compound signaling pathway in endothelial cells.

Calcineurin_NFAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR/CD3 PLCg PLC-γ TCR_CD3->PLCg IP3R IP3R PLCg->IP3R Ca_influx Ca2+ Influx IP3R->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active activates NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_n->Gene_Transcription

Caption: Calcineurin-NFAT signaling pathway in T-cells.

Troubleshooting_Workflow Start Inconsistent In Vivo Results Check_Formulation Check Formulation (Precipitation, Clarity) Start->Check_Formulation Precipitation Precipitation? Check_Formulation->Precipitation Reformulate Reformulate (Change vehicle, use co-solvents) Precipitation->Reformulate Yes Check_Dose Review Dose and Administration Route Precipitation->Check_Dose No Reformulate->Check_Formulation Dose_Optimal Dose/Route Optimal? Check_Dose->Dose_Optimal Pilot_Study Conduct Pilot PK/ Dose-Response Study Dose_Optimal->Pilot_Study No Consider_Model Consider Biological Model Variability Dose_Optimal->Consider_Model Yes Pilot_Study->Check_Dose End Consistent Results Consider_Model->End

Caption: Troubleshooting workflow for in vivo this compound experiments.

References

Troubleshooting unexpected contractile responses with Ska-31

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ska-31. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes. The following guides and frequently asked questions (FAQs) address specific issues you might encounter, with a focus on paradoxical contractile responses.

Troubleshooting Guide: Unexpected Contractile Responses with this compound

Observing a contractile or attenuated vasodilatory response to this compound, a known activator of KCa2.x and KCa3.1 channels, is unexpected.[1][2][3] This guide provides a systematic approach to identifying the potential causes of such anomalous results.

Question: My application of this compound is causing vasoconstriction or failing to produce the expected vasodilation. What are the possible reasons?

Answer: An unexpected contractile response is likely multifactorial. Here are the primary areas to investigate:

  • Endothelial Integrity: The vasodilatory action of this compound is predominantly endothelium-dependent.[4] Damage to the endothelium during vessel preparation can abolish its effects.

  • Pathophysiological State of the Tissue: In diseased tissues, such as those from hypertensive or atherosclerotic models, the signaling pathways governing vascular tone can be altered, potentially reducing the efficacy of this compound.[1]

  • Off-Target Effects: While this compound is selective for KCa2.x and KCa3.1 channels, the possibility of off-target effects on other ion channels or receptors, especially at high concentrations, cannot be entirely ruled out.

  • Experimental Conditions: Factors such as the pre-constricting agent used, the concentration of this compound, and the specific vascular bed being studied can influence the observed response.

Logical Troubleshooting Workflow

Below is a workflow to help you systematically troubleshoot unexpected contractile responses.

G start Unexpected Contractile Response Observed check_endothelium 1. Verify Endothelial Integrity - Test with acetylcholine (ACh) - Histological examination start->check_endothelium endothelium_intact Endothelium Intact? check_endothelium->endothelium_intact endothelium_damaged Troubleshooting: - Refine vessel isolation technique - Use fresh tissues endothelium_intact->endothelium_damaged No check_protocol 2. Review Experimental Protocol - this compound concentration? - Pre-constricting agent? - Vehicle control effects? endothelium_intact->check_protocol Yes protocol_ok Protocol Valid? check_protocol->protocol_ok protocol_issue Troubleshooting: - Perform dose-response curve - Test alternative pre-constrictors - Evaluate vehicle alone protocol_ok->protocol_issue No check_tissue 3. Consider Tissue Pathophysiology - Healthy vs. Diseased Tissue? - Known alterations in signaling? protocol_ok->check_tissue Yes tissue_healthy Tissue Healthy? check_tissue->tissue_healthy tissue_diseased Hypothesis: Altered signaling pathways (e.g., reduced KCa expression, upregulated contractile pathways) tissue_healthy->tissue_diseased No check_off_target 4. Investigate Potential Off-Target Effects - Use KCa channel blockers (e.g., TRAM-34, Apamin) - Consider TRP channel involvement tissue_healthy->check_off_target Yes tissue_diseased->check_off_target resolution Identify Likely Cause check_off_target->resolution

Fig. 1: Troubleshooting workflow for unexpected contractile responses.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound-induced vasodilation?

A1: this compound activates small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1) on endothelial cells. This leads to hyperpolarization of the endothelial cell membrane, which is transmitted to the underlying vascular smooth muscle cells, causing them to relax and the blood vessel to dilate.

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell (VSMC) Ska31 This compound KCa KCa2.x / KCa3.1 Channels Ska31->KCa Activates Hyperpolarization Endothelial Hyperpolarization KCa->Hyperpolarization K+ efflux VSMC_Hyperpolarization VSMC Hyperpolarization Hyperpolarization->VSMC_Hyperpolarization Spreads via Myoendothelial Gap Junctions Ca_channels Voltage-gated Ca2+ Channels (VGCC) VSMC_Hyperpolarization->Ca_channels Inactivates Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Inhibits Relaxation Vasodilation Ca_influx->Relaxation

Fig. 2: Expected signaling pathway of this compound-induced vasodilation.

Q2: Could endothelial dysfunction be the reason for a contractile response?

A2: Yes, this is a primary suspect. If the endothelium is damaged or dysfunctional, the normal this compound signaling pathway is disrupted. In some cases of severe endothelial dysfunction, certain vasodilatory agents can produce a modest contractile response, though this is not a direct effect of this compound itself. To test for endothelial integrity, you can assess the response to an endothelium-dependent vasodilator like acetylcholine. A lack of response to acetylcholine would suggest compromised endothelial function.

Q3: Can the concentration of this compound influence the response?

A3: It is possible that very high, non-physiological concentrations of this compound could lead to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration for vasodilation in your specific experimental setup.

Q4: How can I investigate potential off-target effects?

A4: To confirm that the observed effect is mediated by KCa channels, you can use selective blockers. Pre-incubating the tissue with TRAM-34 (a KCa3.1 blocker) and apamin (a KCa2.x blocker) should inhibit the vasodilatory effects of this compound. If a contractile response persists in the presence of these blockers, it is likely due to off-target effects. One possibility to investigate is the involvement of Transient Receptor Potential (TRP) channels, which also play a role in regulating vascular tone.

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Response Ska31_high This compound (High Concentration) Off_target Off-Target Receptor/ Channel (e.g., TRP Channel) Ska31_high->Off_target Activates? Ca_influx_inc ↑ Ca2+ Influx Off_target->Ca_influx_inc Contraction Vasoconstriction Ca_influx_inc->Contraction

Fig. 3: Hypothetical pathway for an unexpected contractile response.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: EC50 Values of this compound for KCa Channels

ChannelEC50 ValueReference
KCa3.1115 - 260 nM
KCa2.12.9 µM
KCa2.21.9 µM
KCa2.31.2 - 2.9 µM

Table 2: Effects of this compound on Vascular Function

Experimental ModelThis compound Concentration/DoseObserved EffectReference
Aged Rats (in vivo)10 mg/kg dailyReduced agonist-induced vascular contractility
Hypertensive Rats (in vitro)0.01 - 10 µMReduced relaxation compared to normotensive rats
Murine Carotid Arteries200 - 500 nMEnhanced EDHF-type vasodilations
Rat Cremaster & Cerebral Arteries~2 µM (IC50)Inhibition of myogenic tone

Key Experimental Protocols

1. Wire Myography for Assessment of Vascular Tone

  • Vessel Preparation: Isolate small mesenteric arteries (or other vessels of interest) and mount them on a wire myograph.

  • Equilibration: Allow the vessels to equilibrate in Krebs solution bubbled with 95% O2 / 5% CO2 at 37°C.

  • Pre-constriction: Pre-constrict the vessels with an agonist such as phenylephrine to a stable contractile tone.

  • This compound Application: Add cumulative concentrations of this compound to the bath to generate a dose-response curve.

  • Data Analysis: Measure the change in vessel tension to determine the vasodilatory or contractile response.

2. Pressure Myography for Myogenic Tone Assessment

  • Vessel Preparation: Cannulate an isolated artery onto two glass micropipettes in a pressure myograph chamber.

  • Pressurization: Pressurize the vessel to a physiological pressure (e.g., 70 mmHg) to induce myogenic tone.

  • This compound Application: Add this compound to the superfusing solution.

  • Data Analysis: Monitor the vessel diameter to assess changes in myogenic tone. A vasodilatory response will be observed as an increase in diameter.

Disclaimer: This technical support guide is for informational purposes only and is based on publicly available research. It is not a substitute for rigorous experimental design and data interpretation. Researchers should always consult the primary literature and consider the specific context of their experiments.

References

Half-life of Ska-31 in rodent models and dosing frequency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the use of Ska-31 in rodent models, focusing on its half-life and dosing frequency.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound in common rodent models?

A1: The plasma half-life of this compound has been determined to be approximately 12 hours in both mice and rats.[1][2] This relatively long half-life makes it suitable for in vivo studies requiring sustained exposure.

Q2: What is a typical dosing frequency and administration route for this compound in rodents?

A2: Based on published studies, a daily dosing frequency is common for this compound administration in both mice and rats. The most frequently reported route of administration is intraperitoneal (i.p.) injection.[3][4] Oral administration has also been documented in mice.

Q3: What are the recommended doses for this compound in rodent studies?

A3: Doses of 10 mg/kg and 30 mg/kg administered intraperitoneally have been shown to be well-tolerated and effective in both mice and Sprague-Dawley rats. The specific dose will depend on the experimental goals and the targeted therapeutic effect. For instance, a 10 mg/kg daily dose has been used in long-term studies to improve cardiovascular function in aged rats.

Troubleshooting Guide

Issue: Difficulty dissolving this compound for in vivo administration.

  • Solution: this compound is a lipophilic compound. For intraperitoneal injections, it is commonly dissolved in vehicles like peanut oil or Miglyol 812. One protocol describes dissolving this compound in peanut oil by warming it to 70-80°C with stirring until completely dissolved. The solution should be administered immediately after preparation. For oral administration, a stock solution in Miglyol 812N can be mixed with condensed milk to improve palatability and facilitate ingestion by the animals.

Issue: Unexpected variability in plasma concentrations of this compound.

  • Solution: Variability in plasma concentrations can arise from several factors. Ensure consistent administration technique, especially for i.p. injections, to avoid accidental injection into other tissues. The formulation and vehicle used can also impact absorption. If using a new vehicle, it is advisable to perform a pilot pharmacokinetic study to characterize the absorption and distribution of this compound in your specific model.

Issue: Observing off-target effects or toxicity.

  • Solution: While this compound is reported to have low toxicity and fewer off-target effects compared to other KCa channel modulators, it's crucial to monitor animals for any adverse effects. Doses up to 30 mg/kg i.p. have been reported to be well-tolerated in rats and mice. If toxicity is suspected, consider reducing the dose or frequency of administration. It is also important to ensure the purity of the this compound compound being used.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterSpeciesValueRoute of AdministrationReference
Half-life (t½)Mouse~12 hoursNot specified
Half-life (t½)Rat (Sprague-Dawley)~12 hoursIntravenous

Table 2: Summary of Dosing Regimens for this compound in Rodent Models

SpeciesDoseDosing FrequencyRoute of AdministrationVehicleReference
Mouse10 mg/kgDailyIntraperitonealPeanut oil
Mouse10 mg/kgDaily for 12 weeksOralMiglyol 812N + condensed milk
Rat (Sprague-Dawley)10 mg/kgDaily for 8 weeksIntraperitonealPeanut oil
Rat (Sprague-Dawley)10 mg/kg and 30 mg/kgSingle doseIntraperitonealMiglyol 812

Experimental Protocols

Pharmacokinetic Analysis of this compound in Rats (Intravenous Administration)

This is a generalized protocol based on published methods.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Preparation: Dissolve this compound in a suitable vehicle such as Cremophor EL/PBS.

  • Administration: Administer a single intravenous (i.v.) bolus of 10 mg/kg this compound.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h, and longer for terminal half-life).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration-time curve and determine the pharmacokinetic parameters, including the half-life, using appropriate software and compartmental modeling (e.g., a triexponential decay model).

Visualizations

Experimental_Workflow_for_Pharmacokinetics cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Animal_Model Select Rodent Model (e.g., Sprague-Dawley Rat) Drug_Prep Prepare this compound Formulation (e.g., 10 mg/kg in vehicle) Administer Administer this compound (e.g., Intravenous Injection) Drug_Prep->Administer Blood_Collection Collect Blood Samples at Timed Intervals Administer->Blood_Collection Plasma_Separation Separate Plasma via Centrifugation Blood_Collection->Plasma_Separation LC_MS_Analysis Quantify this compound using LC-MS Plasma_Separation->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Half_Life_Det Determine Half-Life (t½) PK_Modeling->Half_Life_Det

Caption: Experimental workflow for determining the pharmacokinetics of this compound.

Ska31_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Endothelial Cell) cluster_downstream Downstream Effects (Smooth Muscle Cell) Ska31 This compound KCa2_3 KCa2.x / KCa3.1 Channels Ska31->KCa2_3 Activates K_efflux K+ Efflux KCa2_3->K_efflux Hyperpolarization Membrane Hyperpolarization (EDH) K_efflux->Hyperpolarization KIR Activation of KIR Channels Hyperpolarization->KIR Spreads via Myo-endothelial Gap Junctions NaK_ATPase Activation of Na+/K+-ATPase Hyperpolarization->NaK_ATPase Spreads via Myo-endothelial Gap Junctions Vasodilation Vasodilation KIR->Vasodilation NaK_ATPase->Vasodilation

Caption: Signaling pathway of this compound leading to vasodilation.

References

Technical Support Center: Minimizing Experimental Artifacts in Myography with Ska-31

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ska-31 in myography experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize experimental artifacts and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vascular tissue?

This compound is a potent activator of the intermediate-conductance (KCa3.1 or IKCa) and small-conductance (KCa2.x or SKCa) calcium-activated potassium channels.[1][2] In the vascular endothelium, activation of these channels by this compound leads to hyperpolarization of the endothelial cell membrane. This hyperpolarization is then transmitted to the adjacent vascular smooth muscle cells, resulting in their relaxation and subsequent vasodilation.[3][4] This process is a key component of endothelium-derived hyperpolarization (EDH)-type vasodilation.[5]

Q2: What is the appropriate solvent for this compound and what are the recommended vehicle controls?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. Stock solutions are typically prepared in DMSO. For myography experiments, it is crucial to include a vehicle control to account for any effects of the solvent on the vascular tissue. The final concentration of DMSO in the experimental bath should be kept to a minimum, typically 0.1% or less, as higher concentrations can have direct effects on vascular tone.

Q3: Why is pre-constriction of the blood vessel necessary before applying this compound?

In most isolated blood vessel preparations, the resting tone is relatively low. To observe a clear vasodilatory response to this compound, the vessel must first be brought to a state of sustained contraction, or "pre-constricted". This is typically achieved by applying a vasoconstrictor agent such as phenylephrine or U46619. Pre-constriction establishes a stable level of tone against which the relaxation induced by this compound can be accurately measured.

Q4: How can I validate that the observed vasodilation is specifically due to the activation of KCa2.x and KCa3.1 channels by this compound?

To confirm the specificity of this compound's action, it is essential to use selective KCa channel blockers. The vasodilation induced by this compound should be significantly inhibited or abolished by pre-treatment with:

  • TRAM-34: A selective blocker of KCa3.1 (IKCa) channels.

  • Apamin or UCL1684: Selective blockers of KCa2.x (SKCa) channels.

A combination of these blockers is often used to ensure complete inhibition of the target channels. Additionally, performing experiments on endothelium-denuded vessels will demonstrate that the effect of this compound is endothelium-dependent.

Troubleshooting Guide

Problem 1: No significant vasodilation is observed after applying this compound.

Potential CauseRecommended Solution
Degraded this compound Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or as recommended by the supplier.
Insufficient Pre-constriction Ensure the vessel is pre-constricted to a stable and adequate level (typically 50-80% of the maximal response to the constrictor agent) before adding this compound.
Damaged Endothelium Test for endothelial integrity at the beginning of the experiment. A robust relaxation in response to an endothelium-dependent vasodilator like acetylcholine (ACh) or bradykinin confirms a healthy endothelium. If the endothelium is damaged, the response to this compound will be greatly diminished or absent.
Incorrect this compound Concentration Verify the calculations for your dilutions and ensure you are using a concentration within the effective range (see data table below). Perform a concentration-response curve to determine the optimal concentration for your specific tissue and experimental conditions.
Inappropriate Vehicle Concentration High concentrations of the solvent (e.g., DMSO > 0.1%) can interfere with vascular function. Ensure the final vehicle concentration in the bath is minimal and run a vehicle-only control.

Problem 2: this compound induces an unexpected vasoconstriction.

Potential CauseRecommended Solution
High Concentration of this compound At very high concentrations, some compounds can have off-target effects. Perform a full concentration-response curve to identify the optimal concentration range for vasodilation.
Interaction with Pre-constricting Agent While unlikely, consider the possibility of an unusual interaction with the specific vasoconstrictor used. Test this compound's effect with a different pre-constricting agent.
Vessel Pathology In some diseased states, the signaling pathways in vascular tissue can be altered, potentially leading to paradoxical responses. Carefully characterize your tissue model and compare with healthy controls.

Problem 3: The vasodilatory response to this compound is not blocked by TRAM-34 and/or apamin/UCL1684.

Potential CauseRecommended Solution
Ineffective Blocker Concentration or Incubation Time Ensure that the concentrations of the blockers are sufficient and that they are incubated with the tissue for an adequate amount of time before applying this compound. Refer to literature for recommended concentrations and incubation times for your specific vessel type.
Off-target Effects of this compound While this compound is known to be selective for KCa2.x and KCa3.1 channels, at very high concentrations, off-target effects cannot be entirely ruled out. Use the lowest effective concentration of this compound.
Contribution of Other Vasodilatory Pathways Consider the possibility that other vasodilation mechanisms are being activated. However, the primary mechanism of this compound is well-established. Ensure your experimental setup is not introducing confounding factors.

Problem 4: High variability in the response to this compound between different vessel segments.

Potential CauseRecommended Solution
Inconsistent Tissue Handling Standardize the dissection and mounting procedures to minimize variability in tissue health and endothelial integrity.
Differences in Vessel Properties There can be inherent biological variability between animals and even between different segments of the same vascular bed. Increase the number of replicates (n) to improve statistical power.
Inconsistent Normalization (Wire Myography) Ensure that the normalization procedure, which sets the optimal resting tension for the vessel, is performed consistently for all segments.
Fluctuations in Experimental Conditions Maintain stable temperature, pH, and oxygenation of the physiological salt solution throughout the experiment.

Quantitative Data Summary

The following table summarizes the effective concentrations (EC₅₀) and inhibitory concentrations (IC₅₀) of this compound reported in various myography studies. These values can serve as a guide for selecting appropriate concentrations for your experiments.

ParameterChannel/EffectVessel TypeSpeciesValueReference
EC₅₀ KCa3.1 (IKCa)-Human (HEK cells)260 nM
EC₅₀ KCa2.1 (SK1)-Human (HEK cells)2.9 µM
EC₅₀ KCa2.2 (SK2)-Rat (HEK cells)1.9 µM
EC₅₀ KCa2.3 (SK3)-Human (HEK cells)2.9 µM
EC₅₀ Potentiation of Acetylcholine-induced DilationMurine Carotid ArteryMouse93 nM
IC₅₀ Inhibition of Myogenic ToneCremaster ArteryRat~2 µM
IC₅₀ Inhibition of Myogenic ToneMiddle Cerebral ArteryRat~2 µM
IC₅₀ Inhibition of Phenylephrine-induced ToneMesenteric ArteryRat0.22 µM

Experimental Protocols

Detailed Methodology for Wire Myography with this compound

This protocol outlines the key steps for assessing the vasodilatory effect of this compound using a wire myograph.

  • Vessel Dissection and Mounting:

    • Isolate the desired blood vessel (e.g., mesenteric artery, carotid artery) and place it in cold, oxygenated physiological salt solution (PSS).

    • Carefully clean the vessel of surrounding adipose and connective tissue under a dissecting microscope.

    • Cut the vessel into segments of approximately 2 mm in length.

    • Mount the vessel segment on two small wires in the jaws of the myograph chamber.

  • Normalization and Equilibration:

    • Stretch the vessel to its optimal resting tension. This is a critical step to ensure reproducible results and is typically determined by a standardized normalization procedure.

    • Allow the vessel to equilibrate in warmed (37°C), oxygenated PSS for at least 30-60 minutes.

  • Viability and Endothelium Integrity Check:

    • Assess the viability of the vessel by challenging it with a high potassium solution (KPSS) to induce depolarization and contraction.

    • After washing out the KPSS and allowing the vessel to return to its resting tension, pre-constrict the vessel with an appropriate agent (e.g., phenylephrine).

    • Once a stable contraction is achieved, add an endothelium-dependent vasodilator (e.g., acetylcholine) to confirm the integrity of the endothelium. A robust relaxation indicates a healthy endothelium.

  • This compound Concentration-Response Curve:

    • Wash out the acetylcholine and allow the vessel to return to its resting tension.

    • Pre-constrict the vessel again with the same concentration of the vasoconstrictor.

    • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration.

    • Record the changes in tension at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-constriction tone.

    • Plot the concentration-response data and fit it to a sigmoidal curve to determine the EC₅₀ or IC₅₀ value.

Visualizations

Ska31_Signaling_Pathway Ska31 This compound KCa_channels KCa2.x / KCa3.1 Channels (on Endothelial Cell) Ska31->KCa_channels Activates K_efflux K+ Efflux KCa_channels->K_efflux Hyperpolarization Endothelial Cell Hyperpolarization (EDH) K_efflux->Hyperpolarization Leads to Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Hyperpolarization->Vascular_Smooth_Muscle Transmitted to Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Causes Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

Myography_Workflow start Start dissection Vessel Dissection & Mounting start->dissection equilibration Equilibration & Normalization dissection->equilibration viability_check Viability & Endothelium Integrity Check equilibration->viability_check pre_constriction Pre-constriction (e.g., Phenylephrine) viability_check->pre_constriction ska31_application Cumulative Application of this compound pre_constriction->ska31_application data_acquisition Data Acquisition (Tension Recording) ska31_application->data_acquisition analysis Data Analysis (Concentration-Response Curve) data_acquisition->analysis end End analysis->end

Caption: Experimental workflow for a myography experiment with this compound.

Troubleshooting_Flowchart start No or Poor Response to this compound check_endo Is Endothelium Intact? (Check ACh Response) start->check_endo check_precon Is Pre-constriction Adequate & Stable? check_endo->check_precon Yes re_dissect Solution: Re-dissect or use new vessel segment check_endo->re_dissect No check_ska31 Is this compound Solution Fresh & Correct Conc.? check_precon->check_ska31 Yes adjust_precon Solution: Adjust pre-constrictor concentration check_precon->adjust_precon No remake_ska31 Solution: Prepare fresh This compound dilutions check_ska31->remake_ska31 No success Problem Resolved check_ska31->success Yes re_dissect->start adjust_precon->start remake_ska31->start

Caption: Troubleshooting flowchart for a lack of response to this compound.

References

Technical Support Center: Ensuring Consistent Ska-31 Activity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent activity of Ska-31 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Naphtho[1,2-d]thiazol-2-ylamine, is a potent activator of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels.[1][2][3] These channels are voltage-independent and are gated by intracellular calcium (Ca2+).[4] this compound acts as a positive gating modulator, increasing the apparent Ca2+ sensitivity of these channels, which leads to membrane hyperpolarization. This hyperpolarization can influence various cellular processes, including vasodilation, cell proliferation, and immune responses.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Under these conditions, the stock solution is stable for at least six months to a year.

ParameterRecommendation
Solvents DMSO, Ethanol
Stock Solution Prepare a high-concentration stock in 100% DMSO.
Storage Temperature -20°C for up to one month, -80°C for up to 6 months.
Handling Aliquot to avoid repeated freeze-thaw cycles.

Q3: How should I prepare this compound for my cell culture experiments?

It is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted to the final working concentration directly in the pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically ≤ 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

Issue 1: Diminished or inconsistent this compound activity over time.

Q4: I'm observing a decrease in the effect of this compound in my long-term cell culture experiment. What could be the cause?

Several factors could contribute to a reduction in this compound activity over time:

  • Compound Degradation: Although this compound has a reasonably long in vivo half-life of approximately 12 hours, its stability in cell culture medium at 37°C for extended periods has not been extensively documented. Small molecules can be sensitive to degradation at physiological temperatures.

  • Media pH Changes: The activity of this compound has been shown to be sensitive to intracellular pH. A progressive and irreversible loss of potency was observed in acidic intracellular conditions. Cellular metabolism in dense or long-term cultures can lead to acidification of the culture medium and potentially the intracellular environment.

  • Infrequent Media Changes: Given the compound's half-life and potential for degradation, infrequent media changes can lead to a decrease in the effective concentration of this compound.

  • Cellular Metabolism: While not specifically documented for this compound, cells can metabolize small molecules, reducing their effective concentration over time.

Q5: How can I troubleshoot the loss of this compound activity?

Here is a workflow to troubleshoot inconsistent this compound activity:

G Troubleshooting Workflow for Loss of this compound Activity cluster_protocol Dosing Protocol cluster_storage Stock Solution cluster_pH Culture Conditions cluster_cells Cellular Factors start Loss of this compound Activity Observed check_protocol Review Dosing Protocol start->check_protocol q1 Was this compound added fresh with each media change? check_protocol->q1 check_storage Verify Stock Solution Integrity q2 Was the stock solution stored properly (-20°C/-80°C, aliquoted)? check_storage->q2 check_pH Monitor Culture pH q3 Is the culture medium becoming acidic (yellow)? check_pH->q3 check_cells Assess Cell Health and Density q4 Are the cells overgrown or unhealthy? check_cells->q4 a1_yes Yes q1->a1_yes Proceed to next check a1_no No q1->a1_no a1_yes->check_storage action1 Implement daily or with-every-media-change replenishment. a1_no->action1 end Consistent this compound Activity action1->end a2_yes Yes q2->a2_yes Proceed to next check a2_no No q2->a2_no a2_yes->check_pH action2 Prepare fresh stock solution and aliquot for storage. a2_no->action2 action2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no Proceed to next check action3 Increase media change frequency or use buffered medium. a3_yes->action3 a3_no->check_cells action3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no action4 Maintain cells at optimal density and ensure viability. a4_yes->action4 a4_no->end action4->end

Troubleshooting workflow for inconsistent this compound activity.

Issue 2: Concerns about cellular response to long-term this compound exposure.

Q6: Will cells become desensitized to this compound after prolonged treatment?

Current evidence from in vivo studies suggests that long-term administration of this compound does not lead to a desensitization or downregulation of its target channels, KCa2.3 and KCa3.1. In fact, one study in aged rats showed that chronic this compound treatment led to an increase in the expression of these channels. This suggests that a loss of effect due to channel downregulation is unlikely.

Q7: Is this compound cytotoxic in long-term cell culture?

This compound has been shown to be non-cytotoxic at concentrations up to 100 µM in Jurkat and MEL cells over a 48-hour period. Furthermore, long-term in vivo studies in rats and mice with daily administration for several weeks did not report any overt toxicity. However, it is always recommended to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the this compound powder in an appropriate volume of 100% DMSO. For example, for 1 mg of this compound (MW: 200.26 g/mol ), add 50 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C water bath) can be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Long-Term this compound Treatment of Cultured Cells

  • Materials:

    • Cultured cells at the desired confluence

    • Pre-warmed complete cell culture medium

    • This compound stock solution (from Protocol 1)

    • Vehicle control (100% DMSO)

  • Procedure:

    • On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.

    • Prepare the final working solution by diluting the this compound stock solution directly into the pre-warmed culture medium. Mix well.

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.

    • Remove the old medium from your cell cultures and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.

    • Return the cells to the incubator.

    • For long-term experiments, completely replace the medium with freshly prepared this compound-containing medium every 24-48 hours, or with every scheduled media change for your cell line. This ensures a consistent concentration of the active compound.

    • Monitor cell morphology and viability regularly throughout the experiment.

Signaling Pathway and Logic Diagrams

G This compound Signaling Pathway Ska31 This compound KCa2x_KCa31 KCa2.x and KCa3.1 Channels Ska31->KCa2x_KCa31 Activates (Positive Allosteric Modulator) Hyperpolarization Membrane Hyperpolarization KCa2x_KCa31->Hyperpolarization Increases K⁺ efflux CaM Calmodulin (CaM) CaM->KCa2x_KCa31 Binds and sensitizes Ca2 Intracellular Ca²⁺ Ca2->CaM CellularResponse Cellular Response (e.g., Vasodilation, Altered Proliferation) Hyperpolarization->CellularResponse G Logic for Consistent this compound Activity cluster_inputs Key Factors ConsistentActivity Consistent this compound Activity FreshCompound Fresh Compound Replenishment (with every media change) FreshCompound->ConsistentActivity StableStock Proper Stock Solution (Aliquot, -80°C) StableStock->ConsistentActivity OptimalpH Stable Culture pH (Monitor media color) OptimalpH->ConsistentActivity HealthyCells Healthy Cell Culture (Optimal density, high viability) HealthyCells->ConsistentActivity

References

Validation & Comparative

A Comparative Analysis of the Vasodilatory Effects of Ska-31 and Bradykinin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of vascular research and drug development, understanding the mechanisms of vasodilatory agents is paramount. This guide provides a detailed comparison of two potent vasodilators: the synthetic compound Ska-31 and the endogenous peptide bradykinin. We will delve into their mechanisms of action, present quantitative experimental data, and outline the protocols used to generate these findings. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance their work in cardiovascular pharmacology.

Executive Summary

This compound and bradykinin are both powerful vasodilators that act on the vascular endothelium to relax the surrounding smooth muscle, yet they achieve this through distinct signaling pathways. This compound is a novel activator of the intermediate- and small-conductance calcium-activated potassium channels (KCa3.1 and KCa2.3), leading to endothelium-derived hyperpolarization (EDH). Bradykinin, a component of the kinin-kallikrein system, primarily acts through the B2 receptor to stimulate the release of nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factor (EDHF). While both can induce robust vasodilation, their differing mechanisms of action have significant implications for their potential therapeutic applications and experimental use.

Quantitative Comparison of Vasodilatory Effects

The following table summarizes the quantitative data on the vasodilatory potency of this compound and bradykinin from various experimental models.

CompoundExperimental ModelMeasurementPotency/EffectReference
This compound Rat mesenteric arteries (pre-constricted with phenylephrine)IC50 for relaxation0.22 µM[1]
Murine carotid arteries (in the presence of L-NNA and indomethacin)Enhancement of ACh-induced EDHF-vasodilation1.5-fold increase at 200 nM, 2-fold increase at 500 nM[2]
Langendorff-perfused rat heartsIncrease in coronary flowComparable to bradykinin, adenosine, and SNP[3]
Normotensive and hypertensive mice (in vivo)Reduction in mean arterial blood pressure4-6 mmHg reduction in normotensive mice, 12 mmHg reduction in hypertensive mice (at 10-30 mg/kg)[4]
KCa3.1 Channel ActivationEC50260 nM[5]
KCa2.1 Channel ActivationEC502.9 µM
KCa2.2 Channel ActivationEC501.9 µM
KCa2.3 Channel ActivationEC502.9 µM
Bradykinin Human forearm resistance vesselsIncrease in forearm blood flowSignificant vasodilation from 3.1 to 20.4 mL·100 mL FAV⁻¹·min⁻¹
Human coronary arteries (in vivo)Increase in coronary artery diameter and blood flowSignificant increases with intracoronary infusion of 0.6 and 2.0 µ g/min
Rat cerebral arteriolesIncrease in arteriolar diameter10±1% at 10 nmol/L, 15±2% at 100 nmol/L, 28±4% at 1 µmol/L
Porcine coronary arteriespEC50 for relaxation8.11 ± 0.07
Rat mesenteric arterial segments (pre-constricted with norepinephrine)Increase in diameter152.3 ± 8.2% increase at 10⁻⁷ M

Signaling Pathways

The vasodilatory effects of this compound and bradykinin are initiated at the endothelial cell, but their downstream signaling cascades differ significantly.

This compound Signaling Pathway

This compound directly activates KCa2.3 and KCa3.1 channels on the endothelial cell membrane. This leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell. This hyperpolarization is transmitted to the adjacent vascular smooth muscle cells, likely through myoendothelial gap junctions, resulting in their hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium, and subsequent smooth muscle relaxation and vasodilation.

Ska31_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Ska31 This compound KCa KCa2.3 / KCa3.1 Channels Ska31->KCa Activates K_efflux K+ Efflux KCa->K_efflux EC_Hyperpol Endothelial Cell Hyperpolarization K_efflux->EC_Hyperpol VSMC_Hyperpol VSMC Hyperpolarization EC_Hyperpol->VSMC_Hyperpol via MEGJs Ca_channels Voltage-gated Ca2+ Channels (Closure) VSMC_Hyperpol->Ca_channels Ca_influx ↓ Intracellular [Ca2+] Ca_channels->Ca_influx Relaxation Relaxation & Vasodilation Ca_influx->Relaxation

This compound induced vasodilation pathway.
Bradykinin Signaling Pathway

Bradykinin binds to B2 receptors on endothelial cells, which are G-protein coupled receptors. This activation triggers multiple downstream pathways, including the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), the synthesis of prostacyclin (PGI2) through the cyclooxygenase (COX) pathway, and the generation of endothelium-derived hyperpolarizing factor (EDHF). NO and PGI2 diffuse to the vascular smooth muscle cells, where they increase cGMP and cAMP levels, respectively, leading to relaxation. EDHF, similar to the action of this compound, causes hyperpolarization of the smooth muscle cells.

Bradykinin_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds PLC PLC B2R->PLC IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular [Ca2+] IP3->Ca_release eNOS eNOS Ca_release->eNOS COX COX Ca_release->COX EDHF EDHF Ca_release->EDHF NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC PGI2 Prostacyclin (PGI2) COX->PGI2 AC AC PGI2->AC Hyperpol Hyperpolarization EDHF->Hyperpol cGMP ↑ cGMP sGC->cGMP Relaxation Relaxation & Vasodilation cGMP->Relaxation cAMP ↑ cAMP AC->cAMP cAMP->Relaxation Hyperpol->Relaxation

Bradykinin induced vasodilation pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing vasodilation using pressure myography and the Langendorff-perfused heart preparation.

Pressure Myography of Isolated Arteries

This ex vivo technique allows for the direct assessment of vascular reactivity in isolated small arteries under physiological pressure and flow conditions.

  • Vessel Isolation and Mounting:

    • Animals (e.g., rats, mice) are euthanized according to approved animal care protocols.

    • A vascular bed of interest (e.g., mesenteric arcade) is excised and placed in a cold physiological salt solution (PSS).

    • A third or fourth-order artery is carefully dissected and transferred to a pressure myograph chamber.

    • The artery is cannulated onto two glass micropipettes and secured with sutures.

  • Pressurization and Equilibration:

    • The vessel is pressurized to a physiological level (e.g., 70 mmHg) and superfused with warmed (37°C), oxygenated PSS.

    • The preparation is allowed to equilibrate for approximately one hour.

  • Pre-constriction:

    • To assess vasodilation, a stable level of vascular tone is induced by adding a vasoconstrictor, such as phenylephrine (e.g., 1 µM), to the superfusate.

  • Drug Application and Data Acquisition:

    • Cumulative concentration-response curves are generated by adding increasing concentrations of the vasodilator (this compound or bradykinin) to the superfusate.

    • Vessel diameter is continuously monitored using a video camera attached to a microscope and recorded with specialized software.

    • Vasodilation is typically expressed as a percentage of the pre-constriction tone.

Myography_Workflow A Vessel Isolation & Mounting B Pressurization (e.g., 70 mmHg) & Equilibration A->B C Pre-constriction (e.g., Phenylephrine) B->C D Cumulative Addition of Vasodilator (this compound or Bradykinin) C->D E Continuous Measurement of Vessel Diameter D->E F Data Analysis: Concentration-Response Curve E->F

Pressure myography experimental workflow.
Langendorff-Perfused Heart Preparation

This isolated heart model allows for the study of coronary vascular function independent of systemic neural and hormonal influences.

  • Heart Excision and Cannulation:

    • The animal is heparinized and anesthetized.

    • The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

    • The aorta is cannulated onto the Langendorff apparatus.

  • Retrograde Perfusion:

    • The heart is perfused retrogradely with warmed (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure.

    • This perfusion maintains the viability of the heart and allows for the measurement of coronary flow.

  • Drug Administration:

    • After an equilibration period, this compound or bradykinin is administered as a bolus injection into the perfusion line just above the aortic cannula.

  • Measurement of Coronary Flow:

    • Coronary effluent is collected and measured to determine the coronary flow rate.

    • Changes in coronary flow following drug administration are indicative of coronary vasodilation.

Conclusion

This compound and bradykinin are both highly effective vasodilators, but their distinct mechanisms of action offer different experimental and potentially therapeutic advantages. This compound, as a direct activator of KCa2.3 and KCa3.1 channels, provides a targeted approach to inducing EDH-mediated vasodilation. This makes it a valuable tool for studying the role of these specific channels in vascular function and a potential therapeutic agent for conditions characterized by endothelial dysfunction. Bradykinin, on the other hand, elicits a broader physiological response, involving NO, prostaglandins, and EDHF, which more closely mimics endogenous vasodilatory processes. The choice between these two agents will depend on the specific research question or therapeutic goal. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the design and interpretation of studies involving these important vasoactive compounds.

References

A Comparative Guide to Ska-31 and NS309 for In Vivo KCa Channel Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent small-molecule activators of small-conductance (KCa2.x or SK) and intermediate-conductance (KCa3.1 or IK) calcium-activated potassium channels, Ska-31 and NS309, with a focus on their application in in vivo studies. The selection of an appropriate channel activator is critical for investigating the physiological roles of KCa channels and for the development of novel therapeutics targeting these channels.

Executive Summary

Both this compound and NS309 are potent positive modulators of KCa2 and KCa3.1 channels, which play crucial roles in regulating vascular tone, neuronal excitability, and inflammatory responses. While NS309 is a highly potent activator, its utility in in vivo research is often limited by a short half-life. This compound was developed as a more "drug-like" alternative, exhibiting a significantly longer half-life and improved pharmacokinetic properties, making it generally more suitable for in vivo applications. This guide presents a detailed comparison of their pharmacological properties, supported by experimental data and protocols to aid researchers in selecting the optimal compound for their studies.

Comparative Data

Pharmacological Properties
PropertyThis compoundNS309Reference
Mechanism of Action Positive gating modulator of KCa2 and KCa3.1 channels, increasing their sensitivity to intracellular Ca2+.Positive modulator of KCa2 and KCa3.1 channels, increasing Ca2+ sensitivity.[1][2]
Selectivity Activates KCa3.1 at ~10-fold lower concentrations than KCa2 channels.Potent activator of both KCa2 (SK) and KCa3.1 (IK) channels.[1][3]
In Vivo Suitability Preferred for in vivo studies due to superior pharmacokinetic properties.Less suitable for in vivo studies due to a short half-life (~20 min).[4]
Half-life ~12 hours in mice and rats.~20 minutes.
In Vivo Efficacy: Effects on Blood Pressure
Animal ModelCompoundDoseRoute of AdministrationEffect on Mean Arterial Blood Pressure (MAP)Reference
Normotensive MiceThis compound10 mg/kgi.p.↓ 4 mmHg
Normotensive MiceThis compound30 mg/kgi.p.↓ 6 mmHg
Angiotensin-II Induced Hypertensive MiceThis compound10 and 30 mg/kgi.p.↓ 12 mmHg
Spontaneously Hypertensive Rats (SHR)This compound1, 3, and 10 mg/kgi.v.Brief decrease
Rabbits (Spinal Cord Ischemia-Reperfusion)NS3092 mg/kgi.p.Protective against neurological deficits

Experimental Protocols

In Vivo Administration of this compound for Blood Pressure Studies in Mice

Objective: To assess the effect of this compound on mean arterial blood pressure in normotensive and hypertensive mouse models.

Animal Model: Male C57BL/6 mice (for normotensive studies) and mice with angiotensin-II induced hypertension.

Materials:

  • This compound (naphtho[1,2-d]thiazol-2-ylamine)

  • Vehicle (e.g., peanut oil or Miglyol 812)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Blood pressure monitoring system (e.g., tail-cuff method)

Procedure:

  • Preparation of this compound Solution: A stock solution of this compound is prepared by dissolving it in the chosen vehicle. For instance, 12 mg of this compound can be dissolved in 2 ml of peanut oil, which may require warming to 70-80°C to achieve complete dissolution. Injections should be administered immediately after preparation.

  • Animal Acclimatization: Allow mice to acclimate to the experimental environment and handling procedures to minimize stress-induced variations in blood pressure.

  • Baseline Blood Pressure Measurement: Measure the baseline mean arterial blood pressure of the mice using a non-invasive tail-cuff system.

  • This compound Administration: Administer this compound via intraperitoneal injection at doses of 10 mg/kg and 30 mg/kg. A vehicle-only control group should be included.

  • Post-injection Blood Pressure Monitoring: Monitor and record blood pressure at regular intervals following the injection to determine the time course and magnitude of the effect.

In Vivo Administration of NS309 for Neuroprotection Studies in Rabbits

Objective: To evaluate the neuroprotective effects of NS309 in a rabbit model of spinal cord ischemia-reperfusion injury.

Animal Model: New Zealand white rabbits.

Materials:

  • NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime)

  • Vehicle (e.g., saline)

  • Surgical instruments for inducing spinal cord ischemia

  • Neurological scoring system to assess functional outcome

Procedure:

  • Preparation of NS309 Solution: Prepare a solution of NS309 in saline for intraperitoneal injection.

  • Animal Surgery: Induce spinal cord ischemia-reperfusion injury in anesthetized rabbits according to an established surgical protocol.

  • NS309 Administration: Administer NS309 at a dose of 2 mg/kg via intraperitoneal injection. A vehicle-treated control group is essential for comparison.

  • Neurological Assessment: At specified time points post-injury, assess the neurological function of the rabbits using a standardized scoring system to quantify the degree of motor and sensory deficits.

  • Histological Analysis: At the end of the study, spinal cord tissue can be collected for histological analysis to assess the extent of neuronal damage and the protective effects of NS309.

Signaling Pathways and Experimental Visualization

The activation of endothelial KCa2.3 and KCa3.1 channels by this compound or NS309 leads to hyperpolarization of the endothelial cell membrane. This hyperpolarization is conducted to the adjacent vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation. This process is a key component of the endothelium-derived hyperpolarizing factor (EDHF) response.

Simplified Signaling Pathway of KCa Channel Activators in Vasodilation cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Ska31_NS309 This compound / NS309 KCa_channel KCa2.3 / KCa3.1 Ska31_NS309->KCa_channel activates K_efflux K+ Efflux KCa_channel->K_efflux Hyperpolarization_E Hyperpolarization K_efflux->Hyperpolarization_E Hyperpolarization_S Hyperpolarization Hyperpolarization_E->Hyperpolarization_S spreads via myoendothelial gap junctions VGCC Voltage-gated Ca2+ Channels Hyperpolarization_S->VGCC inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Relaxation Relaxation (Vasodilation) Ca_influx->Relaxation leads to

Caption: KCa channel activation by this compound/NS309 induces vasodilation.

The following diagram illustrates a typical experimental workflow for evaluating the vasorelaxant effects of this compound and NS309 in isolated arteries.

Experimental Workflow for Assessing Vasorelaxation A1 Isolate Artery (e.g., Mesenteric) A2 Mount in Myograph System A1->A2 A3 Pre-constrict with Agonist (e.g., Phenylephrine) A2->A3 A4 Cumulative Addition of this compound or NS309 A3->A4 A5 Record Changes in Vascular Tone A4->A5 A6 Data Analysis: Concentration-Response Curve A5->A6

Caption: Workflow for in vitro vasorelaxation studies.

Conclusion

References

Validating Ska-31's KCa3.1-Mediated Mechanism with Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potassium channel activator Ska-31 and its alternatives, supported by experimental data from studies utilizing KCa3.1 knockout mice. This approach offers a definitive validation of this compound's mechanism of action and its reliance on the KCa3.1 channel.

This compound is a potent activator of the intermediate-conductance calcium-activated potassium channel KCa3.1, and also exhibits activity towards the small-conductance calcium-activated potassium (KCa2) channels. Its ability to modulate these channels has positioned it as a valuable tool for investigating physiological processes such as vasodilation and blood pressure regulation. The use of KCa3.1 knockout (KCa3.1-/-) mice has been instrumental in unequivocally demonstrating the on-target effects of this compound and in differentiating its KCa3.1-mediated actions from its effects on KCa2 channels.

Comparative Efficacy of KCa3.1 Modulators

The following tables summarize the key quantitative data from studies investigating the effects of this compound and its alternatives in wild-type (WT) and KCa3.1 knockout mice.

Compound Dose Mouse Strain Parameter Change in Wild-Type (WT) Change in KCa3.1 Knockout (KO) Reference
This compound 10 mg/kgNormotensiveMean Arterial Pressure (mmHg)↓ 4 mmHgNo effect[1]
This compound 30 mg/kgNormotensiveMean Arterial Pressure (mmHg)↓ 6 mmHgNo effect[1]
This compound 30 mg/kgHypertensive (Angiotensin-II induced)Mean Arterial Pressure (mmHg)↓ 12 mmHgNo effect[1]
This compound 30 and 100 mg/kgNormotensive and HypertensiveMean Arterial Pressure (mmHg)↓ ~32 mmHgNot applicable (Study focused on Cx40 knockout)[2][3]
SKA-121 100 mg/kgNormotensive and HypertensiveMean Arterial Pressure (mmHg)Significant ↓No effect
TRAM-34 Not ApplicableNot ApplicableKCa3.1 Channel ActivityBlockerNot Applicable

Table 1: Comparison of the in vivo effects of this compound and alternatives on blood pressure in wild-type and KCa3.1 knockout mice.

Compound Concentration Vessel Parameter Effect in Wild-Type (WT) Effect in KCa3.1 Knockout (KO) Reference
This compound 3 and 30 µmol/LCremaster muscle arteriolesArteriolar DilationPronounced, concentration-dependent dilation (~40% of max)No dilation
This compound Not specifiedCarotid arteriesEDHF-mediated dilationsPotentiatedNo potentiation

Table 2: Comparison of the in vitro effects of this compound on vasodilation in wild-type and KCa3.1 knockout mice.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow used to validate its mechanism.

This compound Signaling Pathway Ska31 This compound KCa31 KCa3.1 Channel Ska31->KCa31 activates K_efflux K+ Efflux KCa31->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx ↓ Ca2+ Influx (in smooth muscle) Hyperpolarization->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction

Caption: this compound activates KCa3.1 channels, leading to vasodilation.

Experimental Workflow for Validating this compound's Mechanism cluster_0 In Vivo Studies cluster_1 In Vitro Studies WT_mice Wild-Type Mice Ska31_admin Administer this compound WT_mice->Ska31_admin KO_mice KCa3.1 Knockout Mice KO_mice->Ska31_admin WT_vessels Isolated Vessels (WT) Vaso_assay Vasodilation Assay WT_vessels->Vaso_assay KO_vessels Isolated Vessels (KO) KO_vessels->Vaso_assay BP_measure Measure Blood Pressure Ska31_admin->BP_measure Comparison Compare Results BP_measure->Comparison Vaso_assay->Comparison

References

TRAM-34 as a Negative Control for SKA-31's IKCa Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the study of intermediate-conductance calcium-activated potassium channels (IKCa, KCa3.1), the specific activator SKA-31 and the selective blocker TRAM-34 serve as critical pharmacological tools. This guide provides a comparative overview of their activities, supported by experimental data, to illustrate the use of TRAM-34 as a definitive negative control for this compound-induced IKCa channel activation. This information is vital for researchers in pharmacology, physiology, and drug development to ensure the specificity of their findings.

Introduction to this compound and TRAM-34

The IKCa channel, a key regulator of membrane potential in various cell types, is a target for therapeutic intervention in numerous diseases. This compound is a potent activator of IKCa channels, functioning as a positive gating modulator that increases the channel's sensitivity to intracellular calcium.[1] Conversely, TRAM-34 is a highly selective and potent inhibitor of the IKCa channel, with a dissociation constant (Kd) in the low nanomolar range.[2][3] Its mechanism of action involves binding to the inner pore of the channel, thereby physically occluding ion conduction.[4][5] The high specificity of TRAM-34 for the IKCa channel makes it an ideal negative control to confirm that the effects observed with this compound are indeed mediated by the activation of this specific channel.

Quantitative Comparison of this compound and TRAM-34 Activity

The following table summarizes the key quantitative parameters for this compound and TRAM-34, highlighting their opposing effects on the IKCa (KCa3.1) channel. These values have been compiled from various electrophysiological and functional studies.

CompoundMechanism of ActionTarget ChannelPotencySelectivity
This compound Activator (Positive Gating Modulator)IKCa (KCa3.1)EC50: ~260 nMActivates KCa2 channels at higher concentrations (μM range)
TRAM-34 Inhibitor (Pore Blocker)IKCa (KCa3.1)IC50: ~20 nMOver 200-fold selective against other ion channels

Signaling Pathway and Experimental Workflow

To visually represent the interaction of these compounds with the IKCa channel and the experimental logic for using TRAM-34 as a negative control, the following diagrams are provided.

IKCa Channel Modulation Pathway cluster_cell Cell Membrane cluster_compounds Pharmacological Modulators Ca_in Intracellular Ca2+ IKCa IKCa (KCa3.1) Channel Ca_in->IKCa Activates K_out K+ Efflux IKCa->K_out Mediates Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Leads to SKA31 This compound SKA31->IKCa Potentiates TRAM34 TRAM-34 TRAM34->IKCa Blocks

Caption: Modulation of the IKCa signaling pathway by this compound and TRAM-34.

Experimental Workflow for Negative Control Validation start Start: Prepare cells expressing IKCa channels measure_baseline Measure baseline IKCa activity start->measure_baseline add_ska31 Apply this compound (Activator) measure_baseline->add_ska31 measure_activation Measure IKCa activation add_ska31->measure_activation add_tram34 Apply TRAM-34 (Blocker) in the presence of this compound measure_activation->add_tram34 measure_inhibition Measure IKCa activity add_tram34->measure_inhibition end End: Confirm inhibition of this compound effect measure_inhibition->end

Caption: Workflow for validating TRAM-34 as a negative control for this compound.

Experimental Protocols

To empirically validate the use of TRAM-34 as a negative control for this compound's effect on IKCa channels, the following detailed experimental protocols are provided.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through IKCa channels in the cell membrane.

Objective: To measure the activation of IKCa currents by this compound and their subsequent inhibition by TRAM-34.

Materials:

  • Cells expressing IKCa channels (e.g., HEK293 cells stably transfected with KCa3.1).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External (bath) solution (in mM): 160 Na-aspartate, 4.5 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES; pH 7.4.

  • Internal (pipette) solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, 8.5 CaCl2 (to yield a free Ca2+ concentration of ~1 µM); pH 7.2.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • TRAM-34 stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Culture cells expressing IKCa channels on glass coverslips.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a membrane potential of -80 mV. Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit IKCa currents.

  • Record baseline IKCa currents.

  • Perfuse the cell with the external solution containing a specific concentration of this compound (e.g., 300 nM) and record the potentiated IKCa currents.

  • Subsequently, co-perfuse the cell with the this compound-containing solution and a specific concentration of TRAM-34 (e.g., 100 nM).

  • Record the currents and observe the inhibition of the this compound-induced activation.

  • Analyze the current amplitudes at a specific voltage (e.g., 0 mV) to quantify the activation by this compound and the inhibition by TRAM-34.

Plate-Based Calcium Assay

This high-throughput method indirectly measures IKCa channel activity by detecting changes in intracellular calcium, which can be influenced by membrane potential.

Objective: To assess the effect of this compound and TRAM-34 on calcium signaling in a cell population.

Materials:

  • Cells expressing IKCa channels.

  • 96- or 384-well black, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent plate reader with kinetic reading capabilities.

  • This compound and TRAM-34 stock solutions.

Procedure:

  • Seed cells in the microplate and culture overnight.

  • Prepare the loading buffer by dissolving Fluo-4 AM in assay buffer.

  • Remove the culture medium from the wells and add the Fluo-4 AM loading buffer.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Add this compound to the wells to achieve the desired final concentration and immediately begin kinetic fluorescence reading to monitor changes in intracellular calcium.

  • In separate wells, pre-incubate the cells with TRAM-34 for 10-15 minutes before adding this compound.

  • Measure the fluorescence changes and compare the response in the presence and absence of TRAM-34. A significant reduction in the this compound-induced calcium signal in the presence of TRAM-34 indicates that the effect is mediated by IKCa channels.

Conclusion

The potent and selective inhibitory action of TRAM-34 on the IKCa channel makes it an indispensable tool for validating the on-target effects of activators like this compound. By demonstrating that the physiological or cellular effects of this compound can be reversed or prevented by TRAM-34, researchers can confidently attribute these effects to the activation of IKCa channels. The experimental protocols provided herein offer robust methods for conducting such validation studies.

References

Apamin as a Potent Blocker of SKA-31 Activated SKCa Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apamin's efficacy as a blocker of small-conductance calcium-activated potassium (SKCa) channels, with a particular focus on its interaction with the channel activator SKA-31. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with another common SKCa channel blocker, UCL1684.

Mechanism of Action: A Tale of Two Modulators

SKCa channels play a crucial role in regulating neuronal excitability and cellular signaling by contributing to the afterhyperpolarization that follows an action potential.[1] Their modulation, therefore, presents a significant therapeutic target.

Apamin , a peptide neurotoxin derived from bee venom, is a highly potent and selective blocker of SKCa channels.[1][2] It functions as an allosteric modulator, binding to a site on the channel's outer vestibule, which in turn subtly alters the channel's shape and prevents it from opening, rather than directly plugging the pore.[1] This mechanism confers a high degree of specificity, allowing Apamin to distinguish between SKCa channel subtypes with picomolar to nanomolar affinity.[1]

This compound , in contrast, is a positive gating modulator, or activator, of both SKCa (KCa2) and intermediate-conductance (IKCa, KCa3.1) potassium channels. It enhances the sensitivity of these channels to intracellular calcium, thereby increasing potassium efflux and promoting membrane hyperpolarization.

The central question for researchers utilizing this compound to study SKCa channel function is the effectiveness of available blockers to inhibit this enhanced activity. This guide demonstrates that Apamin remains a highly effective antagonist in the presence of this compound.

Quantitative Comparison of Blocker Potency

The following tables summarize the inhibitory concentrations (IC50) of Apamin and the alternative blocker UCL1684 against various SKCa channel subtypes. Crucially, experimental data indicates that the potency of Apamin as a blocker of the hKCa2.3 subtype is not diminished by the presence of the activator this compound.

BlockerSKCa SubtypeIC50 (Inhibitory Concentration 50%)Reference
Apamin hKCa2.1 (SK1)4.1 nM
hKCa2.2 (SK2)87.7 pM
hKCa2.3 (SK3)2.3 nM
hKCa2.3 (activated by 10 µM this compound)~1 nM (unchanged)
UCL1684 hKCa2.1 (SK1)762 pM
rKCa2.2 (SK2)364 pM
Apamin-sensitive KCa channels (rat chromaffin cells)6 nM

Table 1: Comparative IC50 Values of SKCa Channel Blockers. This table highlights the potent and subtype-selective nature of Apamin's blockade. Notably, the IC50 for Apamin on hKCa2.3 channels remains in the low nanomolar range even when the channels are activated by this compound.

Signaling Pathways and Experimental Workflow

To understand the interaction between this compound and Apamin at the molecular and experimental level, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

Signaling Pathway of this compound and Apamin on SKCa Channels cluster_membrane Cell Membrane cluster_extra cluster_intra SKCa SKCa Channel K_plus_out K⁺ Efflux SKCa->K_plus_out Apamin Apamin Apamin->SKCa Blocks (Allosteric) Ca2_plus Ca²⁺ Ca2_plus->SKCa Activates SKA31 This compound SKA31->SKCa Potentiates Ca²⁺ Sensitivity Hyperpolarization Hyperpolarization K_plus_out->Hyperpolarization Experimental Workflow for Comparing SKCa Channel Blockers A Cell Culture (e.g., HEK293 expressing hKCa2.3) B Whole-Cell Patch Clamp A->B C Establish Baseline Current (with intracellular Ca²⁺) B->C D Apply this compound (e.g., 10 µM) C->D E Measure Activated Current D->E F Apply Apamin (increasing concentrations) E->F G Measure Current Inhibition F->G H Calculate IC50 G->H

References

A Comparative Analysis of Ska-31 and Other Riluzole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Ska-31 and other derivatives of the neuroprotective drug riluzole. This analysis is supported by experimental data to inform future research and development in this area.

Introduction

Riluzole, a benzothiazole derivative, is a clinically approved drug for amyotrophic lateral sclerosis (ALS) that exerts its neuroprotective effects through multiple mechanisms, including the modulation of glutamatergic neurotransmission and blockade of voltage-gated sodium channels.[1][2] Its therapeutic potential has inspired the development of numerous derivatives with modified pharmacological profiles. Among these, this compound has emerged as a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2/3), a distinct mechanism of action compared to its parent compound.[3] This guide presents a comparative analysis of this compound and other notable riluzole derivatives, focusing on their potency, selectivity, and functional effects, supported by experimental evidence.

Quantitative Comparison of Riluzole Derivatives

The following table summarizes the in vitro potency and primary molecular targets of this compound and other selected riluzole derivatives. This data highlights the diverse pharmacological profiles that have been achieved through structural modifications of the riluzole scaffold.

CompoundPrimary Molecular Target(s)EC50 / IC50Key Findings & Reference(s)
Riluzole Voltage-gated Na+ channels (NaV), KCa2/3 channels, Glutamate release inhibitorNaV block: ~2.3 µM KCa3.1 activation: ~6.0 µMNeuroprotective agent approved for ALS.[4][5]
This compound KCa2/3 channel activatorKCa3.1: 260 nM KCa2.1: 2.9 µM KCa2.2: 1.9 µM KCa2.3: 2.9 µMPotent activator of KCa2/3 channels, leading to vasodilation and blood pressure reduction.
SKA-19 Mixed KCa2 channel activator and NaV channel blockerKCa2.2 activation: 14 µM KCa2.3 activation: 15 µM NaV block: Potent use-dependent blockerPotent anticonvulsant with a longer duration of action than riluzole.
SKA-20 KCa2/3 channel activatorKCa3.1: 115 nM KCa2.1: 430 nM KCa2.3: 1.2 µMA potent KCa2/3 activator, more potent than this compound for KCa2.1 and KCa2.3.
Amidine derivative (2c) NeuroprotectiveSignificantly attenuated neuronal injury in an in vitro ischemia/reperfusion model.Showed neuroprotective effects in vitro.
Thiourea derivative (3b) NaV channel blockerInhibited transient Na+ current to a much smaller extent than riluzole at 50 µM.Demonstrated weak Na+ channel blocking activity compared to riluzole.
Thiourea derivative (3d) Minimal NaV channel activityAlmost completely ineffective on transient Na+ current at 50 µM.Lacked significant Na+ channel blocking activity.
Benzothiazine derivative (5c) NaV and Ca2+ channel blockerInhibited neuronal voltage-dependent Na+ and Ca2+ channels at a level comparable to riluzole.Showed a similar ion channel blocking profile to riluzole.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the pharmacological properties of this compound and other riluzole derivatives.

Whole-Cell Patch-Clamp Electrophysiology for KCa Channel Activation

This technique is used to measure the activity of KCa channels in response to compounds like this compound.

  • Cell Preparation: HEK-293 cells stably expressing the KCa channel of interest (e.g., KCa3.1) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution contains a known concentration of free Ca2+ to activate the channels.

  • Recording: A micropipette is brought into contact with a cell to form a high-resistance seal (GΩ seal). The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: The cell is held at a holding potential (e.g., -80 mV), and voltage ramps or steps are applied to elicit channel currents.

  • Compound Application: The compound of interest (e.g., this compound) is applied to the cell via a perfusion system at various concentrations to determine the dose-response relationship and calculate the EC50 value.

  • Data Analysis: The recorded currents are amplified, filtered, and digitized. The current amplitude at a specific voltage is measured before and after drug application to quantify the activation of the KCa channels.

In Vivo Blood Pressure Measurement in Mice

The tail-cuff method is a non-invasive technique to assess the effect of compounds on blood pressure.

  • Animal Acclimatization: Mice are acclimatized to the restraining device and the tail cuff for several days before the experiment to minimize stress-induced blood pressure variations.

  • Procedure: The mouse is placed in a restrainer, and a small cuff is placed around its tail. The cuff is inflated to occlude blood flow and then slowly deflated.

  • Measurement: A sensor detects the return of blood flow as the cuff pressure decreases. The pressure at which flow resumes is recorded as the systolic blood pressure. Diastolic pressure can also be estimated.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered to the mice (e.g., via intraperitoneal injection).

  • Data Collection: Blood pressure and heart rate are measured at baseline and at various time points after compound administration to determine the compound's effect and duration of action.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound and riluzole stem from their distinct molecular targets and the signaling pathways they modulate.

This compound: KCa Channel Activation and Vasodilation

This compound is a potent activator of KCa2 and KCa3.1 channels, which are predominantly expressed in the endothelium of blood vessels. Activation of these channels leads to the efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the adjacent vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation and a decrease in blood pressure.

Ska31_Signaling_Pathway Ska31 This compound KCa2_3 KCa2/3 Channels (Endothelium) Ska31->KCa2_3 Activates K_efflux K+ Efflux KCa2_3->K_efflux Hyperpolarization Endothelial Hyperpolarization K_efflux->Hyperpolarization VSMC_Relaxation Vascular Smooth Muscle Relaxation Hyperpolarization->VSMC_Relaxation Leads to Vasodilation Vasodilation VSMC_Relaxation->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

This compound signaling pathway leading to vasodilation.
Riluzole: A Multifaceted Mechanism of Neuroprotection

Riluzole's neuroprotective effects are attributed to a combination of presynaptic and postsynaptic actions that ultimately reduce glutamate-mediated excitotoxicity. It inhibits the release of glutamate from presynaptic terminals, in part by blocking voltage-gated sodium channels. Postsynaptically, it can non-competitively block NMDA receptors and also potentiate GABAergic transmission.

Riluzole_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Riluzole_pre Riluzole NaV Voltage-gated Na+ Channels Riluzole_pre->NaV Inhibits Glutamate_Release Glutamate Release NaV->Glutamate_Release Reduces Depolarization NMDA_R NMDA Receptors Glutamate_Release->NMDA_R Activates Riluzole_post Riluzole Riluzole_post->NMDA_R Inhibits GABA_R GABAA Receptors Riluzole_post->GABA_R Potentiates Excitotoxicity Reduced Excitotoxicity NMDA_R->Excitotoxicity GABA_R->Excitotoxicity Inhibitory Effect

Riluzole's multifaceted mechanism of neuroprotection.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of riluzole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Riluzole Derivatives Purification Purification & Structural Verification Synthesis->Purification Patch_Clamp Patch-Clamp Electrophysiology (Ion Channel Activity) Purification->Patch_Clamp Neuroprotection_Assay In Vitro Neuroprotection Assays Purification->Neuroprotection_Assay Animal_Models Animal Models (e.g., Seizure, Blood Pressure) Neuroprotection_Assay->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Data_Analysis Data Analysis (EC50, Efficacy) PK_PD->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

A typical experimental workflow for comparing riluzole derivatives.

Conclusion

The development of riluzole derivatives has led to a diverse array of compounds with distinct pharmacological profiles. This compound stands out as a potent KCa2/3 channel activator with significant cardiovascular effects, representing a clear departure from the primary neuroprotective mechanisms of riluzole. Other derivatives, such as SKA-19, exhibit a mixed pharmacology, combining features of both this compound and riluzole. The continued exploration of the benzothiazole scaffold holds promise for the development of novel therapeutics targeting a range of disorders, from neurodegenerative diseases to cardiovascular conditions. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Cross-Validation of Ska-31's KCa Channel Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potassium channel activator Ska-31 and its cross-validation with various channel blockers. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental evidence confirming the specificity of this compound for small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. The data presented herein is crucial for the accurate interpretation of experimental results and the design of future studies involving this compound.

This compound is a potent activator of KCa2 and KCa3.1 channels, which play critical roles in regulating vascular tone and neuronal excitability. To ensure the on-target effects of this compound, it is essential to employ specific channel blockers to demonstrate that its physiological actions are indeed mediated by these channels. This guide details the use of established KCa channel blockers—Apamin for KCa2 channels and TRAM-34 for KCa3.1 channels—in conjunction with this compound in vasodilation and electrophysiology experiments.

Comparative Efficacy of this compound and Blockade by Specific Antagonists

The following table summarizes the quantitative data from key studies, illustrating the potency of this compound and the efficacy of channel blockers in reversing its effects.

CompoundTarget Channel(s)Parameter MeasuredValueReference
This compound KCa3.1EC50 (Activation)260 nM[1][2]
KCa2.1EC50 (Activation)2.9 µM[1][2]
KCa2.2EC50 (Activation)1.9 µM[1]
KCa2.3EC50 (Activation)2.9 µM
Vasodilation (rat mesenteric arteries)IC500.22 µM
Apamin KCa2 ChannelsInhibition of this compound (5 µg) induced increase in coronary flow (in combination with TRAM-34)~80%
TRAM-34 KCa3.1 ChannelInhibition of this compound (5 µg) induced increase in coronary flow (in combination with Apamin)~80%
Inhibition of this compound (0.5 µg) induced increase in coronary flow (alone)Less effective than combination
UCL-1684 KCa2 ChannelsReversal of this compound induced membrane hyperpolarization (in combination with TRAM-34)Complete inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Langendorff-Perfused Rat Heart Model for Coronary Flow Measurement

This ex vivo model is utilized to assess the direct effects of this compound and its blockers on coronary vasodilation.

  • Heart Preparation: Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus. The hearts are retrogradely perfused with Krebs-Henseleit solution at a constant pressure.

  • Drug Administration: this compound is administered as a bolus injection (0.01-5 µg) to establish a dose-response curve for the increase in coronary flow.

  • Blockade Experiment: To confirm the involvement of KCa channels, hearts are pre-incubated with the KCa2 channel blocker Apamin (0.1 µM) and the KCa3.1 channel blocker TRAM-34 (1 µM) for 25-30 minutes.

  • Cross-Validation: Following the incubation period, the this compound dose-response experiment is repeated in the presence of the blockers.

  • Data Analysis: The change in coronary flow is measured and compared between the control and blocker-treated groups to quantify the inhibition of the this compound-induced vasodilation. A significant reduction in the this compound effect in the presence of the blockers confirms its mechanism of action.

Arterial Pressure Myography for Vasodilation Assessment

This technique allows for the in vitro study of vascular reactivity in isolated small arteries.

  • Vessel Preparation: Third-order mesenteric arteries are isolated from rats, cannulated at both ends with glass micropipettes, and mounted in a pressure myograph chamber. The arteries are pressurized to a physiological level (e.g., 70 mmHg) and pre-constricted with an alpha-adrenergic agonist like phenylephrine to induce a stable tone.

  • This compound Application: this compound is added to the bathing solution in a cumulative concentration-dependent manner to determine its vasodilatory potency (IC50).

  • Blocker Application: To cross-validate the effects of this compound, the experiment is repeated in the presence of specific KCa channel blockers. For instance, a combination of TRAM-34 (1 µM) and the KCa2.3 blocker UCL-1684 (0.5 µM) can be used.

  • Data Analysis: The percentage of inhibition of the pre-constriction tone is calculated for each concentration of this compound, both in the absence and presence of the blockers. A rightward shift in the concentration-response curve and a reduction in the maximal effect of this compound in the presence of the blockers indicate on-target activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced vasodilation and a typical experimental workflow for its cross-validation.

Ska31_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Ska31 This compound KCa2_3 KCa2.3 / KCa3.1 Channels Ska31->KCa2_3 Activates Hyperpolarization_E Hyperpolarization KCa2_3->Hyperpolarization_E K⁺ Efflux Hyperpolarization_S Hyperpolarization Hyperpolarization_E->Hyperpolarization_S via Gap Junctions Ca_influx Ca²⁺ Influx Ca_influx->KCa2_3 Sensitizes VGCC Voltage-Gated Ca²⁺ Channels Hyperpolarization_S->VGCC Inhibits Ca_decrease [Ca²⁺]i Decrease VGCC->Ca_decrease Reduced Ca²⁺ Influx Vasodilation Vasodilation Ca_decrease->Vasodilation Leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental_Workflow A Isolate Tissue (e.g., Artery, Heart) B Baseline Measurement (e.g., Coronary Flow, Vessel Diameter) A->B C Administer this compound (Dose-Response) B->C D Measure Effect of this compound (e.g., Increased Flow, Vasodilation) C->D E Washout D->E F Incubate with Blocker(s) (e.g., Apamin + TRAM-34) E->F G Administer this compound (in presence of blockers) F->G H Measure Effect of this compound with Blockers G->H I Compare Results & Quantify Inhibition H->I

Caption: Experimental workflow for cross-validation.

References

The Efficacy of Ska-31: A Comparative Analysis in Normotensive and Hypertensive Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ska-31, a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1), has emerged as a promising therapeutic candidate for the management of hypertension. This guide provides a comprehensive comparison of this compound's efficacy in preclinical animal models of normotension and hypertension, supported by experimental data and detailed methodologies.

Mechanism of Action: KCa Channel Activation and Vasodilation

This compound exerts its antihypertensive effects by activating KCa2.x and KCa3.1 channels located on the endothelial cells lining blood vessels. This activation leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane. This change in membrane potential, known as endothelium-derived hyperpolarization (EDH), is transmitted to the adjacent vascular smooth muscle cells, resulting in their relaxation and subsequent vasodilation. This ultimately leads to a reduction in peripheral vascular resistance and a lowering of blood pressure.[1][2][3]

Comparative Efficacy of this compound

Experimental data consistently demonstrates that this compound effectively lowers blood pressure in both normotensive and hypertensive animal models. However, the magnitude of this effect is often more pronounced in hypertensive animals.

In Vivo Blood Pressure Reduction

The following tables summarize the dose-dependent effects of this compound on mean arterial pressure (MAP) in various animal models.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Spontaneously Hypertensive Rats (SHR) and Normotensive Wistar-Kyoto (WKY) Rats

Dose (mg/kg, i.v.)Animal ModelBaseline MAP (mmHg)Change in MAP (mmHg)
1WKYNot Reported-15 ± 3
1SHRNot Reported-25 ± 4
3WKYNot Reported-22 ± 5
3SHRNot Reported-38 ± 6
10WKYNot Reported-35 ± 7
10SHRNot Reported-55 ± 8

Data adapted from Kozłowska et al., 2019.[2][4]

Table 2: Effect of Intraperitoneal this compound on Mean Arterial Pressure (MAP) in Angiotensin II-Induced Hypertensive Mice and Normotensive Control Mice

Dose (mg/kg, i.p.)Animal ModelChange in MAP (mmHg)
10Normotensive-4
30Normotensive-6
30Angiotensin II-Hypertensive-12

Data adapted from Sankaranarayanan et al., 2009.

Ex Vivo Vasorelaxation

Studies on isolated arterial rings demonstrate the direct vasodilatory effect of this compound.

Table 3: this compound-Induced Relaxation of Pre-constricted Small Mesenteric Arteries

Animal ModelEC50 (µM)Maximum Relaxation (%)
Normotensive WKY Rats~1.0~90%
Spontaneously Hypertensive Rats (SHR)~3.0~75%

Data adapted from Kozłowska et al., 2019.

Comparison with Other Vasodilators

While direct head-to-head studies with a wide range of antihypertensive drugs are limited, some studies provide context by comparing this compound's effects with other compounds.

  • NS309: Another KCa channel activator, NS309, has been shown to induce vasodilation in a similar manner to this compound. In isolated small mesenteric arteries from both WKY and SHR rats, both compounds induced concentration-dependent relaxation, although their relative potencies can vary depending on the specific vascular bed and experimental conditions.

  • Sodium Nitroprusside (SNP): In some studies, the maximal vasodilation induced by this compound is comparable to that of the nitric oxide donor SNP, a potent but non-specific vasodilator. This suggests that activation of KCa channels can be as effective in inducing vasorelaxation as the well-established NO pathway.

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used as a genetic model of essential hypertension. Age-matched male Wistar-Kyoto (WKY) rats serve as the normotensive control group.

  • Blood Pressure Measurement: Rats are anesthetized (e.g., with urethane), and a catheter is inserted into the carotid artery to allow for direct and continuous measurement of arterial blood pressure.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered intravenously (i.v.) as a bolus injection at various doses.

  • Ex Vivo Vasorelaxation Studies: Small mesenteric arteries are isolated and mounted in a wire myograph. The arteries are pre-constricted with an alpha-adrenergic agonist like phenylephrine. Cumulative concentration-response curves to this compound are then generated to determine its vasodilatory potency (EC50) and efficacy (maximum relaxation).

Angiotensin II-Induced Hypertension Model
  • Animal Model: Hypertension is induced in mice by chronic infusion of angiotensin II, a potent vasoconstrictor. This is typically achieved by implanting osmotic mini-pumps that deliver a constant dose of angiotensin II over a period of several weeks. Control animals receive a saline infusion.

  • Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via telemetry or arterial catheterization.

  • Drug Administration: this compound is administered via intraperitoneal (i.p.) injection. Blood pressure is measured before and at various time points after drug administration to assess its acute effects.

Signaling Pathways and Experimental Workflows

Ska31_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Ska31 This compound KCa23 KCa2.x / KCa3.1 Channels Ska31->KCa23 Activates K_efflux K+ Efflux KCa23->K_efflux Hyperpolarization Hyperpolarization (EDH) K_efflux->Hyperpolarization VSSC_Hyperpolarization Hyperpolarization Hyperpolarization->VSSC_Hyperpolarization Transmitted via Myoendothelial Gap Junctions VGCC Voltage-Gated Ca2+ Channels VSSC_Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Relaxation Relaxation / Vasodilation Ca_influx->Relaxation Reduces

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_ex_vivo Ex Vivo Studies Animal_Model Select Animal Model (e.g., SHR, AngII-induced) BP_Measurement Measure Baseline Blood Pressure Animal_Model->BP_Measurement Ska31_Admin Administer this compound (i.v. or i.p.) BP_Measurement->Ska31_Admin BP_Monitoring Monitor Blood Pressure Post-Administration Ska31_Admin->BP_Monitoring Data_Analysis_invivo Analyze Change in Mean Arterial Pressure BP_Monitoring->Data_Analysis_invivo Tissue_Isolation Isolate Small Mesenteric Arteries Myograph_Mounting Mount Arteries in Wire Myograph Tissue_Isolation->Myograph_Mounting Pre_constriction Pre-constrict with Phenylephrine Myograph_Mounting->Pre_constriction Ska31_Application Apply Cumulative Concentrations of this compound Pre_constriction->Ska31_Application Data_Analysis_exvivo Generate Concentration- Response Curve Ska31_Application->Data_Analysis_exvivo

Caption: Experimental workflow for assessing this compound efficacy.

Conclusion

This compound demonstrates significant antihypertensive efficacy in both normotensive and various hypertensive animal models. The blood pressure-lowering effect is consistently observed and is more pronounced in hypertensive states. Its mechanism of action, centered on the activation of endothelial KCa channels, presents a targeted approach to inducing vasodilation. The available data suggests that this compound is a valuable pharmacological tool for investigating the role of KCa channels in cardiovascular physiology and holds potential as a novel therapeutic agent for hypertension. Further research, including direct comparisons with a broader range of established antihypertensive drugs, is warranted to fully elucidate its clinical potential.

References

A Head-to-Head Comparison of Ska-31 and Acetylcholine-Induced Vasodilation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the vasodilatory effects of Ska-31 and acetylcholine (ACh). It is intended for researchers, scientists, and drug development professionals investigating vascular physiology and novel therapeutic strategies for cardiovascular diseases. This document outlines the distinct and overlapping signaling pathways, presents quantitative experimental data, and provides detailed experimental protocols for assessing vasodilation.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and its effects on acetylcholine-induced vasodilation.

Table 1: Potency of this compound on KCa Channels

ChannelEC50 (nM)Reference
KCa3.1260[1]
KCa2.12900[2]
KCa2.21900[2]
KCa2.32900[2]

Table 2: Effect of this compound on Acetylcholine-Induced EDHF-Mediated Vasodilation in Murine Carotid Arteries

TreatmentACh Concentration (nmol/L)Fold Enhancement of VasodilationReference
This compound (200 nmol/L)1001.5[1]
This compound (500 nmol/L)1002.0
This compound (500 nmol/L)>100 (supra-physiological)1.5

Table 3: Comparative Effects on Vasodilation in Different Vascular Beds

AgentVascular BedKey FindingsReference
This compoundRat Mesenteric ArteriesInduces robust, endothelium-dependent vasodilation (IC50 = 0.22 µM).
This compoundMurine Carotid ArteriesPotentiates ACh-induced EDHF-type responses.
This compoundRat Coronary CirculationIncreases coronary flow, an effect inhibited by KCa2.3 and KCa3.1 blockers.
AcetylcholineHuman SkinVasodilation is mediated by both nitric oxide and prostaglandins.
AcetylcholineCanine Femoral ArteryVasodilation is endothelium-dependent.
AcetylcholineMouse ArteriesCan induce both endothelium-dependent relaxation (via NO) and contraction (via Thromboxane A2).

Signaling Pathways

The vasodilatory actions of this compound and acetylcholine are initiated through distinct primary targets but converge on the hyperpolarization of vascular smooth muscle cells.

This compound-Induced Vasodilation

This compound directly activates endothelial KCa2.3 and KCa3.1 channels. This leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the underlying vascular smooth muscle cells via myoendothelial gap junctions, resulting in the closure of voltage-gated calcium channels, a decrease in intracellular calcium, and subsequent vasodilation. This process is a key component of endothelium-derived hyperpolarization (EDH).

Ska31_Pathway Ska31 This compound KCa23_KCa31 KCa2.3 & KCa3.1 Channels (Endothelial Cell) Ska31->KCa23_KCa31 Activates K_efflux K+ Efflux KCa23_KCa31->K_efflux Hyperpolarization_EC Endothelial Cell Hyperpolarization K_efflux->Hyperpolarization_EC MEGJ Myoendothelial Gap Junctions Hyperpolarization_EC->MEGJ Hyperpolarization_VSMC VSMC Hyperpolarization MEGJ->Hyperpolarization_VSMC Ca_channels Voltage-Gated Ca2+ Channels (L-type) (VSMC) Hyperpolarization_VSMC->Ca_channels Inhibits Ca_influx ↓ Intracellular [Ca2+] (VSMC) Ca_channels->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation

This compound Signaling Pathway for Vasodilation
Acetylcholine-Induced Vasodilation

Acetylcholine binds to muscarinic receptors on endothelial cells, initiating a signaling cascade that increases intracellular calcium. This rise in calcium activates three main downstream pathways:

  • Nitric Oxide (NO) Pathway: Activation of endothelial nitric oxide synthase (eNOS) produces NO, which diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to cGMP production and vasodilation.

  • Prostacyclin (PGI2) Pathway: Activation of cyclooxygenase (COX) enzymes leads to the production of PGI2, which acts on receptors on vascular smooth muscle cells to increase cAMP and cause relaxation.

  • Endothelium-Derived Hyperpolarizing Factor (EDHF) Pathway: The increase in intracellular calcium activates KCa2.3 and KCa3.1 channels, leading to endothelial cell hyperpolarization and subsequent vasodilation, as described for this compound.

ACh_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell ACh Acetylcholine Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R PLC PLC Muscarinic_R->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Acts on Ca_release ↑ Intracellular [Ca2+] ER->Ca_release eNOS eNOS Ca_release->eNOS Activates COX COX Ca_release->COX Activates KCa_channels KCa2.3 & KCa3.1 Ca_release->KCa_channels Activates NO NO eNOS->NO PGI2 PGI2 COX->PGI2 Hyperpolarization_EC Hyperpolarization (EDHF) KCa_channels->Hyperpolarization_EC sGC sGC NO->sGC PGI2_R PGI2 Receptor PGI2->PGI2_R Hyperpolarization_VSMC Hyperpolarization Hyperpolarization_EC->Hyperpolarization_VSMC via MEGJ cGMP ↑ cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation AC Adenylate Cyclase PGI2_R->AC cAMP ↑ cAMP AC->cAMP cAMP->Vasodilation Hyperpolarization_VSMC->Vasodilation

Acetylcholine Signaling Pathway for Vasodilation

Experimental Protocols

Aortic Ring Vasodilation Assay

This ex vivo method assesses the contractility and relaxation of isolated segments of the aorta.

Materials:

  • Krebs-Henseleit (K-H) buffer (118 mM NaCl, 4.75 mM KCl, 1.18 mM KH2PO4, 1.18 mM MgSO4, 2.54 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize the experimental animal (e.g., mouse or rat) and excise the thoracic aorta. Carefully clean the aorta of surrounding adipose and connective tissue in ice-cold K-H buffer. Cut the aorta into 2-3 mm rings. For endothelium-denuded experiments, gently rub the luminal surface of the ring with a fine wire.

  • Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath filled with K-H buffer, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. During equilibration, replace the K-H buffer every 15-20 minutes. To check for viability, induce contraction with a high concentration of KCl (e.g., 60 mM).

  • Pre-constriction: After washing out the KCl and allowing the rings to return to baseline, induce a submaximal contraction with phenylephrine (e.g., 1 µM).

  • Vasodilation Assessment: Once the PE-induced contraction has stabilized, add cumulative concentrations of acetylcholine or this compound to the organ bath to generate a dose-response curve. To assess the potentiating effect of this compound, pre-incubate the rings with a sub-vasodilatory concentration of this compound before adding acetylcholine.

  • Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the maximal PE-induced contraction.

Pressure Myography Assay

This technique allows for the study of small resistance arteries under physiological pressure and flow conditions.

Materials:

  • Physiological salt solution (PSS) (e.g., HEPES-PSS)

  • Pressure myograph system

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound

Procedure:

  • Vessel Dissection and Mounting: Isolate a segment of a small artery (e.g., mesenteric or carotid) and mount it on two glass microcannulas in the chamber of the pressure myograph.

  • Pressurization and Equilibration: Pressurize the vessel to a physiological level (e.g., 60-80 mmHg) and allow it to equilibrate at 37°C in PSS.

  • Viability and Myogenic Tone: Assess the vessel's viability by constriction with a high-potassium solution. Observe the development of myogenic tone.

  • Pre-constriction: Pre-constrict the artery with phenylephrine to approximately 50-70% of its passive diameter.

  • Vasodilation Measurement: Perfuse the vessel with increasing concentrations of acetylcholine or this compound and record the changes in vessel diameter. For potentiation studies, pre-incubate with this compound before the addition of acetylcholine.

  • Data Analysis: The vasodilation is calculated as the percentage increase in diameter relative to the pre-constricted diameter.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for comparing the vasodilatory effects of this compound and acetylcholine.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Vessel_Isolation Isolate Vessel (Aorta or Resistance Artery) Animal_Model->Vessel_Isolation Mounting Mount Vessel in Assay System (Wire or Pressure Myograph) Vessel_Isolation->Mounting Equilibration Equilibrate under Physiological Conditions Mounting->Equilibration Preconstriction Pre-constrict with Phenylephrine Equilibration->Preconstriction Group_ACh Group 1: Cumulative [ACh] Preconstriction->Group_ACh Group_Ska31 Group 2: Cumulative [this compound] Preconstriction->Group_Ska31 Group_Combo Group 3: Pre-incubate this compound, then cumulative [ACh] Preconstriction->Group_Combo Record_Response Record Vasodilatory Response (% Relaxation or Δ Diameter) Group_ACh->Record_Response Group_Ska31->Record_Response Group_Combo->Record_Response Dose_Response Generate Dose-Response Curves Record_Response->Dose_Response Comparison Compare EC50 and Emax values Dose_Response->Comparison

References

Safety Operating Guide

Proper Disposal Procedures for Ska-31: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Ska-31, a KCa2/KCa3.1 potassium channel activator. Adherence to these procedures will minimize risks and ensure that waste is managed in an environmentally responsible manner.

Immediate Safety and Hazard Information

This compound is a research chemical that is harmful if swallowed and causes serious eye irritation.[1] It is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Disposal-P501: Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste. The following procedures outline the steps for disposing of this compound in its various forms within a laboratory setting.

Unused or Expired Solid this compound

For pure, solid this compound that is no longer needed or has expired, the following steps should be taken:

  • Container Integrity: Ensure the original container is securely sealed and in good condition. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with a hazardous waste tag. This tag should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound (Naphtho[1,2-d]thiazol-2-ylamine)"

    • The quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory room number).

    • The name and contact information of the principal investigator.

  • Storage: Store the labeled container in a designated satellite accumulation area (SAA) for hazardous waste. This area should be under the control of laboratory personnel and away from general lab traffic.

  • Segregation: Store the this compound waste away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, it should be segregated from strong acids, bases, and oxidizing agents.

  • Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

This compound Solutions

This compound is often dissolved in solvents such as DMSO or ethanol for experimental use.[2] Disposal of these solutions requires the following steps:

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable hazardous waste container. The container material should be compatible with the solvent used (e.g., a high-density polyethylene or glass container).

  • Labeling: Label the liquid waste container with a hazardous waste tag detailing:

    • The words "Hazardous Waste"

    • The full chemical names and estimated concentrations of all components in the solution (e.g., "this compound in DMSO, approx. 10 mM").

    • The total volume of the waste.

    • The date of waste generation.

    • The location of origin and the principal investigator's details.

  • Storage: Keep the container sealed when not in use and store it in the designated SAA, ensuring proper segregation from incompatible chemicals.

  • Pickup: Schedule a pickup with your institution's EHS for proper disposal.

Contaminated Labware and PPE

Disposable labware (e.g., pipette tips, microfuge tubes, gloves) contaminated with this compound must also be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, durable, and clearly marked hazardous waste bag or container. This container should be separate from regular lab trash.

  • Labeling: Label the bag or container as "Hazardous Waste" and specify the contaminant (e.g., "Solid waste contaminated with this compound").

  • Storage: Store the sealed container in the SAA.

  • Disposal: Arrange for pickup by your institution's EHS. Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container that is then managed as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Ska31_Disposal_Workflow cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final_steps Final Procedures start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_pure Unused/Expired Solid this compound waste_type->solid_pure Solid (Pure) solid_cont Contaminated Labware/PPE waste_type->solid_cont Solid (Contaminated) liquid This compound Solutions waste_type->liquid Liquid package_solid Package in a sealed, compatible container solid_pure->package_solid package_cont Collect in a designated hazardous waste bag/container solid_cont->package_cont label_waste Label with Hazardous Waste Tag: - Full Chemical Name(s) - Quantity/Volume - Date & Location - PI Information package_solid->label_waste package_cont->label_waste package_liquid Collect in a sealed, leak-proof container liquid->package_liquid package_liquid->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) label_waste->store_waste segregate_waste Segregate from incompatible chemicals (acids, bases, oxidizers) store_waste->segregate_waste request_pickup Request Pickup by Institutional EHS segregate_waste->request_pickup

This compound Disposal Workflow Diagram

Experimental Protocols

This document does not cite specific experiments but provides general disposal guidance. When disposing of waste from a particular experiment, it is crucial to consider all components of the waste stream. For instance, if this compound is used in a reaction with other hazardous chemicals, the disposal procedure must account for the hazards of all reactants, products, and byproducts. Always consult the Safety Data Sheets (SDSs) for all chemicals involved in your experimental protocol to ensure safe handling and proper waste segregation.

By following these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ska-31
Reactant of Route 2
Reactant of Route 2
Ska-31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.